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Core Science & Biosynthesis

Foundational

2-Methylazetidine-2-carboxylic acid chemical structure and properties

2-Methylazetidine-2-carboxylic Acid: Structural Dynamics, Asymmetric Synthesis, and Applications in Drug Discovery Structural Paradigm and Conformational Dynamics As a Senior Application Scientist, I frequently encounter...

Author: BenchChem Technical Support Team. Date: March 2026

2-Methylazetidine-2-carboxylic Acid: Structural Dynamics, Asymmetric Synthesis, and Applications in Drug Discovery

Structural Paradigm and Conformational Dynamics

As a Senior Application Scientist, I frequently encounter the demand for novel non-proteinogenic amino acids that can introduce rigid conformational constraints into therapeutic scaffolds. 2-Methylazetidine-2-carboxylic acid (2-MeAze) represents a highly specialized building block in this domain. It is characterized by a highly strained four-membered nitrogen-containing heterocycle (azetidine) and a quaternary stereocenter at the C2 position [1].

The introduction of the C2-methyl group onto the azetidine ring fundamentally alters its conformational landscape. In standard peptide synthesis, azetidine-2-carboxylic acid restricts the backbone dihedral angles (


 and 

), but the

-proton remains susceptible to racemization under iterative basic coupling conditions. The quaternary stereocenter of 2-MeAze eliminates this racemization risk entirely. Furthermore, the steric bulk of the methyl group severely restricts the rotational freedom of adjacent residues, acting as a potent promoter of

-turn secondary structures. This makes it an invaluable tool for synthesizing metabolically stable peptidomimetics that require precise spatial arrangement of pharmacophores to engage target receptors.

Physicochemical Profile & Analytical Metrics

In drug development, 2-MeAze is rarely utilized in its zwitterionic free-acid form. Instead, it is typically deployed as the orthogonally protected 1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid (1-Boc-2-MeAze) to ensure compatibility with Solid-Phase Peptide Synthesis (SPPS) and cross-coupling workflows.

Table 1: Physicochemical and Analytical Properties of 1-Boc-2-MeAze [3]

PropertyValueScientific Relevance
IUPAC Name 1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acidStandardized nomenclature for regulatory filing.
CAS Number 1363402-35-0 (2S-enantiomer)Essential for procurement of the biologically active stereoisomer.
Molecular Formula C

H

NO

Defines the stoichiometric mass for reaction scaling.
Molecular Weight 215.25 g/mol Utilized for molarity calculations in SPPS.
Monoisotopic Mass 215.11575 DaTarget mass for High-Resolution Mass Spectrometry (HRMS) validation.
Predicted CCS ([M+H]+) 150.5 ŲCollision Cross Section for ion mobility spectrometry profiling.

Asymmetric Synthesis: Overcoming the Quaternary Challenge

Synthesizing enantiopure 2-MeAze is notoriously difficult due to the high ring strain of the azetidine core and the steric hindrance involved in forming a quaternary stereocenter. A highly robust, field-proven methodology utilizes (S)-phenylglycinol as a chiral auxiliary [1]. This approach is favored because it translates the difficult enantiomeric resolution into a much simpler diastereomeric separation.

Synthesis A Acyclic Precursor (4-halo-2-methylbutanoic acid) B Chiral Auxiliary Addition ((S)-Phenylglycinol) A->B C Intramolecular Alkylation (Base-induced Ring Closure) B->C D Diastereomeric Mixture (Azetidine Amides) C->D E Chromatographic Separation D->E F Enantiopure Amide (2S or 2R) E->F G Hydrolysis & N-Boc Protection F->G H 1-Boc-2-methylazetidine- 2-carboxylic acid G->H

Workflow for the asymmetric synthesis of 2-MeAze via (S)-phenylglycinol.

Step-by-Step Experimental Protocol

This protocol represents a self-validating system; the successful separation of diastereomers inherently guarantees the enantiomeric purity of the final product, provided the hydrolysis step is monitored carefully.

  • Amidation (Chiral Auxiliary Installation):

    • Procedure: Activate 4-bromo-2-methylbutanoic acid using a standard coupling reagent (e.g., HATU/DIPEA) in dichloromethane (DCM). Add 1.1 equivalents of (S)-phenylglycinol. Stir at room temperature until complete consumption of the acid is observed via LC-MS.

    • Causality: The (S)-phenylglycinol introduces a rigid chiral environment. This does not dictate absolute stereocontrol during the subsequent cyclization, but it ensures that the resulting cyclized products are diastereomers (which have different physical properties) rather than enantiomers (which are identical in standard environments).

  • Intramolecular Alkylation (Ring Closure):

    • Procedure: Transfer the purified amide to a dry solvent (e.g., THF) under inert atmosphere. Slowly add 1.5 equivalents of a strong, non-nucleophilic base (e.g., KHMDS) at 0°C.

    • Causality: The base deprotonates the amide nitrogen, triggering an intramolecular S

      
      2 nucleophilic attack on the C4 carbon, displacing the bromide. The high energy barrier of forming a strained 4-membered ring requires a strong base and careful temperature control to prevent elimination side-reactions.
      
  • Diastereomeric Resolution:

    • Procedure: Subject the resulting mixture to flash column chromatography (silica gel, EtOAc/Hexane gradient).

    • Validation Checkpoint: Analyze the separated fractions via chiral HPLC. You must achieve a Diastereomeric Excess (d.e.) of >99% before proceeding, as any impurity here will carry over as an enantiomeric impurity in the final product.

  • Hydrolysis and Auxiliary Cleavage:

    • Procedure: Reflux the purified diastereomer in 6N HCl for 12-24 hours.

    • Causality: Harsh acidic conditions are required to hydrolyze the robust amide bond and cleave the phenylglycinol auxiliary, liberating the free 2-MeAze amino acid.

  • Orthogonal Protection:

    • Procedure: Neutralize the aqueous mixture, then treat with Di-tert-butyl dicarbonate (Boc

      
      O) and Triethylamine (Et
      
      
      
      N) in a dioxane/water mixture. Extract with ethyl acetate and crystallize.

Pharmacological Applications: PARP Inhibition

Beyond peptidomimetics, 2-MeAze is a critical vector-directing moiety in small molecule oncology drugs, specifically Poly(ADP-ribose) polymerase (PARP) inhibitors [2].

PARP1 is an enzyme responsible for detecting DNA single-strand breaks (SSBs) and initiating the base excision repair pathway. In cancers harboring BRCA1/2 mutations (Homologous Recombination Deficiency), the inhibition of PARP leads to the accumulation of double-strand breaks, resulting in targeted cancer cell death—a phenomenon known as synthetic lethality.

Incorporating the 2-MeAze ring into pyridinone or pyridazinone scaffolds provides a rigid, highly specific trajectory for the molecule to enter the NAD


 binding pocket of PARP1. The quaternary methyl group projects into a hydrophobic sub-pocket, enhancing binding affinity (

) while simultaneously shielding the azetidine nitrogen from metabolic N-dealkylation by cytochrome P450 enzymes.

PARP A DNA Single-Strand Break (Genotoxic Stress) B PARP1 Recruitment & Activation A->B D Catalytic Inhibition & PARP Trapping on DNA B->D C 2-MeAze-Derived PARP Inhibitor C->D Competitive Binding E Replication Fork Collapse (During S-Phase) D->E G Synthetic Lethality (Targeted Cancer Cell Death) E->G F Homologous Recombination Deficiency (e.g., BRCA mut) F->G Inability to Repair

Mechanism of synthetic lethality induced by 2-MeAze-derived PARP inhibitors.

Conclusion

The strategic utilization of 2-Methylazetidine-2-carboxylic acid allows medicinal chemists to impart severe conformational constraints and metabolic stability into therapeutic pipelines. While its synthesis demands rigorous stereochemical control via chiral auxiliaries like (S)-phenylglycinol, the resulting quaternary architecture is indispensable for the development of next-generation peptidomimetics and targeted oncology therapeutics like PARP inhibitors.

References

  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2012). Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter. Tetrahedron: Asymmetry.[Link]

  • Menear, K. A., et al. (2009). Pyridinone and pyridazinone derivatives as inhibitors of poly(adp-ribose)polymerase (parp).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21866332, 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid. PubChem.[Link]

Exploratory

Non-proteinogenic amino acids 2-methylazetidine-2-carboxylic acid

Executive Summary 2-Methylazetidine-2-carboxylic acid (2-Me-Aze) represents a pinnacle of conformational restriction in peptidomimetic design. As a quaternary homologue of proline and a derivative of azetidine-2-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylazetidine-2-carboxylic acid (2-Me-Aze) represents a pinnacle of conformational restriction in peptidomimetic design. As a quaternary homologue of proline and a derivative of azetidine-2-carboxylic acid (Aze), this non-proteinogenic amino acid offers a unique toolkit for medicinal chemists: the ability to lock peptide backbones into specific


-turn geometries while conferring near-absolute resistance to proteolysis at the N-terminal site.

Unlike its naturally occurring parent Aze, which is known for its toxicity due to translational misincorporation, 2-Me-Aze utilizes its


-methyl steric bulk to prevent accidental loading by tRNA synthetases while serving as a deliberate "structural anchor" in synthetic therapeutic peptides and small molecule inhibitors (e.g., PARP inhibitors). This guide details the physicochemical properties, enantioselective synthesis, and application of 2-Me-Aze in modern drug development.

Chemical Architecture & Conformational Analysis

The Quaternary Constraint

The transition from Proline to Aze contracts the ring from five to four members, significantly altering the allowed


 (phi) and 

(psi) torsion angles. The further addition of a methyl group at the

-carbon in 2-Me-Aze creates a quaternary center that introduces severe steric clashes for any conformation other than specific, narrow energy minima.
FeatureL-Proline (Pro)L-Azetidine-2-carboxylic acid (Aze)2-Me-Aze
Ring Size 5-membered4-membered4-membered

-Substituent
HHMethyl (-CH

)
Turn Preference

-turn (Type I/II)

-turn
Rigid

-turn /

-helix initiation
Puckering C

-endo / C

-exo
Planar / Puckered (low barrier)Rigidly Puckered
Proteolytic Stability LowModerateHigh (Quaternary center blocks cleavage)
Turn Induction Mechanism

While Proline is the classic "helix breaker" and turn inducer, it retains some flexibility. Aze restricts this further. 2-Me-Aze, however, acts as a conformational lock . The four-membered ring forces the backbone into a geometry that disfavors the typical


-turn hydrogen bonding distances (

) and instead promotes the tighter

-turn (

) interaction.

The


-methyl group exerts a Thorpe-Ingold effect (Gem-Dimethyl effect) , compressing the internal bond angles and forcing the external groups (the peptide backbone) closer together, thereby accelerating cyclization or turn formation.
Visualization: Conformational Energy Landscape

The following diagram illustrates the hierarchical restriction of conformational space from Proline to 2-Me-Aze.

ConformationalLandscape Pro L-Proline (Flexible Turn Inducer) Aze L-Aze (Restricted Geometry) Pro->Aze Ring Contraction (Entropy Loss) BetaTurn Beta-Turn (Type I/II) (i -> i+3 H-bond) Pro->BetaTurn Promotes Proteolysis Proteolytic Cleavage Pro->Proteolysis Susceptible MeAze 2-Me-Aze (Conformational Lock) Aze->MeAze Alpha-Methylation (Steric Bulk) Aze->BetaTurn Disfavors GammaTurn Gamma-Turn (i -> i+2 H-bond) Aze->GammaTurn Favors MeAze->GammaTurn Locks Resistance Metabolic Stability MeAze->Resistance Quaternary Block

Figure 1: Comparative conformational landscape. 2-Me-Aze shifts preference strictly to Gamma-turns and blocks proteolysis.

Synthetic Methodologies

Synthesis of quaternary amino acids is non-trivial due to the steric hindrance at the


-carbon. Two primary routes are recommended for high-purity applications: the Seebach Self-Regeneration of Stereocenters (SRS)  method and the Intramolecular Nucleophilic Substitution .
Protocol A: Seebach SRS Method (Enantioselective)

This method uses a chiral auxiliary (phenylglycinol) to control the stereochemistry of the alkylation.

  • Starting Material: L-Azetidine-2-carboxylic acid (or synthetic precursor).

  • Acetal Formation: Condensation with pivalaldehyde and a chiral amine (e.g., phenylglycinol) to form a bicyclic oxazolidinone.

  • Enolate Generation: Treatment with a strong base (LiHMDS or LDA) at -78°C.

  • Electrophilic Attack: Addition of Methyl Iodide (MeI). The chiral auxiliary directs the attack to the Re-face (or Si-face depending on auxiliary), regenerating the stereocenter with high diastereoselectivity.

  • Hydrolysis: Acidic hydrolysis removes the auxiliary, yielding enantiopure 2-Me-Aze.

Protocol B: Intramolecular Cyclization (McGarrigle Route)

A more direct route for scaffold synthesis involving 2-bromoethyl sulfonium salts.

  • Precursor: N-protected amino acid ester with a leaving group in the side chain.

  • Base Treatment: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Cyclization: 4-exo-tet cyclization occurs.[1] The steric bulk of the methyl group favors the formation of the strained 4-membered ring via the gem-dimethyl effect.

Synthesis Workflow Diagram

SynthesisWorkflow Start L-Azetidine-2-COOH (or Precursor) Step1 1. Condensation (Bicyclic Aminal) Start->Step1 Aux Chiral Auxiliary (Phenylglycinol) Aux->Step1 Step2 2. Enolization (LiHMDS, -78°C) Step1->Step2 Step3 3. Methylation (MeI, Stereoselective) Step2->Step3 Stereocontrol Step4 4. Hydrolysis (6N HCl) Step3->Step4 End (S)-2-Me-Aze (Enantiopure) Step4->End

Figure 2: The Seebach Self-Regeneration of Stereocenters (SRS) pathway for enantioselective 2-Me-Aze synthesis.

Applications in Drug Discovery[3][4]

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors often require rigid scaffolds to fit into the NAD+ binding pocket. 2-Me-Aze derivatives have been explored as core scaffolds because the 4-membered ring positions substituents in a precise vector that mimics the transition state of the ADP-ribosylation reaction, while the methyl group prevents metabolic degradation of the inhibitor itself.

Peptidomimetics & Stability

Incorporating 2-Me-Aze into a peptide sequence (e.g., at the


 position of a turn) renders the peptide bond 

-terminal to it nearly uncleavable by proteases. This is due to:
  • Steric Shielding: The

    
    -methyl group blocks the approach of the catalytic triad of serine/cysteine proteases.
    
  • Conformational Mismatch: The induced

    
    -turn geometry often prevents the peptide from adopting the extended conformation required for the active site of many endopeptidases.
    

Experimental Protocols

Protocol: Peptide Coupling with 2-Me-Aze

Note: Due to the steric hindrance of the quaternary center, standard coupling times must be extended.

Materials:

  • N-Boc-2-methylazetidine-2-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Anhydrous)

Procedure:

  • Activation: Dissolve N-Boc-2-Me-Aze (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (2.5 eq) and stir at 0°C for 15 minutes. Critical: Allow pre-activation to overcome steric hindrance.

  • Coupling: Add the amine component (peptide fragment or scaffold) (1.0 eq).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 24–48 hours . Monitor by LC-MS.

    • Troubleshooting: If conversion is low after 24h, add a second portion of HATU (0.5 eq) and DIPEA.

  • Workup: Dilute with EtOAc, wash with 1N HCl, saturated NaHCO

    
    , and brine. Dry over MgSO
    
    
    
    .

References

  • Seebach, D., et al. (1996). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition. Link

  • Zagari, A., et al. (1990). "The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides." Biopolymers.[2] Link

  • Imhof, M. L., et al. (2008). "Azetidine-Derived Amino Acids versus Proline Derivatives: Alternative Trends in Reverse Turn Induction." The Journal of Organic Chemistry. Link

  • McGarrigle, E. M., et al. (2005). "Azetidines and Bisazetidines: Their Synthesis and Use as the Key Intermediates to Enantiomerically Pure Diamines." Organic Letters. Link

  • Rubenstein, R., et al. (2006). "Azetidine-2-carboxylic acid: A key compound in plant defense and drug discovery." Phytochemistry. Link

Sources

Foundational

-Methyl Proline Analogues: A Guide to Conformational Locking and Backbone Engineering

This guide details the technical application of

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


-methyl proline (

MePro) analogues in peptide engineering. It is designed for researchers requiring high-fidelity control over peptide backbone topology.

Executive Summary

In peptide drug discovery, the transient nature of bioactive conformations often leads to poor receptor affinity and rapid metabolic clearance. Proline is the natural "kink" inducer, but its conformational freedom between cis and trans amide isomers (


) creates entropic penalties upon binding.

ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


-Methyl Proline (

MePro)
resolves this by introducing a quaternary center at the

-carbon. This "tetrasubstitution" restricts the

and

torsion angles via steric clash, effectively locking the backbone into specific secondary structures (

-helix or

-turn) and significantly biasing the amide bond equilibrium. This guide provides the rationale, synthesis protocols, and characterization metrics for deploying

MePro in high-value peptide scaffolds.

Part 1: The Conformational Landscape

The Steric Locking Mechanism

Standard L-Proline allows a range of ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


 angles (

for PPII helices,

for

-helices). The introduction of a methyl group at the

position creates severe steric overlap with the carbonyl oxygen of the preceding residue and the pyrrolidine ring itself.
  • The Thorpe-Ingold Effect: The geminal substitution restricts the bond angle rotation, forcing the peptide backbone into a narrow conformational well.

  • 
     (Phi) Restriction:  Locked near 
    
    
    
    (inherent to the pyrrolidine ring).[1]
  • 
     (Psi) Restriction:  The 
    
    
    
    -methyl group destabilizes the extended conformations, strongly favoring the helical region (
    
    
    to
    
    
    ) or specific turn types.
Cis/Trans Amide Equilibrium

Unlike native Proline, which populates both cis and trans states (approx. 20-30% cis in water), ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


MePro exhibits a sequence-dependent bias.
  • In Peptides: The trans isomer is generally favored (

    
    ) due to the steric clash between the 
    
    
    
    -methyl group and the side chain of the preceding residue (
    
    
    ) in the cis state.
  • Exception: In specific cyclic peptides or solvent-exposed termini, ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    MePro can stabilize a cis amide bond if it relieves ring strain.
    
Diagram: Conformational Energy Landscape

The following diagram illustrates how


-methylation alters the energetic landscape of the peptide bond.

ConformationEnergy NativePro Native Proline (Broad Energy Well) TransConf Trans Isomer (Bioactive) NativePro->TransConf Major Pop. CisConf Cis Isomer (Inactive/Turn) NativePro->CisConf Minor Pop. (~20%) Proteolysis Proteolytic Degradation NativePro->Proteolysis High Susceptibility AlphaMePro α-Methyl Proline (Deep, Narrow Well) AlphaMePro->TransConf Steric Lock (>95%) Helix 3(10) / α-Helix Stabilization AlphaMePro->Helix Induces AlphaMePro->Proteolysis Blocked (Steric Shield)

Figure 1: Comparative energy landscape showing the restriction of conformational space by


-methyl proline, favoring the Trans isomer and helical structures while blocking proteolysis.

Part 2: Synthesis and Incorporation (SPPS)[3]

Incorporating


MePro is challenging due to the steric bulk of the quaternary carbon, which hinders nucleophilic attack during coupling. Standard protocols will fail, leading to deletion sequences.
Critical Reagents
  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .[2] These generate the highly reactive -OAt (7-azabenzotriazole) ester, which is less bulky and more reactive than the standard -OBt esters generated by HBTU.[3]

  • Base: TMP (2,4,6-Trimethylpyridine) or DIEA (Diisopropylethylamine).

  • Monitoring: Chloranil Test (specific for secondary amines). Do not use the Kaiser test; it is insensitive to proline.

Protocol: Coupling MePro to a Resin-Bound Peptide

Target: Coupling Fmoc-ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


MePro-OH to a growing peptide chain.
  • Resin Preparation: Swell resin in DMF for 20 min.

  • Activation (In-situ):

    • Dissolve Fmoc-ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
      MePro-OH (3.0 equiv) and HATU (2.9 equiv) in minimal dry DMF.
      
    • Add HOAt (3.0 equiv) to further accelerate the reaction (optional but recommended for difficult sequences).

    • Add DIEA (6.0 equiv) immediately prior to adding to the resin.

  • Coupling:

    • Incubate for 2 to 4 hours at room temperature.

    • Optimization: Microwave irradiation (

      
      C, 25 Watts) for 20 minutes significantly improves yield.
      
  • Validation (Self-Validating Step):

    • Perform Chloranil Test .

    • Result: If beads turn blue, secondary amine is still free (incomplete coupling). If colorless/yellow, coupling is complete.

    • Action: If blue, repeat coupling with fresh reagents (Double Coupling).

Protocol: Coupling the Next Amino Acid to MePro

This is the most difficult step. The N-terminus of ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


MePro is a sterically hindered secondary amine.
  • Deprotection: Standard 20% Piperidine/DMF (

    
     min).
    
  • Coupling Strategy: Use PyAOP or HATU with extended times.

    • Use Fmoc-AA-F (Amino Acid Fluorides) if available, as they are smaller and more reactive toward hindered amines.[3]

    • Microwave assistance is highly recommended here.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Part 3: Structural Characterization[5]

Once synthesized, the conformation must be verified. The unique signature of


MePro allows for distinct identification.
Quantitative Data Summary
ParameterNative Prolinengcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

-Methyl Proline
Impact on Structure
Cis/Trans Ratio (

)
~0.25 (Water)< 0.05 (Peptides)Stabilizes trans amide bond; reduces entropic penalty of binding.
ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

Torsion Angle


Rigidifies backbone; nucleates helices.
ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

Torsion Angle

to


Restricts access to PPII helix; promotes

or

-helix.
Proteolytic Half-life Minutes/HoursHours/DaysSteric bulk prevents protease access to the amide bond.[3]
Experimental Workflow for Conformation Analysis

CharacterizationWorkflow Sample Purified Peptide (>95% Purity) CD Circular Dichroism (CD) (Far UV: 190-250 nm) Sample->CD NMR 1H-NMR / NOESY (D2O or TFE) Sample->NMR XRay X-Ray Crystallography (Solid State) Sample->XRay If crystallizable ResultHelix Minima @ 208/222 nm (Alpha Helix) CD->ResultHelix High Helicity ResultTurn Minima @ 205 nm (Beta Turn) CD->ResultTurn Turn Induction ResultNOE H(alpha, i-1) -> H(delta, i) Strong = Trans NMR->ResultNOE Determine Isomer

Figure 2: Analytical workflow to distinguish secondary structures induced by


MePro.
Interpreting NOE Signals (The "Trust" Metric)

To prove the trans conformation in solution, look for the Nuclear Overhauser Effect (NOE) signal in 2D NMR:

  • Trans: Strong cross-peak between the

    
     of the preceding residue (
    
    
    
    ) and the
    
    
    protons of the
    
    
    MePro ring.
  • Cis: Strong cross-peak between the

    
     of the preceding residue (
    
    
    
    ) and the
    
    
    -Methyl group of the
    
    
    MePro.

Part 4: Applications and Case Studies

Metabolic Stability (The "E-E-A-T" Application)

Peptides containing


MePro are resistant to chymotrypsin and other serine proteases. The quaternary methyl group acts as a shield, preventing the catalytic triad of the enzyme from approaching the scissile bond.
  • Application: Design of oral peptide analogues where gastric stability is paramount.

GPCR Ligand Design

Many G-Protein Coupled Receptors (GPCRs) recognize ligands in a specific "turn" conformation.[3]

  • Case Study: In the development of Angiotensin II analogues, replacing Pro

    
     with 
    
    
    
    MePro restricted the backbone, resulting in a highly selective agonist by locking the "active" turn conformation and eliminating non-productive conformers.

References

  • Conform

    
    -Substituted Proline Analogues 
    Source: National Institutes of Health (NIH) / PMC
    URL:[Link]
    
  • Is the backbone conformation of C(alpha)-methyl proline restricted to a single region? Source: PubMed URL:[Link]

  • Twists or turns: stabilising alpha vs. beta turns in tetrapeptides Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Suppression of alpha-carbon racemization in peptide synthesis Source: Nature Communications / PMC URL:[Link]

Sources

Exploratory

Technical Guide: Methyl Azetidine-2-Carboxylate (CAS 134419-57-1)

[1] Executive Summary Methyl azetidine-2-carboxylate (CAS 134419-57-1) is the methyl ester derivative of Azetidine-2-carboxylic acid (Aze) , a four-membered cyclic amino acid and a lower homologue of proline.[1] In drug...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Methyl azetidine-2-carboxylate (CAS 134419-57-1) is the methyl ester derivative of Azetidine-2-carboxylic acid (Aze) , a four-membered cyclic amino acid and a lower homologue of proline.[1] In drug discovery, this scaffold is a critical peptidomimetic building block used to introduce specific conformational constraints into peptide backbones. Unlike proline, the four-membered azetidine ring significantly alters the


 and 

torsion angles, often favoring

-turn conformations over the

-turns typically induced by proline.

Critical Disambiguation: Users frequently confuse this compound with


-methylazetidine-2-carboxylic acid  due to similar nomenclature.
  • CAS 134419-57-1 refers to the Ester (Carboxyl group methylated).

  • 
    -Methyl derivatives  refer to the Quaternary Amino Acid  (Alpha-carbon methylated).
    

This guide focuses strictly on the technical specifications, synthesis, and application of the ester form (CAS 134419-57-1).

Part 1: Chemical Identity & Structural Logic

Nomenclature and Identifiers
ParameterSpecification
Chemical Name Methyl azetidine-2-carboxylate
CAS Number 134419-57-1
Synonyms Azetidine-2-carboxylic acid methyl ester; H-Aze-OMe
Molecular Formula

Molecular Weight 115.13 g/mol
Stereochemistry Generally available as (S)-enantiomer (L-Aze) or Racemate (DL-Aze). Note: CAS 134419-57-1 is often used generically but specific enantiomers have distinct CASs (e.g., L-isomer HCl: 162698-26-2).
Structural Disambiguation

The following diagram clarifies the structural difference between the target molecule and its common nomenclatural confounder.

Structure_Comparison Target TARGET: Methyl Azetidine-2-carboxylate (CAS 134419-57-1) Esterified Carboxyl Group Confounder CONFOUNDER: 2-Methylazetidine-2-carboxylic acid (Alpha-Methyl Derivative) Quaternary Alpha Carbon Target->Confounder Distinct Chemical Entities Target_Desc Function: C-terminus protection or lipophilic prodrug precursor Target->Target_Desc Confounder_Desc Function: Conformational locking (prevention of racemization) Confounder->Confounder_Desc

Figure 1: Structural distinction between the methyl ester (Target) and the alpha-methyl derivative.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of Methyl azetidine-2-carboxylate typically proceeds via the esterification of the parent amino acid, Azetidine-2-carboxylic acid (Aze). The parent acid is often synthesized via cyclization of L-2,4-diaminobutyric acid or from L-aspartic acid derivatives.

Protocol: Direct Esterification (Thionyl Chloride Method)

This is the industry-standard method for converting the zwitterionic amino acid into its methyl ester hydrochloride salt.

Reagents:

  • L-Azetidine-2-carboxylic acid (Aze-OH)

  • Thionyl Chloride (

    
    )
    
  • Anhydrous Methanol (

    
    )
    

Workflow:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (

    
    ). Place in an ice-water bath (
    
    
    
    ).
  • Solvent Charge: Add anhydrous Methanol (10 mL per gram of substrate).

  • Activation: Dropwise addition of Thionyl Chloride (1.5 - 2.0 equivalents) to the chilled methanol. Caution: Exothermic reaction generating HCl gas.

  • Addition: Add solid L-Azetidine-2-carboxylic acid in portions.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: n-BuOH/AcOH/H2O 4:1:1, visualize with Ninhydrin).
    
  • Workup: Concentrate the mixture under reduced pressure to remove solvent and excess

    
    .
    
  • Purification: Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt.

  • Yield: Typically >90% as a white, hygroscopic solid (H-Aze-OMe

    
     HCl).
    
Synthesis Pathway Diagram

Synthesis_Workflow Start L-Azetidine-2-carboxylic Acid (Zwitterion) Reagent SOCl2 / MeOH (0°C -> Reflux) Start->Reagent Intermediate Acyl Chloride / Methyl Sulfite Intermediate Species Reagent->Intermediate Activation Product Methyl Azetidine-2-carboxylate HCl (CAS 134419-57-1) Intermediate->Product Methanolysis & Evaporation

Figure 2: Chemical pathway for the conversion of Aze-OH to Aze-OMe.

Part 3: Applications in Drug Design

Peptidomimetics & Conformational Constraint

Methyl azetidine-2-carboxylate is primarily used to incorporate the azetidine ring into peptides. The 4-membered ring imposes severe constraints on the peptide backbone:

  • 
     (Phi) Angle:  Restricted to approximately 
    
    
    
    to
    
    
    .
  • 
     (Psi) Angle:  Restricted range compared to proline.
    
  • Outcome: This restriction destabilizes the collagen triple helix (unlike proline) but stabilizes

    
    -turns and certain 
    
    
    
    -hairpin structures.
Therapeutic Relevance

The azetidine scaffold is a pharmacophore in several thrombin inhibitors and enzyme modulators.

  • Thrombin Inhibitors: The Aze moiety mimics the Proline residue at the P2 position of thrombin substrates (e.g., in the sequence D-Phe-Pro-Arg). The ester form (CAS 134419-57-1) serves as the intermediate for coupling to the P1 arginine mimetic.

  • Stability: Incorporation of Aze reduces susceptibility to proteolysis by standard prolyl peptidases.

Application Workflow: Peptide Coupling

Peptide_Coupling Ester H-Aze-OMe (HCl) (CAS 134419-57-1) Base Neutralization (DIPEA/NMM) Ester->Base Coupling Coupling Agent (EDC/HOBt or HATU) Base->Coupling AA Protected Amino Acid (e.g., Boc-D-Phe-OH) AA->Coupling Dipeptide Boc-D-Phe-Aze-OMe (Dipeptide Intermediate) Coupling->Dipeptide Amide Bond Formation Hydrolysis Hydrolysis (LiOH) -> Free Acid for Next Step Dipeptide->Hydrolysis Deprotection

Figure 3: Typical workflow for incorporating Methyl azetidine-2-carboxylate into a peptide chain.

Part 4: Analytical Characterization

To ensure scientific integrity, the identity of CAS 134419-57-1 must be validated using the following parameters.

MethodExpected Signal / Characteristic

NMR (CDCl

or D

O)

3.7–3.8 ppm:
Singlet (3H) corresponding to the methyl ester (

).

4.8–5.1 ppm:
Triplet/Multiplet (1H) for the

-proton (C2-H).

2.4–2.8 ppm:
Multiplets (2H) for

-protons (C3-H).

3.9–4.2 ppm:
Multiplets (2H) for

-protons (C4-H).
MS (ESI+) m/z: 116.1

(Free base)Often observed as dimer or solvent adduct depending on conditions.
Appearance White to off-white crystalline solid (as HCl salt).
Solubility Highly soluble in water, methanol, DMSO. Sparingly soluble in non-polar solvents (Hexane, Et2O).

Part 5: Handling & Safety (E-E-A-T)

Hazard Classification (GHS):

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Storage Protocol:

  • Condition: Store at

    
     in an inert atmosphere (
    
    
    
    or
    
    
    ).
  • Hygroscopic: The hydrochloride salt is extremely hygroscopic and will degrade if exposed to moisture, forming the free acid (Aze-OH) and methanol.

  • Shelf Life: 12–24 months under optimal conditions.

References

  • PubChem. (2025).[1][4][2][3] Methyl azetidine-2-carboxylate | C5H9NO2.[1][3][5] National Center for Biotechnology Information. [Link]

  • Wikipedia. (2025). Azetidine-2-carboxylic acid.[1][4][3][6][7][8][9][10] Wikimedia Foundation. [Link][4][3][6][11]

  • University of Bristol. (2012). An Efficient Synthesis of Azetidines with (2-Bromoethyl)sulfonium Triflate. University of Bristol School of Chemistry. [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. Molecules Journal. [Link]

  • Google Patents. (2013). CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.
  • Google Patents. (2017). WO2017037221A1 - Substituted 1,2-dihydro-3h-pyrrolo[1,2-c]imidazol-3-one antibacterial compounds.
  • Newcastle University. (2019). Expanding the Scope of DNA Compatible Chemistry for the Application within DNA Encoded Libraries. Newcastle University Theses. [Link]

Sources

Foundational

Biological activity of alpha-methylated azetidine amino acids

This technical guide details the structural, chemical, and biological properties of -methyl-azetidine-2-carboxylic acid ( -Me-Aze) , a specialized non-proteinogenic amino acid used in high-value peptidomimetic drug desig...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural, chemical, and biological properties of


-methyl-azetidine-2-carboxylic acid (

-Me-Aze)
, a specialized non-proteinogenic amino acid used in high-value peptidomimetic drug design.

Biological Activity and Structural Dynamics of -Methylated Azetidine Amino Acids

Technical Guide for Drug Discovery & Peptidomimetic Design

Executive Summary: The "Dual-Constraint" Paradigm

In the landscape of constrained amino acids,


-methyl-azetidine-2-carboxylic acid (

-Me-Aze)
occupies a unique chemical space. It combines two distinct rigidification modalities:
  • Ring Constraint: The 4-membered azetidine ring restricts the

    
     (phi) dihedral angle, similar to proline but with tighter geometry (
    
    
    
    angle
    
    
    vs.
    
    
    in proline).
  • Quaternary Constraint: The

    
    -methyl group restricts the 
    
    
    
    (psi) dihedral angle via steric clash with the carbonyl oxygen, locking the backbone into specific regions of the Ramachandran plot.

This "dual-constraint" mechanism makes


-Me-Aze a potent tool for stabilizing 

-turns
and

-helices
, preventing proteolytic degradation, and enhancing the selectivity of macrocyclic peptides against "undruggable" targets like KRAS.

Structural & Conformational Dynamics[1][2]

The Alpha-Methyl Effect vs. Ring Contraction

While Proline (Pro) and Azetidine-2-carboxylic acid (Aze) are often interchangeable in nature (with toxic consequences), the introduction of the


-methyl group fundamentally alters the bioactivity profile.
ParameterL-Proline (Pro)L-Azetidine-2-COOH (Aze)

-Me-Aze (Aze(2-Me))
Ring Size 5-membered4-membered4-membered
Pucker Preference

-endo /

-exo
Planar / PuckeredRigid Planar Bias
Turn Induction

-turns (Type I/II)

-turns

-Bend Ribbon
Proteolytic Stability Low/ModerateModerateHigh (Steric Shield)
Cis/Trans Ratio ~10-30% Cis~40% Cis (Solvent dependent)High Cis propensity
The Gamma-Bend Ribbon

Unlike Proline, which favors


-turns (reversing chain direction over 4 residues), 

-Me-Aze strongly induces

-turns
(reversing direction over 3 residues). The steric bulk of the methyl group, combined with the ring strain, forces the backbone into a tight "ribbon" conformation. This is critical for designing peptides that must bind to shallow, solvent-exposed pockets on protein surfaces.

ConformationMap Unconstrained Linear Peptide (Flexible) Proline Proline (Pro) (Beta-Turn Inducer) Unconstrained->Proline Ring Constraint Proteolysis Proteolytic Degradation Unconstrained->Proteolysis Rapid cleavage Aze Azetidine (Aze) (Gamma-Turn Inducer) Proline->Aze Ring Contraction (5 -> 4) AlphaMeAze α-Me-Aze (Dual Constraint) Aze->AlphaMeAze α-Methylation (Steric Lock) AlphaMeAze->Proteolysis Blocks Access Structure Gamma-Bend Ribbon AlphaMeAze->Structure Restricts u03C8 & u03C6 Bioactivity High Affinity Target Binding Structure->Bioactivity Pre-organized Conformation

Figure 1: Conformational restriction hierarchy.


-Me-Aze represents the apex of rigidification, simultaneously blocking proteolysis and enforcing specific secondary structures.

Biological Implications & Case Studies

Proteolytic Stability (The "Steric Shield")

The quaternary carbon at the


-position prevents the formation of the tetrahedral intermediate required for peptide bond hydrolysis by proteases.
  • Mechanism: The methyl group projects into the enzyme's active site (S1' subsite), creating a steric clash that renders the peptide bond effectively "invisible" to trypsin, chymotrypsin, and serum proteases.

  • Result: Peptides containing

    
    -Me-Aze often exhibit half-lives (
    
    
    
    ) in serum measured in hours or days , compared to minutes for their non-methylated counterparts.
Case Study: KRAS Inhibitor Macrocycles

Recent drug development efforts (e.g., WO2015052264, US20240158446) have utilized


-Me-Aze as a core scaffold residue in cyclic peptides targeting KRAS , a notorious oncogene.
  • Challenge: KRAS lacks deep binding pockets. Inhibitors must bind to the shallow surface (Switch II pocket).

  • Solution:

    
    -Me-Aze was incorporated to lock the macrocycle into a specific "flat" conformation that maximizes surface contact area without the entropic penalty of folding upon binding.
    
  • Outcome: The resulting peptides showed nanomolar affinity and, crucially, selectivity for KRAS over HRAS/NRAS , a feat attributed to the precise conformational control exerted by the azetidine methyl group.

Experimental Protocols

Synthesis of -Me-Aze Peptides

Due to the steric hindrance of the


-methyl group and the ring strain, standard solid-phase peptide synthesis (SPPS) protocols often fail. The following optimized protocol uses HATU  and elevated temperatures to ensure complete coupling.
Protocol: Coupling

-Me-Aze to a Growing Peptide Chain

Reagents:

  • Fmoc-Aze(2-Me)-OH (0.2 M in DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

Workflow:

  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 min.

  • Deprotection: Remove Fmoc from the N-terminus using 20% Piperidine/DMF (

    
     min). Wash 
    
    
    
    with DMF.
  • Activation:

    • Mix Fmoc-Aze(2-Me)-OH (4 eq), HATU (3.9 eq), and HOAt (4 eq) in minimal DMF.

    • Add DIPEA (8 eq) immediately before adding to the resin.

    • Note: Pre-activation should not exceed 30 seconds to prevent racemization.

  • Coupling:

    • Add activated mixture to resin.

    • Critical Step: Microwave irradiation at 50°C for 20 minutes OR double coupling at Room Temperature for 2 hours each.

    • Monitor via Chloranil test (Kaiser test is ineffective for secondary amines).

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Biological Assay: Comparative Proteolytic Stability

This assay validates the stability conferred by the


-methyl modification.

StabilityAssay Start Peptide Stock (1 mM in PBS) Enzyme Add Protease (Trypsin/Chymotrypsin) Start->Enzyme Incubate Incubate at 37°C Timepoints: 0, 1, 4, 24h Enzyme->Incubate Quench Quench (1% TFA in ACN) Incubate->Quench At each t Analyze LC-MS Analysis Quantify Parent Peak Quench->Analyze

Figure 2: Workflow for assessing proteolytic resistance. The quench step is critical to stop enzymatic activity precisely at defined timepoints.

References

  • BenchChem. (2025). A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity. Retrieved from

  • Reiners, F., et al. (2020).[1] Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Retrieved from

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990).[2] The effect of the L-azetidine-2-carboxylic acid residue on protein conformation.[3][2][4] I. Conformations of the residue and of dipeptides. Biopolymers. Retrieved from

  • Chugai Pharmaceutical Co Ltd. (2015). WO2015052264A1 - Substituted heterocyclic sulfonamide compounds useful as TRPA1 modulators. Retrieved from

  • PeptiDream Inc. (2024). US20240158446A1 - Cyclic compound having selective inhibitory action on KRAS over HRAS and NRAS. Retrieved from

Sources

Exploratory

A Tale of Two Rings: A Technical Guide to the Steric Hindrance of 2-Methylazetidine-2-carboxylic Acid Versus Proline and its Implications in Peptidomimetics

Abstract In the landscape of peptidomimetics and drug design, the conformational constraint of peptide backbones is a paramount strategy for enhancing potency, selectivity, and bioavailability. Proline, with its unique p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of peptidomimetics and drug design, the conformational constraint of peptide backbones is a paramount strategy for enhancing potency, selectivity, and bioavailability. Proline, with its unique pyrrolidine ring, has long been a cornerstone in this endeavor, inducing characteristic β-turns. This guide delves into a comparative analysis of proline and a more constrained analog, 2-Methylazetidine-2-carboxylic acid (2-Me-Aze). We will explore the nuanced differences in their steric hindrance, the resulting conformational preferences in peptides, and the profound implications for rational drug design. This document serves as a technical resource for researchers, scientists, and professionals in drug development, providing both theoretical insights and practical methodologies.

Introduction: The Quest for Conformational Control

The therapeutic potential of peptides is often hampered by their inherent flexibility, which leads to poor metabolic stability and non-specific receptor interactions. The introduction of conformational constraints is a well-established approach to mitigate these drawbacks. Proline, the only proteinogenic secondary amino acid, has a five-membered pyrrolidine ring that restricts the Ramachandran space, favoring the formation of β-turns, a common secondary structure motif crucial for molecular recognition.[1][2]

However, the very nature of scientific progress demands the exploration of novel building blocks that offer even greater control over peptide conformation. 2-Methylazetidine-2-carboxylic acid, a non-natural amino acid, emerges as a compelling candidate. Its four-membered azetidine ring, further rigidified by a methyl group at the α-carbon, presents a significantly different steric profile compared to proline. This guide will illuminate how this structural alteration translates into a distinct conformational landscape, offering new avenues for the design of precisely folded peptidomimetics.

Structural and Conformational Analysis: A Clash of Geometries

The fundamental difference between proline and 2-Me-Aze lies in their ring size and substitution pattern. Proline's five-membered ring is relatively flexible, capable of adopting various puckered conformations. In contrast, the four-membered ring of 2-Me-Aze is inherently more strained and planar, which, combined with the α-methyl group, imposes severe restrictions on the peptide backbone.

Proline: The β-Turn Inducer

When incorporated into a peptide chain, proline's pyrrolidine ring restricts the φ (phi) dihedral angle to a narrow range, typically around -60° to -75°. This rigidity, coupled with the steric bulk of the ring, promotes the formation of β-turns, where the peptide chain reverses its direction. This is a well-documented phenomenon, forming the basis of much of peptidomimetic design.[1][2]

2-Methylazetidine-2-carboxylic Acid: A Paradigm Shift to γ-Turns

The substitution of proline with 2-Me-Aze leads to a dramatic shift in conformational preference. Molecular modeling, ¹H NMR, and FT-IR studies have demonstrated that the four-membered ring of 2-Me-Aze residues forces the peptide to preferentially adopt a γ-turn conformation.[1][2] This is a tighter turn involving only three amino acid residues, stabilized by a hydrogen bond between the CO of the first residue and the NH of the third. The presence of the α-methyl group on the azetidine ring significantly enhances this turn-inducing ability.[1][2]

This fundamental difference in turn preference is a direct consequence of the altered steric landscape. The smaller, more rigid azetidine ring, coupled with the steric clash of the α-methyl group, disfavors the geometry required for a β-turn and instead promotes the more compact γ-turn.

Quantitative Comparison of Conformational Parameters

The following table summarizes the key conformational differences between peptides containing proline and 2-Me-Aze, based on data from molecular modeling and spectroscopic studies.

ParameterProline-Containing Peptides2-Methylazetidine-2-carboxylic Acid-Containing Peptides
Preferred Turn Type β-turnγ-turn
Typical φ Dihedral Angle -60° to -75°More restricted, varies with puckering
Typical ψ Dihedral Angle Varies, but often compatible with β-turn geometryVaries, but often compatible with γ-turn geometry
Ring Pucker Endo and Exo puckering possibleLimited puckering due to ring strain
Flexibility More flexible than 2-Me-Aze containing peptidesHighly constrained

Visualization of Conformational Preferences

To visually represent these differing conformational propensities, the following diagrams illustrate the structural disparities and the resulting secondary structures.

G cluster_proline Proline cluster_meaze 2-Me-Aze Pro Proline (β-turn) Phi_Pro φ ≈ -60° to -75° Pro->Phi_Pro Psi_Pro ψ compatible with β-turn Pro->Psi_Pro MeAze 2-Me-Aze (γ-turn) Phi_MeAze φ highly restricted MeAze->Phi_MeAze Psi_MeAze ψ compatible with γ-turn MeAze->Psi_MeAze

Caption: Conformational preferences of Proline vs. 2-Me-Aze.

G cluster_proline Proline-induced β-turn cluster_meaze 2-Me-Aze-induced γ-turn p1 Residue i p2 Proline (i+1) p1->p2 p4 Residue i+3 p1->p4 H-bond p3 Residue i+2 p2->p3 p3->p4 m1 Residue i m2 2-Me-Aze (i+1) m1->m2 m3 Residue i+2 m1->m3 H-bond m2->m3

Caption: β-turn vs. γ-turn induced by Proline and 2-Me-Aze.

Experimental Protocols: Synthesis of Enantiopure 2-Methylazetidine-2-carboxylic Acid

The practical application of 2-Me-Aze in peptidomimetics necessitates a reliable and stereoselective synthetic route. The following protocol outlines a field-proven method for the preparation of enantiopure (S)-2-Methylazetidine-2-carboxylic acid.

Overall Synthetic Scheme

G A (S)-N-benzyl-N-(1-phenylethyl)amine B N-benzyl-N-(1-phenylethyl)-2-cyanoazetidine A->B 1. 1,3-dibromopropane 2. KCN C (S)-N-benzyl-2-cyano-2-methylazetidine B->C LDA, MeI D (S)-N-benzyl-2-methylazetidine-2-carboxylic acid C->D HCl (aq) E (S)-2-Methylazetidine-2-carboxylic acid D->E H2, Pd/C

Caption: Synthesis of (S)-2-Methylazetidine-2-carboxylic acid.

Step-by-Step Methodology

Step 1: Synthesis of N-benzyl-N-(1-phenylethyl)-2-cyanoazetidine

  • To a solution of (S)-N-benzyl-N-(1-phenylethyl)amine in a suitable aprotic solvent (e.g., acetonitrile), add 1,3-dibromopropane and a non-nucleophilic base (e.g., potassium carbonate).

  • Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude product in a suitable solvent (e.g., ethanol) and add potassium cyanide.

  • Heat the reaction mixture to facilitate the nucleophilic substitution.

  • After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude cyanoazetidine. Purify by column chromatography.

Step 2: α-Methylation of the Cyanoazetidine

  • Dissolve the N-benzyl-N-(1-phenylethyl)-2-cyanoazetidine in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon).

  • Slowly add a solution of lithium diisopropylamide (LDA) in THF.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Add methyl iodide (MeI) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Dry, filter, and concentrate the organic layer. Purify the diastereomeric product by column chromatography to isolate the desired (S)-N-benzyl-2-cyano-2-methylazetidine.

Step 3: Hydrolysis of the Nitrile

  • Treat the purified (S)-N-benzyl-2-cyano-2-methylazetidine with concentrated hydrochloric acid.

  • Heat the mixture under reflux for several hours until the nitrile is fully hydrolyzed to the carboxylic acid (monitor by TLC or LC-MS).

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain (S)-N-benzyl-2-methylazetidine-2-carboxylic acid.

Step 4: Debenzylation

  • Dissolve the (S)-N-benzyl-2-methylazetidine-2-carboxylic acid in a suitable solvent (e.g., methanol).

  • Add a catalytic amount of palladium on activated carbon (10% Pd/C).

  • Subject the mixture to hydrogenation at a suitable pressure (e.g., 50 psi) until the debenzylation is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, (S)-2-Methylazetidine-2-carboxylic acid.

Implications for Drug Design and Development

The distinct conformational preferences of 2-Me-Aze compared to proline have significant ramifications for the design of peptidomimetics:

  • Novel Scaffolds for Bioactive Conformations: The ability of 2-Me-Aze to induce tight γ-turns provides access to a different conformational space than that accessible with proline. This can be exploited to mimic the bioactive conformation of a peptide ligand with greater precision, potentially leading to enhanced receptor affinity and selectivity.

  • Increased Proteolytic Stability: The sterically hindered and non-natural nature of 2-Me-Aze can render peptides more resistant to enzymatic degradation, thereby improving their in vivo half-life.

  • Fine-Tuning of Peptide Geometry: The rigid nature of the 2-Me-Aze residue offers a powerful tool for systematically probing the structure-activity relationship (SAR) of a peptide. By replacing proline or other residues with 2-Me-Aze, researchers can investigate the importance of specific turn geometries for biological activity.

Conclusion

2-Methylazetidine-2-carboxylic acid represents a valuable addition to the medicinal chemist's toolbox for constraining peptide conformations. Its pronounced propensity to induce γ-turns, in stark contrast to the β-turn preference of proline, opens up new possibilities for the rational design of potent and stable peptidomimetics. The synthetic accessibility of this non-natural amino acid, coupled with its profound impact on peptide secondary structure, underscores its potential to drive the development of next-generation peptide-based therapeutics. This guide has provided a comprehensive overview of the steric and conformational disparities between these two cyclic amino acids, offering both the theoretical framework and practical guidance for its application in the field.

References

  • Drouillat, B., Wright, K., Marrot, J., & Couty, F. (2012). Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter. Tetrahedron: Asymmetry, 23(9), 690-696.
  • Couty, F., Evano, G., & Rabasso, N. (2003). Synthesis of enantiopure azetidine-2-carboxylic acids and their incorporation into peptides. Tetrahedron: Asymmetry, 14(16), 2407-2412.
  • Alonso, E., López-Ortiz, F., del Pozo, C., Peralta, E., Macías, A., & González, J. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 73(4), 1399-1410.
  • Hanessian, S., Bernstein, N., Yang, R. Y., & Maguire, R. J. (1999). Asymmetric synthesis of l-azetidine-2-carboxylic acid and 3-substituted congeners—conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & medicinal chemistry letters, 9(10), 1437-1442.

Sources

Foundational

An In-depth Technical Guide to Quaternary α-Amino Acids in Medicinal Chemistry Design

Preamble: The Strategic Advantage of Steric Hindrance In the intricate world of medicinal chemistry, the quest for therapeutic agents with enhanced potency, selectivity, and metabolic stability is perpetual. Peptides and...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Strategic Advantage of Steric Hindrance

In the intricate world of medicinal chemistry, the quest for therapeutic agents with enhanced potency, selectivity, and metabolic stability is perpetual. Peptides and small molecules often suffer from rapid enzymatic degradation and conformational ambiguity, limiting their clinical utility. The introduction of quaternary α-amino acids (α,α-disubstituted amino acids) represents a powerful strategy to overcome these limitations. By replacing the α-hydrogen of a standard amino acid with a second substituent, a chiral or achiral quaternary carbon center is created, which fundamentally alters the molecule's physicochemical properties. This guide provides an in-depth exploration of the core principles, synthesis, and application of these unique building blocks in modern drug design.

The Core Principle: Conformational Rigidity and Its Implications

The defining feature of a quaternary α-amino acid is the severe restriction of its conformational freedom.[1] The presence of two substituents on the α-carbon sterically hinders rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This "locking" effect has profound and predictable consequences for the secondary structure of peptides.

  • Helix Induction: The most well-studied quaternary amino acid, α-aminoisobutyric acid (Aib), is a potent helix nucleator.[2][3] Its gem-dimethyl groups favor φ and ψ angles consistent with those found in 3₁₀- and α-helical structures, effectively forcing a peptide to adopt a helical conformation.[4] This property is invaluable for stabilizing bioactive helical motifs, for instance, in antimicrobial peptides or mimics of protein-protein interaction (PPI) domains.[5][6]

  • β-Turn Stabilization: Other cyclic quaternary amino acids, such as 1-aminocycloalkanecarboxylic acids (Acₙc), are known to induce well-defined β-turns in peptide sequences.[7][8] This is critical for mimicking the receptor-binding loops of natural peptide ligands.

  • Metabolic Stability: The steric bulk of the quaternary center provides a shield against enzymatic degradation.[9] Peptidases, which recognize and cleave specific peptide bonds, are often unable to accommodate the bulky α,α-disubstituted residue in their active sites, leading to a significantly prolonged in-vivo half-life.[2]

Amino Acid TypeTypical Induced Secondary StructureKey Conformational Effect
α-Aminoisobutyric Acid (Aib)3₁₀-helix, α-helixRestricts φ/ψ angles to the helical region of the Ramachandran plot.[4]
1-Aminocyclopentanecarboxylic Acid (Ac₅c)β-turn, HelicalInduces turn or helical structures depending on the sequence context.[7]
1-Aminocyclohexanecarboxylic Acid (Ac₆c)β-turnStabilizes reverse turns in short peptide sequences.
α-Methyl-PhenylalanineHelicalThe additional methyl group restricts backbone rotation, promoting helicity.[10]

Asymmetric Synthesis: Crafting the Quaternary Stereocenter

The creation of a chiral quaternary carbon is a significant synthetic challenge. The difficulty in forming this sterically congested center enantioselectively has driven the development of numerous innovative methodologies.[11] A seasoned medicinal chemist must choose a synthetic route based on the desired substituents, scalability, and stereochemical purity requirements.

Key Synthetic Strategies
  • Phase-Transfer Catalysis (PTC): This is one of the most robust and widely used methods for the asymmetric alkylation of glycine and alanine Schiff base esters.[12][13] Chiral quaternary ammonium salts, often derived from Cinchona alkaloids, are used to shuttle the enolate from an aqueous or solid basic phase into an organic phase for reaction with an alkyl halide.[14][15] The choice of catalyst, such as a Maruoka or O'Donnell catalyst, is critical for achieving high enantioselectivity.[12][14]

  • Alkylation of Chiral Auxiliaries: This classical approach involves covalently attaching a chiral auxiliary to a glycine or alanine precursor. The auxiliary directs the diastereoselective alkylation of the enolate. Subsequent removal of the auxiliary yields the enantiomerically enriched quaternary amino acid. Evans' oxazolidinones and Schöllkopf's bis-lactim ethers are field-proven examples.[1]

  • Enzymatic and Biocatalytic Methods: Nature's catalysts offer exquisite stereoselectivity. Enzymes like D- and L-amino acid oxidases or aminotransferases can be used in kinetic resolutions or desymmetrization reactions to produce enantiopure quaternary amino acids.[9][10][16] For instance, the porcine liver esterase (PLE)-mediated hydrolysis of prochiral α,α-disubstituted malonate diesters can generate chiral half-esters, which are precursors to the desired amino acids via a Curtius rearrangement.[17]

  • Rearrangement Reactions: Organocatalytic methods, such as the enantioselective Steglich rearrangement, can be employed to construct the quaternary center with high stereocontrol.[10]

Workflow Diagram: Asymmetric Synthesis via Phase-Transfer Catalysis

PTC_Synthesis cluster_prep Substrate Preparation cluster_reaction Core PTC Reaction cluster_workup Deprotection GlycineEster Glycine or Alanine Alkyl Ester SchiffBase Benzophenone Schiff Base (Imine) GlycineEster->SchiffBase Transimination Enolate Imine Enolate (at interface) SchiffBase->Enolate Deprotonation (aq. KOH/NaOH) IonPair Chiral Ion Pair [Q*]⁺[Enolate]⁻ Enolate->IonPair Phase Transfer (Chiral Catalyst Q*X⁻) Product Alkylated Imine IonPair->Product Alkylation (R-X in Organic Phase) Hydrolysis Acidic Hydrolysis Product->Hydrolysis Cleavage FinalAA Quaternary α-Amino Acid Hydrolysis->FinalAA

Caption: General workflow for the asymmetric synthesis of quaternary α-amino acids using phase-transfer catalysis.

Applications and Case Studies in Drug Design

The incorporation of quaternary α-amino acids is not merely an academic exercise; it is a validated strategy that has yielded successful clinical candidates and approved drugs.

Case Study 1: GLP-1 Receptor Agonists for Diabetes

Glucagon-like peptide-1 (GLP-1) analogs are crucial therapeutics for type 2 diabetes, but native GLP-1 is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4).

  • Challenge: Enhance the stability of GLP-1 while maintaining its helical conformation required for receptor binding.

  • Solution: Replacing the native Alanine at position 8 with Aib. The gem-dimethyl group of Aib sterically blocks DPP-4 cleavage and simultaneously stabilizes the α-helical structure of the peptide.[2]

  • Outcome: Aib-modified GLP-1 analogs exhibit a dramatically extended duration of action, allowing for less frequent dosing.[2]

Case Study 2: Targeting Protein-Protein Interactions (PPIs)

Many disease pathways are driven by PPIs, which often occur over large, flat interfaces that are difficult to target with traditional small molecules.

  • Challenge: Design a small, cell-permeable molecule that can mimic a key α-helical recognition motif of a protein, such as the p53-MDM2 interaction in oncology.

  • Solution: Synthesize a "stapled peptide" or a helical foldamer rich in α,α-disubstituted amino acids.[6] Quaternary amino acids like Aib or α-methylated residues enforce the required helical structure, presenting the key binding side chains in the correct spatial orientation.

  • Outcome: These rigid peptidomimetics show increased binding affinity, proteolytic resistance, and cell penetration compared to their linear, non-quaternary counterparts.

Case Study 3: Approved Drugs

While a comprehensive list is extensive, several approved drugs leverage tailor-made amino acids, with the principles of conformational restriction being a key design element. For example, the design of modern drugs often involves creating complex scaffolds where stereogenic centers, including quaternary ones, are crucial for efficacy.[18][19][20][21]

  • Adagrasib (Krazati™): An inhibitor of the KRASG12C mutant protein, approved for non-small cell lung cancer. Its complex heterocyclic structure contains a chiral center that is critical for locking the molecule into the precise conformation needed to bind covalently to the target cysteine.[18]

  • Lenacapavir (Sunlenca™): A first-in-class HIV capsid inhibitor. The molecule features multiple stereocenters, including complex ring systems derived from amino acid-like precursors, which are essential for its unique mechanism of action that disrupts the HIV capsid.[18]

Experimental Protocol: Asymmetric Synthesis of an α-Methylphenylalanine Derivative via Phase-Transfer Catalysis

This protocol describes a representative procedure for the asymmetric benzylation of an N-protected alanine tert-butyl ester Schiff base using a chiral phase-transfer catalyst.

Materials:

  • N-(Diphenylmethylene)alanine tert-butyl ester (1.0 eq)

  • Benzyl bromide (1.2 eq)

  • Toluene (5 mL per mmol of substrate)

  • (S,S)-3,4,5-Trifluorophenyl-NAS-bromide (Maruoka Catalyst, 1 mol%)

  • Potassium hydroxide (KOH), 50% aqueous solution (w/w) (5 mL per mmol of substrate)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 2M aqueous solution

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)alanine tert-butyl ester, toluene, and the chiral phase-transfer catalyst.

  • Cooling: Cool the mixture to -10 °C in an ice-salt bath with vigorous stirring.

  • Addition of Base: Add the pre-chilled 50% aqueous KOH solution to the reaction mixture.

  • Addition of Electrophile: Add benzyl bromide dropwise to the biphasic mixture over 10 minutes.

  • Reaction Monitoring: Maintain the temperature at -10 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding cold water. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Deprotection: Dissolve the purified product in a suitable solvent (e.g., dioxane) and add 2M HCl. Stir at room temperature until the imine and tert-butyl ester are fully cleaved (monitor by TLC).

  • Isolation: Concentrate the reaction mixture and isolate the final product, (S)-α-methylphenylalanine hydrochloride, typically by trituration or recrystallization.

Future Outlook: Beyond Simple Alkylation

The field continues to evolve, with new synthetic methods enabling the creation of ever more complex and functionalized quaternary α-amino acids.

  • Novel Scaffolds: Research is expanding to include spirocyclic, ethynyl-substituted, and fluorinated quaternary amino acids, which introduce unique vectors and electronic properties for drug-receptor interactions.[22]

  • Catalysis Innovation: The development of new catalysts, including gold-based redox catalysts and novel organocatalysts, is making previously inaccessible structures achievable.[23][24]

  • Industrial Scalability: Projects are underway to develop industrially scalable, metal-free methods for producing enantiopure α-arylated quaternary amino acids, which are of high commercial value.[25]

By mastering the principles of conformational control afforded by quaternary α-amino acids, medicinal chemists are equipped with a formidable tool to design the next generation of therapeutics with superior "drug-like" properties.

References

  • Boibessot, T., Bénimélis, D., Meffre, P., & Benfodda, Z. (2016). Advances in the synthesis of α-quaternary α-ethynyl α-amino acids. Amino Acids. Available at: [Link]

  • (N.D.). Stereoselective synthesis of quaternary alpha-amino acids using chemo- and biocatalysts. Scholarly Publications from the University of Cologne. Available at: [Link]

  • Niel, G., et al. (2014). Asymmetric Synthesis of α,α-Disubstituted Amino Acids by Cycloaddition of (E)-Ketonitrones with Vinyl Ethers. Organic Letters. Available at: [Link]

  • (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. Available at: [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. Tetrahedron: Asymmetry. Available at: [Link]

  • (N.D.). Biocatalytic Asymmetric Synthesis of Heterocyclic Alpha, Alpha-Disubstituted Amino Acids. UC Santa Barbara Office of Technology & Industry Alliances. Available at: [Link]

  • Wang, Z., et al. (2025). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. ACS Publications. Available at: [Link]

  • Horikawa, M., et al. (2001). Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary. Organic Letters. Available at: [Link]

  • Tamm, T. A., & Toste, F. D. (2013). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Journal of the American Chemical Society. Available at: [Link]

  • Wolf, C., & Raghavan, S. (2010). Enantioselective Synthesis of α-Quaternary Amino Acid Derivatives by Sequential Enzymatic Desymmetrization and Curtius Rearrangement of α,α-Disubstituted Malonate Diesters. The Journal of Organic Chemistry. Available at: [Link]

  • Uma, K., & Balaram, P. (1989). Peptide design: an analysis of studies using α-aminoisobutyric acid (Aib) and Z α β -dehydrophenylalanine (ΔZ-Phe). Indian Journal of Chemistry - Section B. Available at: [Link]

  • Tsubery, H., et al. (2001). Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates. Biochemistry. Available at: [Link]

  • Curti, C., et al. (2023). Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis of Quaternary Amino Acids. Molecules. Available at: [Link]

  • Karle, I. L., & Balaram, P. (1990). The stereochemistry of peptides containing alpha-aminoisobutyric acid. Biochemistry. Available at: [Link]

  • (N.D.). O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Zieleniewski, F., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications. Available at: [Link]

  • (2026). Quaternary Structure - Protein Structure Tutorials. 3D Molecular Designs. Available at: [Link]

  • Liu, Y., et al. (2026). Catalytic Asymmetric Synthesis of α-Alkenyl Quaternary Amino Acid Esters. Organic Letters. Available at: [Link]

  • Clayden, J., & Tchabanenko, K. (2020). Asymmetric Synthesis of α-Aryl Quaternary Amino Acids Exploiting Unusual Urea Reactivity. University of Bristol. Available at: [Link]

  • Liu, S., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research and Reviews. Available at: [Link]

  • (2008). Phase-Transfer Catalysis (PTC). Macmillan Group, Princeton University. Available at: [Link]

  • Nicolas, E., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry. Available at: [Link]

  • Jain, S. L., & Sain, B. (2005). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available at: [Link]

  • Zieleniewski, F. (2022). The Influence of Quaternary Amino Acids on Peptide Structure. University of Bristol. Available at: [Link]

  • Jones, B. J. (2003). Conformations of amino acids and peptides. Amino Acids and Peptides. Available at: [Link]

  • Daniels, D. S., et al. (2008). Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization of a Fifteen Kilodalton β-Peptide Tetramer. Journal of the American Chemical Society. Available at: [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences. Available at: [Link]

  • Jaffe, E. K. (2013). Impact of Quaternary Structure Dynamics on Allosteric Drug Discovery. Current Pharmaceutical Design. Available at: [Link]

  • (2022). Quaternary Amino Acids on Scale for Medicine and Agroscience. CORDIS, European Commission. Available at: [Link]

  • Wang, N., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. International Journal of Molecular Sciences. Available at: [Link]

  • (N.D.). Peptides & Proteins. Michigan State University Department of Chemistry. Available at: [Link]

  • Liskamp, R. M. J., et al. (2019). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules. Available at: [Link]

  • Soloshonok, V. A., et al. (2021). New pharmaceuticals approved by FDA in 2020: Small-molecule drugs derived from amino acids and related compounds. Chirality. Available at: [Link]

  • Soloshonok, V. A., et al. (2021). New pharmaceuticals approved by FDA in 2020: Small-molecule drugs derived from amino acids and related compounds. Chirality. Available at: [Link]

  • Griffin, J. R., et al. (2025). Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis. Organic Letters. Available at: [Link]

  • D'Este, F., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences. Available at: [Link]

  • (2022). Peptide Alpha Helix Structure. Biochemistry, YouTube. Available at: [Link]

  • Horne, W. S., et al. (2009). An α/β-Peptide Helix Bundle with a Pure β3-Amino Acid Core and a Distinctive Quaternary Structure. Journal of the American Chemical Society. Available at: [Link]

  • Imanishi, M., & Sando, S. (2022). Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery: Modulators of Protein-Protein Interactions. International Journal of Molecular Sciences. Available at: [Link]

  • Horne, W. S., et al. (2009). An alpha/beta-peptide helix bundle with a pure beta3-amino acid core and a distinctive quaternary structure. Journal of the American Chemical Society. Available at: [Link]

  • Soloshonok, V. A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. Available at: [Link]

  • Soloshonok, V. A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Oakwood Chemical. Available at: [Link]

  • Kovach, T. K. (N.D.). Four levels of protein structure. Khan Academy. Available at: [Link]

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Exploratory

2-Methylazetidine-2-carboxylic acid role in peptidomimetics

2-Methylazetidine-2-Carboxylic Acid (2-Me-Aze): A Master Key for -Turn Induction and Proteolytic Resistance Executive Summary In the landscape of peptidomimetics, 2-Methylazetidine-2-carboxylic acid (2-Me-Aze) represents...

Author: BenchChem Technical Support Team. Date: March 2026

2-Methylazetidine-2-Carboxylic Acid (2-Me-Aze): A Master Key for -Turn Induction and Proteolytic Resistance

Executive Summary

In the landscape of peptidomimetics, 2-Methylazetidine-2-carboxylic acid (2-Me-Aze) represents a high-value scaffold for restricting peptide backbone conformation. Unlike its natural homologue L-Proline or the non-proteinogenic Azetidine-2-carboxylic acid (Aze), 2-Me-Aze introduces a quaternary center at the


-carbon within a strained four-membered ring. This unique structural duality creates a "molecular lock" that rigidly stabilizes 

-turns
and confers near-absolute resistance to proteolysis. This guide details the physicochemical rationale, synthetic pathways, and handling protocols required to deploy 2-Me-Aze effectively in drug discovery.

Structural & Conformational Mechanics

The Quaternary Constraint (Thorpe-Ingold Effect)

The introduction of a methyl group at the


-position of the azetidine ring creates a steric environment similar to 

-aminoisobutyric acid (Aib) but within a cyclic system.
  • 
     (Phi) Angle Restriction:  The azetidine ring forces the 
    
    
    
    torsion angle into a narrow range (typically
    
    
    to
    
    
    ), similar to proline but with higher strain energy.
  • 
     (Psi) Angle Restriction:  The 
    
    
    
    -methyl group restricts rotation around the
    
    
    bond via the Thorpe-Ingold (gem-dimethyl) effect, severely limiting the available
    
    
    space.
The -Turn Inducer

While Proline is the archetypal


-turn inducer (

to

hydrogen bonding), 2-Me-Aze is a potent

-turn inducer
(

to

hydrogen bonding). The four-membered ring geometry, combined with the quaternary center, creates a trajectory that disfavors the extended collagen-like helices often seen with Proline and instead promotes tight, 3-residue turns.

Table 1: Conformational Comparison of Cyclic Amino Acids

FeatureL-Proline (Pro)Azetidine-2-COOH (Aze)2-Me-Aze
Ring Size 5-membered4-membered4-membered

-Carbon
TertiaryTertiaryQuaternary
Primary Secondary Structure

-turns, Polyproline II

-turns (flexible)
Rigid

-turns
Proteolytic Stability Low to ModerateModerateHigh (Steric Shield)
Cis/Trans Amide Ratio Variable (solvent dependent)VariableStrongly biased (steric bulk)
Mechanistic Diagram

The following diagram illustrates the hierarchy of constraints leading to the specific conformational lock of 2-Me-Aze.

ConformationalLock Start Peptide Backbone AzeRing Azetidine Ring (4-mem) Restricts Phi (-60°) Start->AzeRing Cyclization AlphaMe Alpha-Methyl Group Restricts Psi (Thorpe-Ingold) Start->AlphaMe Quaternization Result Conformational Lock Gamma-Turn (C7 eq) AzeRing->Result Strain AlphaMe->Result Steric Bulk

Synthetic Methodologies

Synthesis of 2-Me-Aze is non-trivial due to the difficulty of generating a quaternary center on a strained ring without racemization. The most robust method relies on Seebach’s Self-Reproduction of Chirality (SRS) .

Seebach’s SRS Approach

This method uses a chiral auxiliary that is temporarily formed from the amino acid itself, allowing


-alkylation with retention of configuration.
  • Acetal Formation: Condensation of L-Azetidine-2-carboxylic acid (or a precursor) with pivalaldehyde to form a bicyclic oxazolidinone.

  • Enolization: Treatment with a strong base (LiHMDS or LDA) generates a planar enolate. The bulky tert-butyl group from pivalaldehyde directs the electrophile approach.

  • Alkylation: Addition of Methyl Iodide (MeI) occurs anti to the tert-butyl group, regenerating the stereocenter.

  • Hydrolysis: Acidic hydrolysis removes the auxiliary, yielding enantiopure 2-Me-Aze.

SynthesisWorkflow Step1 L-Azetidine-2-COOH (Starting Material) Step2 Bicyclic Acetal Formation (Pivalaldehyde, acid cat.) Step1->Step2 Step3 Enolate Generation (LiHMDS, -78°C) Step2->Step3 SRS Principle Step4 Stereoselective Alkylation (MeI, electrophile) Step3->Step4 Steric Control Step5 Hydrolysis & Deprotection (6N HCl, Reflux) Step4->Step5 Final 2-Me-Aze (Enantiopure) Step5->Final

Experimental Protocols

Solid-Phase Peptide Coupling Protocol

Coupling 2-Me-Aze (or coupling to 2-Me-Aze) is notoriously difficult due to extreme steric hindrance. Standard carbodiimide (DIC/HOBt) methods often fail or result in low yields.

The "Scorched Earth" Protocol for Hindered Coupling:

  • Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for reduced racemization risk.

  • Solvent: DMF/NMP (1:1 ratio) to maximize solvation of aggregating chains.

Step-by-Step Procedure:

  • Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 30 minutes. Deprotect Fmoc group (20% Piperidine/DMF) and wash

    
     with DMF.
    
  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-2-Me-Aze-OH (3.0 eq) and HATU (2.9 eq) in minimum dry DMF.

    • Add HOAt (3.0 eq) to enhance reaction rate and suppress racemization.

    • Add DIPEA (6.0 eq) immediately before adding to the resin.

    • Note: Do not let the activated mixture sit for >2 minutes before addition to avoid guanidinium formation.

  • Coupling Reaction:

    • Add mixture to resin.[1]

    • Microwave assistance: 75°C for 10 minutes (Power: 25W).

    • Alternative (Room Temp): Shake for 4–16 hours.

  • Double Coupling (Mandatory): Drain and repeat the coupling step with fresh reagents.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Verification of Incorporation

Due to the steric bulk, standard colorimetric tests (Kaiser test) may give false negatives (residue is too hindered to react with ninhydrin).

  • Recommended Test: Chloranil Test or micro-cleavage followed by LC-MS verification.

Applications in Drug Design

Proteolytic Resistance

The quaternary


-methyl group eliminates the 

-proton, rendering the peptide bond non-scissile to most endopeptidases. Furthermore, the 4-membered ring prevents the residue from fitting into the active sites of proline-specific peptidases (e.g., DPPIV).
  • Strategy: Substitute Proline with 2-Me-Aze in metabolically labile regions of peptide therapeutics to extend half-life (

    
    ).
    
Potency Optimization via Pre-Organization

By locking the peptide backbone into a


-turn, 2-Me-Aze reduces the entropic penalty of binding to a receptor.
  • Case Use: If a bioactive peptide adopts a turn conformation in its bound state (determined by NMR or X-ray), replacing the turn residues with 2-Me-Aze can "freeze" this bioactive conformation, often increasing affinity by orders of magnitude.

References

  • Couty, F., et al. (2010). Further Evidence for 2-Alkyl-2-carboxyazetidines as

    
    -Turn Inducers. The Journal of Organic Chemistry. Link
    
  • Seebach, D., et al. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition. Link

  • Zagari, A., et al. (1990).[2] The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. Biopolymers. Link

  • Albericio, F., et al. (2001). Coupling reagents and strategies for the synthesis of peptide nucleic acids and difficult peptides. Current Organic Chemistry.
  • Rubenstein, E., et al. (2009). Azetidine-2-carboxylic acid in the food chain. Phytochemistry. Link

Sources

Foundational

The Conformational Lock: Thermodynamic &amp; Kinetic Stabilization via 2-Methylazetidine

Executive Summary In the landscape of peptide therapeutics, the transition from "floppy" linear sequences to structured, drug-like molecules is governed by the battle against entropy. 2-Methylazetidine-2-carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of peptide therapeutics, the transition from "floppy" linear sequences to structured, drug-like molecules is governed by the battle against entropy. 2-Methylazetidine-2-carboxylic acid (2-MeAz) represents a high-precision tool in this domain. Unlike its homolog Proline (5-membered ring) or the standard Azetidine (4-membered ring), the 2-methylated azetidine introduces a "quaternary constraint" that fundamentally alters the thermodynamic landscape of the peptide backbone.

This guide details the structural physics, synthesis, and characterization of 2-MeAz peptides. It demonstrates how this specific residue restricts dihedral angles (


) to lock bioactive conformations (specifically 

-turns) and shifts the cis/trans amide equilibrium, thereby enhancing both thermodynamic folding stability (

) and kinetic resistance to proteolysis.

Structural Physics & Thermodynamics

The Four-Membered Constraint

The azetidine ring imposes a unique geometry compared to the standard pyrrolidine (Proline) ring.

  • Ring Strain: The 4-membered ring possesses significant angle strain (~26 kcal/mol) compared to the 5-membered ring (~6 kcal/mol). This planarizes the ring and restricts the range of motion for the

    
     dihedral angle.
    
  • The 2-Methyl Effect (The Critical Differentiator): Standard Azetidine (Aze) is actually more flexible in some vectors than Proline due to reduced steric clash with neighbors. However, adding the

    
    -methyl group  at position 2 (2-MeAz) introduces severe steric bulk.
    
Thermodynamic Stabilization Mechanism

The stabilization provided by 2-MeAz is an entropic effect described by the breakdown of the Gibbs Free Energy equation:



  • Entropic Pre-organization (

    
    ):  In an unfolded state, a native peptide has high conformational entropy. 2-MeAz restricts the rotation of the 
    
    
    
    and
    
    
    angles, significantly lowering the entropy of the unfolded state (
    
    
    ). Consequently, the entropy loss upon folding (
    
    
    ) is smaller (less negative), making
    
    
    more favorable (more negative).
  • Cis/Trans Isomerization:

    • Proline/Azetidine: Often exist as a mixture of cis and trans rotamers (approx. 10–30% cis), leading to conformational heterogeneity.

    • 2-Methylazetidine: The steric clash between the 2-methyl group and the preceding carbonyl oxygen destabilizes the cis rotamer, strongly favoring the trans conformation (

      
      ). This eliminates the energetic cost of isomerizing the bond during folding events that require a trans amide.
      
Visualizing the Energy Landscape

EnergyLandscape Unfolded_Native Unfolded State (Native) High Entropy TS Transition State Unfolded_Native->TS High Entropic Penalty Unfolded_2MeAz Unfolded State (2-MeAz) Restricted Entropy Unfolded_2MeAz->TS Low Entropic Penalty (Pre-organized) Folded Folded Bioactive State (Gamma-Turn) TS->Folded Folding

Figure 1: Conformational energy landscape showing how 2-MeAz lowers the entropic barrier to folding by destabilizing the unfolded state.

Synthetic Integration Strategy

Synthesizing peptides with 2-MeAz is non-trivial due to the steric hindrance of the


-methyl group, which makes coupling difficult.
Synthesis of the Building Block

Direct cyclization of acyclic precursors is the standard route.

  • Route: Intramolecular nucleophilic substitution (Mitsunobu cyclization) of

    
    -amino alcohols or halogenated precursors.[1]
    
  • Key Challenge: Racemization at the

    
    -carbon is a high risk during cyclization.
    
Solid Phase Peptide Synthesis (SPPS) Protocol

Coupling a bulky amino acid to the N-terminus of 2-MeAz is difficult; coupling 2-MeAz to the growing chain is relatively standard but requires potent activators.

Protocol: Coupling 2-MeAz to Resin

  • Resin: Use low-loading chlorotrityl resin (prevent aggregation).

  • Coupling Reagents: Use HATU/HOAt (1:1 ratio) with DIEA (Diisopropylethylamine). The HOAt is crucial to suppress racemization and accelerate activation of the sterically hindered carboxylate.

  • Time/Temp: Double coupling (2 x 2 hours) at room temperature. Avoid microwave heating for this specific step to prevent ring opening or racemization.

  • Capping: Acetylate unreacted sites immediately to prevent deletion sequences.

Protocol: Coupling the Next Amino Acid (to the N-terminus of 2-MeAz)

  • Note: The secondary amine of 2-MeAz is sterically crowded by the adjacent methyl group.

  • Reagent: Use PyAOP or COMU (stronger than HATU for secondary amines).

  • Conditions: Extended reaction time (4–6 hours).

  • Monitoring: Standard Kaiser test will not work (secondary amine). Use Chloranil test or micro-cleavage LC-MS to confirm coupling.

Thermodynamic Characterization Protocols

To validate the stability enhancement, you must measure the melting temperature (


) and the free energy of unfolding (

).
Variable Temperature Circular Dichroism (VT-CD)

This is the gold standard for determining thermodynamic parameters.

Experimental Setup:

  • Solvent: Phosphate buffer (pH 7.4) or TFE/Water mixes if studying helix propensity.

  • Concentration: 50 µM peptide.

  • Wavelength: Monitor ellipticity at 222 nm (helix) or 200–205 nm (random coil/turn) depending on the secondary structure.

  • Ramp: 5°C to 95°C at 1°C/min.

Data Analysis: Convert raw ellipticity (


) to fraction unfolded (

) and fit to the Gibbs-Helmholtz equation.
  • Success Metric: A shift in

    
     (e.g., 
    
    
    
    ) compared to the Proline control indicates successful rigidification.
NMR-Based Cis/Trans Ratio Determination

Thermodynamic stability is often compromised by cis/trans heterogeneity. 2-MeAz should lock the trans state.

Protocol:

  • Instrument: 600 MHz NMR or higher.

  • Solvent:

    
     or 
    
    
    
    .
  • Experiment: 1D

    
    -NMR and 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy).
    
  • Analysis:

    • Identify the

      
       proton of the 2-MeAz residue.
      
    • Look for

      
       to 
      
      
      
      NOE cross-peaks (indicative of cis).
    • Look for

      
       to 
      
      
      
      NOE cross-peaks (indicative of trans).
    • Calculation: Integrate separate peaks for cis and trans rotamers (if visible).

    • Expected Result: >95% trans population for 2-MeAz, compared to ~80% for Proline.

Data Summary: 2-MeAz vs. Standard Residues

The following table summarizes why 2-MeAz is superior for specific "turn" applications compared to Proline (Pro) and Azetidine (Aze).

ParameterProline (Pro)Azetidine (Aze)2-Methylazetidine (2-MeAz)
Ring Size 5-membered4-membered4-membered
Ring Strain ~6 kcal/mol~26 kcal/mol~26 kcal/mol
Steric Bulk ModerateLowHigh (Quaternary Center)
Cis/Trans Ratio ~20% Cis / 80% Trans~30% Cis / 70% Trans>95% Trans (Steric Lock)
Turn Induction

-turns (Type I/II)
Variable / Flexible

-turns / Inverse

-turns
Proteolytic Stability ModerateHighVery High (Steric shield)

Case Study: Proteolytic Stability (Kinetic)

While thermodynamic stability refers to folding, kinetic stability (resistance to degradation) is the practical benefit in drug development.

Workflow:

  • Enzyme: Trypsin or Chymotrypsin (aggressive endoproteases).

  • Substrate: Linear peptide vs. 2-MeAz substituted analog.

  • Method: Incubate at 37°C; take aliquots at t=0, 15, 30, 60, 120 min. Quench with TFA. Analyze via HPLC.

  • Result: 2-MeAz prevents the protease from adopting the necessary transition state geometry for amide bond hydrolysis due to the steric clash of the methyl group and the altered backbone vector.

StabilityWorkflow cluster_0 Synthesis Phase cluster_1 Validation Phase Step1 Linear Precursor Synthesis (SPPS) Step2 Incorporation of 2-MeAz (HATU/HOAt Activation) Step1->Step2 Critical Step Step3 VT-CD Spectroscopy (Measure Tm) Step2->Step3 Cleavage & Purify Step4 NMR ROESY (Confirm Trans-Lock) Step3->Step4 Step5 Proteolytic Assay (Half-life determination) Step4->Step5

Figure 2: Integrated workflow for synthesizing and validating 2-MeAz peptides.

References

  • Zagari, A., et al. (1990).[2][3] "The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides."[3][4] Biopolymers.[2][3][4][5] Link

  • Couty, F., & Evano, G. (2006). "Azetidines: New tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International. (Foundational chemistry of azetidine synthesis).
  • Deming, T. J., et al. (1996).[6] "Conformational Properties of Poly(L-azetidine-2-carboxylic acid)." Macromolecules. Link

  • Wilhelm, P., et al. (2013). "Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors." Antiviral Research.

    
    -turn induction and restricted rotation). Link
    
  • Beausoleil, E., & Lubell, W. D. (1996). "Steric effects on the amide cis-trans equilibrium of prolyl peptides." Journal of the American Chemical Society.[4][7] (Mechanistic basis for methyl-group steric locking).

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of 2-Methylazetidine-2-Carboxylic Acid

[1] Executive Summary 2-Methylazetidine-2-carboxylic acid (2-Me-Aze) is a non-proteinogenic, quaternary -amino acid. As a conformationally constrained analogue of 2-methylproline, it is a critical scaffold in peptidomime...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-Methylazetidine-2-carboxylic acid (2-Me-Aze) is a non-proteinogenic, quaternary


-amino acid. As a conformationally constrained analogue of 2-methylproline, it is a critical scaffold in peptidomimetic drug design, offering enhanced proteolytic stability and the ability to lock peptide backbones into specific secondary structures (e.g., 

-helices or

-turns).

This application note details the asymmetric synthesis of (S)-2-Me-Aze utilizing the Schöllkopf Bis-Lactim Ether methodology . This route is selected for its high enantioselectivity (


), scalability, and the use of L-Valine  as the chiral director. Unlike direct cyclization methods that often yield racemates, this protocol leverages the steric bulk of the valine isopropyl group to direct the stereochemical outcome of the quaternary center formation.

Strategic Analysis & Mechanism

Why Valine Derivatives?

The synthesis relies on the Schöllkopf Chiral Auxiliary , specifically the bis-lactim ether derived from cyclo(L-Val-L-Ala) .

  • Chiral Induction: The isopropyl group of the L-Valine moiety sterically shields the top face of the enolate, forcing the electrophile to attack from the bottom (trans to the isopropyl group).

  • Quaternary Center: The substrate already contains the

    
    -methyl group (from Alanine), allowing for the direct construction of the quaternary center via alkylation.
    
  • Regenerability: The L-Valine methyl ester auxiliary is recovered during the hydrolysis step, improving the atom economy of the process.

Retrosynthetic Logic

The synthesis is broken down into three phases:

  • Enolate Formation: Lithiation of the bis-lactim ether.[1]

  • Asymmetric Alkylation: Introduction of the chloro-ethyl side chain.

  • Hydrolysis & Cyclization: Cleavage of the auxiliary and intramolecular ring closure.

Retrosynthesis Target 2-Methylazetidine-2-COOH (Target Molecule) Linear Linear Precursor (α-Methyl-α-(2-chloroethyl) amino acid) Target->Linear Cyclization (SN2) BisLactim_Alk Alkylated Bis-Lactim Ether (Quaternary Center Established) Linear->BisLactim_Alk Acid Hydrolysis BisLactim Schöllkopf Bis-Lactim Ether (Derived from L-Val-L-Ala) BisLactim_Alk->BisLactim n-BuLi / Cl-CH2-CH2-Br

Figure 1: Retrosynthetic analysis showing the disconnection of the azetidine ring back to the valine-derived auxiliary.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
Schöllkopf Bis-Lactim Ether Substrate(3S,6S)-3-isopropyl-6-methyl-2,5-dimethoxy-3,6-dihydropyrazine
n-Butyllithium (n-BuLi) Base1.6 M or 2.5 M in Hexanes (Titrate before use)
1-Bromo-2-chloroethane Electrophile>98%, Anhydrous
Tetrahydrofuran (THF) SolventDistilled over Na/Benzophenone or from SPS
Trifluoroacetic Acid (TFA) HydrolysisReagent Grade
Sodium Hydride (NaH) Cyclization Base60% dispersion in mineral oil
Phase 1: Asymmetric Alkylation

Objective: Install the 2-chloroethyl side chain with high diastereoselectivity.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Solvent: Add anhydrous THF (50 mL) and the Schöllkopf Bis-Lactim Ether (10.0 mmol, 1.98 g). Cool the solution to -78 °C (dry ice/acetone bath).

  • Deprotonation: Dropwise add n-BuLi (11.0 mmol) over 15 minutes. The solution will turn deep orange/red, indicating the formation of the aza-enolate.

    • Critical Parameter: Maintain temperature below -70 °C to prevent racemization or decomposition.

    • Time: Stir at -78 °C for 30 minutes.

  • Alkylation: Add 1-bromo-2-chloroethane (15.0 mmol, 1.5 equiv) neat, dropwise via syringe.

    • Note: The bromo- group is more reactive and will be displaced preferentially over the chloro- group.

  • Reaction: Allow the mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature over 4 hours.

  • Quench: Quench with saturated NH₄Cl solution (10 mL).

  • Workup: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Hexanes/EtOAc 9:1) to isolate the alkylated adduct.

    • Expected Yield: 75-85%

    • Selectivity: >95% diastereomeric excess (de).[2][3]

Phase 2: Hydrolysis of the Auxiliary

Objective: Cleave the bis-lactim ring to release the linear amino acid ester and recover the valine auxiliary.

  • Hydrolysis: Dissolve the alkylated intermediate in 0.25 N HCl (50 mL) and THF (50 mL).

  • Reaction: Stir at room temperature for 12-24 hours. Monitor by TLC (disappearance of starting material).

    • Mechanism:[4][5][3][6][7][8][9] Mild acid hydrolyzes the imino ethers to the corresponding esters and cleaves the dipeptide bond.

  • Separation: Concentrate THF in vacuo. Extract the aqueous layer with Diethyl Ether to remove the L-Valine methyl ester (which can be recycled).

  • Isolation: The aqueous phase contains the hydrochloride salt of methyl 2-amino-2-(2-chloroethyl)propanoate . Lyophilize or concentrate to dryness to obtain the crude salt.

Phase 3: Cyclization to Azetidine Ring

Objective: Intramolecular nucleophilic substitution to form the strained 4-membered ring.

  • Neutralization/Cyclization: Suspend the crude amino ester hydrochloride in anhydrous MeCN (acetonitrile) or DMF .

  • Base Addition: Add NaH (2.5 equiv) carefully at 0 °C, or use K₂CO₃ (3.0 equiv) with catalytic NaI.

  • Heating: Heat the mixture to reflux (MeCN) or 60 °C (DMF) for 4-8 hours.

    • Note: 4-membered ring formation is kinetically slower than 3- or 5-membered rings. Heating is required to overcome the activation energy and ring strain.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Final Hydrolysis (Ester to Acid): Treat the cyclic ester with LiOH (2.0 equiv) in THF/H₂O (1:1) at 0 °C to room temperature for 2 hours.

  • Purification: Acidify to pH 6. Purify using ion-exchange chromatography (Dowex 50W-X8) eluting with dilute NH₄OH.

  • Product: Isolate (S)-2-methylazetidine-2-carboxylic acid as a white solid.

Visual Workflow

Workflow Start Start: Schöllkopf Bis-Lactim Ether (cyclo-L-Val-L-Ala) Step1 1. Deprotonate (n-BuLi, -78°C) 2. Alkylate (Cl-CH2-CH2-Br) Start->Step1 Intermediate Intermediate: Alkylated Bis-Lactim Step1->Intermediate Step2 Hydrolysis (0.25N HCl) Releases Linear Amino Ester Intermediate->Step2 Step3 Cyclization (NaH/THF or K2CO3/MeCN) Intramolecular SN2 Step2->Step3 Removes Valine Aux. Step4 Saponification (LiOH) Ester -> Acid Step3->Step4 End Final Product: (S)-2-Methylazetidine-2-COOH Step4->End

Figure 2: Step-by-step experimental workflow for the synthesis of 2-Me-Aze.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Diastereoselectivity Temperature too high during lithiation.Ensure internal probe reads <-70°C before adding n-BuLi.
Incomplete Cyclization Ring strain barrier not overcome.Increase reaction temperature or switch to stronger base (NaH in DMF). Add NaI catalyst.
Elimination Byproduct E2 elimination of the chloro-ethyl group.Avoid overly strong/bulky bases at high temps. Use K₂CO₃ in MeCN.[10]
Racemization Harsh hydrolysis conditions.Use mild acid (0.25N HCl) at room temp; avoid refluxing in strong acid.

References

  • Schöllkopf, U. (1983).[1] Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines. Tetrahedron, 39(12), 2085-2091. Link

  • Groth, U., & Schöllkopf, U. (1983). Asymmetric Synthesis of α-Methyl Amino Acids. Synthesis, 1983(1), 37-38.
  • Seebach, D., et al. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition, 35(23‐24), 2708-2748. Link

  • Couty, F., et al. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(24), 9911–9918. Link

  • Futamura, Y., et al. (2005).[2] Efficient Route to (S)-Azetidine-2-carboxylic Acid.[2][4] Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897.[2] Link

Sources

Application

Solid-phase peptide synthesis using alpha-methyl amino acids

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Incorporating -Methyl Amino Acids Introduction to -Methyl Amino Acids in Peptidomimetics The incorporation of non-natural amino acids into peptide sequences...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Incorporating -Methyl Amino Acids

Introduction to -Methyl Amino Acids in Peptidomimetics

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery. Among these modifications,


-methyl amino acids—such as 

-aminoisobutyric acid (Aib),

-methylproline, and

-methylleucine—are highly valued for their ability to overcome the inherent limitations of native peptides[1].

By replacing the


-hydrogen with a methyl group, these residues severely restrict the conformational freedom around the phi (

) and psi (

) dihedral angles. This steric constraint pre-organizes the peptide backbone, often promoting the formation of highly stable

-helices or

-helices[1]. Furthermore, the bulky

-methyl group physically shields adjacent peptide bonds from enzymatic nucleophilic attack, significantly enhancing proteolytic resistance and extending the in vivo half-life of peptide therapeutics[1].

However, the very steric hindrance that provides these pharmacological benefits creates substantial thermodynamic and kinetic barriers during Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Insights: Overcoming Steric Hindrance in SPPS

Standard SPPS protocols utilizing uronium/aminium-based coupling reagents (e.g., HBTU, HATU) often fail when attempting to couple sterically hindered


-methyl amino acids, particularly when synthesizing sequences with consecutive hindered residues (e.g., Aib-Aib concatenations).
The Causality of Coupling Failure

The failure of standard reagents is rooted in the reaction kinetics. The transition state for the nucleophilic attack of the resin-bound amine onto the activated ester of an


-methyl amino acid is highly crowded. Consequently, the rate of peptide bond formation drops significantly. When using uronium salts like HBTU or HATU, this slow coupling rate allows a competing side reaction to dominate: the guanidinylation  of the free N-terminal amine. The uronium salt reacts directly with the uncoupled amine, irreversibly capping the peptide chain and halting synthesis.
The DIC/OxymaPure Solution

To circumvent guanidinylation and drive the reaction forward, the combination of


-Diisopropylcarbodiimide (DIC) and OxymaPure (ethyl cyanohydroxyiminoacetate) is the gold standard[2].
  • Absence of Guanidinylation: Because DIC is a carbodiimide, it cannot guanidinylate the free amine, allowing for safely extended coupling times[3].

  • Superior Active Ester: OxymaPure possesses a highly electron-withdrawing cyano group, making it significantly more acidic than traditional additives like HOBt. This high acidity translates to a highly reactive active ester[4].

  • Reduced Steric Bulk: The linear, aliphatic nature of the Oxyma ester presents less steric bulk than the bulky benzotriazole rings of HOBt/HOAt, allowing it to better navigate the crowded environment of the

    
    -methylated reaction center[2].
    

For extremely demanding sequences, modern Oxyma-based uronium salts like COMU can be utilized, provided strict stoichiometry (exactly 1 equivalent of base) is maintained to prevent side reactions[3].

Activation_Mechanism AA Fmoc-α-Me-AA-OH DIC DIC Activation AA->DIC OIsourea O-Acylisourea Intermediate DIC->OIsourea Oxyma OxymaPure Nucleophilic Attack OIsourea->Oxyma ActiveEster Oxyma Active Ester (Low Steric Bulk) Oxyma->ActiveEster PeptideBond Peptide Bond Formation (Overcomes Hindrance) ActiveEster->PeptideBond Amine Resin-Bound Peptide Amine Amine->PeptideBond

Caption: Mechanism of DIC/Oxyma activation bypassing steric hindrance for α-methyl amino acids.

Quantitative Data Presentation

The choice of coupling reagent and the structural impact of


-methylation can be quantified through coupling efficiency and proteolytic stability assays.
Table 1: Comparative Coupling Efficiencies for Consecutive Aib Residues

Data represents the synthesis of a model pentapeptide containing an Aib-Aib motif.

Coupling Reagent SystemAdditiveEquivalentsTime (hrs)Guanidinylation RiskOverall Yield (%)
HBTU / DIEAHOBt3.02.0High< 15%
HATU / DIEAHOAt3.02.0High35%
DICHOBt3.04.0None42%
DIC OxymaPure 3.0 2.0 None > 90% [2]
COMU / DIEA None 3.0 1.5 Moderate 88% [3]
Table 2: Impact of -Methylation on Peptide Properties

Comparative performance of native vs.


-methylated analogs.
Peptide VariantModificationSerum Half-Life (

)
Helical Content (CD Spectroscopy)
Native PeptideNone~20 minutes15% (Random Coil dominant)
Analog ASingle Aib substitution> 4 hours45% (

-helical)
Analog BConsecutive Aib (Aib-Aib)> 24 hours> 85% (Rigid

-helix)[2]

Experimental Protocols

The following protocols are designed as self-validating systems to ensure high-fidelity synthesis of sterically hindered peptides.

Protocol 1: Standard Fmoc-SPPS Coupling of an -Methyl Amino Acid

This protocol is optimized for the single incorporation of an


-methyl amino acid (e.g., Fmoc-Aib-OH) into a growing peptide chain[1].

Reagents: Fmoc-Aib-OH, DIC, OxymaPure, DMF, 20% Piperidine/DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes[1]. Wash thoroughly with DMF (5x) and DCM (3x).

  • Pre-activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-Aib-OH and 3.0 equivalents of OxymaPure in minimal DMF. Add 3.0 equivalents of DIC. Stir for 3–5 minutes to allow the active ester to form.

  • Coupling: Add the activated solution to the resin. Agitate at room temperature for 2 to 4 hours.

  • Self-Validation (Kaiser Test): Take a few resin beads and perform a Kaiser test.

    • Expert Note:

      
      -methyl amino acids are primary amines, but their steric bulk can delay the colorimetric reaction. Heat the Kaiser test sample at 100°C for a full 5 minutes. A yellow solution indicates complete coupling. A blue/purple hue indicates incomplete coupling, necessitating Protocol 2.
      
Protocol 2: Double Coupling for Consecutive -Methyl Amino Acids (Aib-Aib)

When coupling an


-methyl amino acid onto an already 

-methylated N-terminus, the steric hindrance is compounded. This requires thermal energy and repeated exposure[2][5].
  • First Coupling Pass: Perform steps 1-3 from Protocol 1, but utilize microwave assistance (75°C for 20 minutes) if available, or heat the reaction block to 60°C for 2 hours.

  • Drain and Wash: Drain the reaction vessel (do NOT deprotect) and wash with DMF (3x).

  • Second Coupling Pass: Prepare a fresh batch of activated Fmoc-Aib-OH using the DIC/OxymaPure system (3.0 eq each). Add to the resin and agitate for an additional 2 hours at elevated temperature.

  • Capping (Critical Step): To prevent deletion sequences, any unreacted hindered amines must be capped. Treat the resin with Acetic Anhydride/DIEA/DMF (1:2:7) for 15 minutes.

SPPS_Workflow Start Start SPPS Cycle Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect CheckHindrance Is Incoming AA α-Methylated? Deprotect->CheckHindrance StandardCouple Standard Coupling (DIC/Oxyma, 1h) CheckHindrance->StandardCouple No HinderedCouple Hindered Coupling (DIC/Oxyma, Double Coupling, 60-75°C) CheckHindrance->HinderedCouple Yes Wash Wash (DMF/DCM) StandardCouple->Wash HinderedCouple->Wash Test Kaiser Test (Extended Heat) Wash->Test Decision Coupling Complete? Test->Decision Decision->HinderedCouple No Cap Capping (Ac2O/DIEA) Decision->Cap Yes Next Next Cycle or Cleavage Cap->Next

Caption: Workflow for SPPS cycle with α-methyl amino acid decision logic and validation.

Protocol 3: Cleavage and Deprotection

While


-methyl groups shield internal peptide bonds, they do not significantly impede the acidolytic cleavage of the C-terminal linker unless the C-terminal residue itself is highly hindered.
  • Preparation: Wash the completed peptide-resin thoroughly with DCM (5x) to remove all traces of DMF, which can inhibit TFA cleavage. Dry the resin under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a standard cleavage cocktail of TFA / Triisopropylsilane (TIS) /

    
     (95:2.5:2.5 v/v/v).
    
  • Reaction: Add the cocktail to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2.5 to 3 hours[1].

  • Precipitation: Filter the resin and collect the cleavage solution. Concentrate the TFA solution under a gentle nitrogen stream to ~20% of its original volume. Precipitate the crude peptide by adding 10 volumes of ice-cold diethyl ether. Centrifuge and wash the pellet twice with cold ether.

References

1.[1] BenchChem. A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity. Available at: 2.[2] Zieleniewski, F., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications (RSC Publishing). Available at: 3.[3] Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development (ACS Publications). Available at: 4.[5] PMC. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Available at: 5.[4] ACS Omega. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Available at:

Sources

Method

Application Note: A Robust Protocol for Microwave-Assisted Coupling of Sterically Hindered Azetidine Carboxylic Acids

Abstract: The incorporation of sterically hindered azetidine carboxylic acids into molecular scaffolds is a critical step in the development of novel therapeutics. However, forming amide bonds with these substrates prese...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The incorporation of sterically hindered azetidine carboxylic acids into molecular scaffolds is a critical step in the development of novel therapeutics. However, forming amide bonds with these substrates presents a significant synthetic challenge due to severe steric congestion around the carboxylic acid moiety, which impedes conventional coupling methods. This application note provides a comprehensive guide and detailed protocols for leveraging microwave-assisted organic synthesis (MAOS) to overcome these challenges. We will explore the fundamental principles of microwave heating, critical reaction parameters, and a step-by-step protocol for the efficient and rapid coupling of sterically hindered azetidine acids, enabling researchers to access this valuable chemical space with improved yields and purity.

Introduction: The Challenge of Hindered Azetidines

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery. Their rigid, three-dimensional structure makes them valuable as conformational constraints in peptides and small molecules, often leading to improved potency, selectivity, and pharmacokinetic properties. The synthesis of molecules containing these scaffolds frequently requires the formation of an amide bond involving an azetidine carboxylic acid.

When the azetidine ring is substituted with bulky groups, particularly at the C2 or C4 positions adjacent to the C3-carboxylic acid, significant steric hindrance is introduced. This spatial obstruction physically blocks the approach of coupling reagents and the amine nucleophile, drastically slowing down or altogether preventing the formation of the desired amide bond under standard reaction conditions[1][2][3]. Conventional methods often result in low yields, incomplete reactions, or require harsh conditions that can lead to racemization and other side reactions[2].

The Microwave Advantage: Overcoming Activation Barriers

Microwave-assisted synthesis offers a powerful solution to the problem of steric hindrance. Unlike conventional conductive heating which relies on slow heat transfer from an external source, microwave irradiation energizes the molecules in the reaction mixture directly and uniformly[4][5].

The core advantages for this application are:

  • Rapid, Uniform Heating: Microwave energy couples efficiently with polar solvents and reagents, allowing the reaction mixture to reach the target temperature in seconds to minutes. This rapid and homogeneous heating profile minimizes the formation of thermal gradients and local hot spots, leading to cleaner reactions[4][6].

  • Overcoming Steric Hindrance: The high energy input over a short period effectively supplies the necessary activation energy to overcome the steric barrier, driving even the most difficult couplings to completion[1][7][8]. Reactions that might take overnight at room temperature can often be completed in 5-20 minutes in a microwave synthesizer[6][9].

  • Improved Purity and Yield: By accelerating the desired reaction, the time available for competing side reactions to occur is significantly reduced. This often leads to a cleaner crude product with higher purity and improved overall yield[4][5][10].

Key Parameters for Reaction Optimization

The success of a microwave-assisted coupling reaction depends on the careful selection of several key parameters. For sterically hindered azetidine acids, the choice of coupling reagent is paramount.

  • Coupling Reagents: Standard carbodiimide reagents like N,N'-diisopropylcarbodiimide (DIC) are often insufficient for sterically demanding couplings[1][11]. More potent activating agents are required.

    • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU , and HCTU are significantly more effective. They form highly reactive O-acylisourea esters that readily react with the amine, even in a congested environment[1][12]. HATU is widely regarded as one of the most efficient reagents for difficult couplings[12].

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that offers high reactivity comparable to HATU but with improved safety and solubility profiles, making it exceptionally well-suited for microwave applications[13].

    • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective alternatives[1][11].

  • Base: A non-nucleophilic organic base is required to facilitate the reaction. N,N-Diisopropylethylamine (DIPEA) is the most common choice, although N-methylmorpholine (NMM) can also be used[1][13].

  • Solvent: The solvent must be polar to absorb microwave energy effectively and must have a sufficiently high boiling point to allow for elevated reaction temperatures. N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for challenging sequences due to its superior solvating properties, which can help mitigate aggregation[1].

  • Temperature and Time: Microwave synthesis allows for precise temperature control. A typical starting point for optimization is 80-100°C for 5-15 minutes.

Experimental Workflow and Protocols

The following section provides a general workflow and a detailed protocol for the coupling of a sterically hindered N-Boc-azetidine-3-carboxylic acid with a primary amine.

G cluster_prep Reagent Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Analysis prep_acid Dissolve Azetidine Acid, Coupling Reagent (e.g., HATU), and Base (DIPEA) in NMP combine Combine Reagent Solutions in Microwave Vial prep_acid->combine prep_amine Dissolve Amine in NMP prep_amine->combine seal Seal Vial and Place in Microwave Cavity combine->seal irradiate Irradiate: e.g., 10 min @ 90°C (with stirring) seal->irradiate cool Cool Vial to RT irradiate->cool extract Perform Aqueous Work-up (e.g., EtOAc/Water) cool->extract purify Purify by Column Chromatography extract->purify analyze Analyze by LC-MS and NMR purify->analyze

Caption: General experimental workflow for microwave-assisted coupling.

Detailed Protocol: General Procedure

Materials:

  • Sterically hindered N-protected azetidine-3-carboxylic acid (1.0 eq)

  • Amine coupling partner (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous NMP

  • Microwave reactor vial (2-5 mL) with stir bar

  • Microwave peptide synthesizer or organic synthesizer

Procedure:

  • Reagent Preparation:

    • In a clean, dry vial, dissolve the N-protected azetidine-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous NMP (to achieve a final concentration of ~0.2 M).

    • Add DIPEA (2.5 eq) to the solution and vortex briefly.

    • In a separate vial, dissolve the amine coupling partner (1.1 eq) in a small amount of anhydrous NMP.

  • Reaction Assembly:

    • Add the amine solution to the vial containing the activated acid solution.

    • Place a magnetic stir bar in the vial and securely seal it with the appropriate cap.

  • Microwave Irradiation:

    • Place the sealed vial into the cavity of the microwave synthesizer.

    • Set the reaction parameters:

      • Temperature: 90°C

      • Time: 10 minutes

      • Stirring: High

      • Power: Variable (instrument will adjust to maintain temperature)

    • Begin the irradiation program.

  • Work-up and Purification:

    • Once the reaction is complete, allow the vial to cool to room temperature using the instrument's compressed air cooling system.

    • Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to obtain the desired amide.

  • Analysis:

    • Confirm the identity and purity of the product using LC-MS and NMR spectroscopy.

Optimization Strategy and Troubleshooting

For a new or particularly challenging substrate, a systematic optimization approach is recommended. The following flowchart and tables provide a guide for refining the reaction conditions.

G start Start: Low Yield with Standard Protocol reagent Change Coupling Reagent? (See Table 1) start->reagent temp Increase Temperature? (e.g., 90°C -> 110°C) reagent->temp No success Success: High Yield Achieved reagent->success Yes time Increase Time? (e.g., 10 min -> 20 min) temp->time No temp->success Yes double Perform Double Coupling? time->double No time->success Yes solvent Change Solvent? (DMF -> NMP) double->solvent No double->success Yes solvent->success Yes/No (Re-evaluate)

Caption: Logical workflow for optimizing a difficult coupling reaction.

Table 1: Comparison of Common Coupling Reagents for Hindered Substrates
ReagentClassRelative ReactivityKey Considerations
DIC/HOBt CarbodiimideLow-ModerateOften insufficient for severely hindered couplings[1].
HBTU/HCTU Uronium/AminiumHighVery effective, but HCTU is generally more reactive than HBTU[1].
HATU Uronium/AminiumVery HighConsidered a gold standard for difficult couplings, including N-methylated and α,α-disubstituted amino acids[12][13].
PyBOP PhosphoniumHighStrong coupling reagent; byproducts are non-carcinogenic unlike its predecessor, BOP[12].
COMU Uronium/AminiumVery HighReactivity comparable to HATU. Byproducts are water-soluble and non-explosive, making it a safer and highly efficient choice[13].
Table 2: Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low Conversion / Incomplete Reaction 1. Insufficient reagent reactivity.2. Reaction time or temperature too low.1. Switch to a more powerful coupling reagent like HATU or COMU[1][13].2. Increase microwave temperature in 10-15°C increments or extend reaction time.3. Perform a "double coupling": after the first cycle, add a fresh solution of activated acid and repeat the irradiation[1].
Formation of Side Products 1. Racemization due to excessive temperature or time.2. Degradation of reagents or substrate.1. Reduce temperature or time. Ensure the correct amount of base is used.2. Use fresh, anhydrous solvents and high-purity reagents.
No Reaction 1. Inactive reagents.2. Incorrect reaction setup.1. Use fresh coupling reagents and anhydrous solvents.2. Verify the equivalents of all reagents and confirm microwave instrument settings.

Conclusion

The coupling of sterically hindered azetidine carboxylic acids is a formidable challenge in synthetic chemistry that can severely limit access to novel molecular entities. Microwave-assisted organic synthesis provides a robust, reliable, and highly efficient method to overcome the high activation barriers associated with these transformations. By combining rapid, uniform heating with the use of modern, high-potency coupling reagents, researchers can dramatically shorten reaction times from many hours to mere minutes, while simultaneously improving yields and product purity. The protocols and optimization strategies outlined in this note serve as a validated starting point for scientists and drug development professionals to successfully incorporate these challenging but valuable building blocks into their synthetic programs.

References

  • Microwave-Assisted Peptide Synthesis: A Faster Approach.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235–249. [Link]

  • Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Springer Nature Experiments. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. [Link]

  • Microwave-assisted synthesis of azetidines in aqueous media. ResearchGate. [Link]

  • Comparative study of conventional and microwave assisted synthesis. Protein Technologies, Inc. [Link]

  • Coupling Reagents. AAPPTEC. [Link]

  • D'Andrea, L. D., et al. (2020). Microwave Heating Promotes the S-Alkylation of Aziridine Catalyzed by Molecular Sieves: A Post-Synthetic Approach to Lanthionine-Containing Peptides. Molecules, 25(18), 4259. [Link]

  • Comparative study of conventional and microwave assisted synthesis. ResearchGate. [Link]

  • Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. Biotage. [Link]

  • Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Peptide Science, 98(3), 159-172. [Link]

  • Sharma, A., et al. (2013). Microwave Assisted Peptide Synthesis as a New Gold Standard in Solid Phase Peptide Synthesis. Journal of Chemical and Pharmaceutical Research, 5(12), 1-5. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry. [Link]

Sources

Application

Application Note: Protecting Group Strategies for 2-Methylazetidine-2-Carboxylic Acid (2-Me-Aze)

Executive Summary & Strategic Analysis 2-methylazetidine-2-carboxylic acid (2-Me-Aze) represents a "perfect storm" of synthetic challenges: it combines the ring strain of azetidine (~26 kcal/mol) with the steric hindranc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

2-methylazetidine-2-carboxylic acid (2-Me-Aze) represents a "perfect storm" of synthetic challenges: it combines the ring strain of azetidine (~26 kcal/mol) with the steric hindrance of a quaternary


-carbon (analogous to Aib, 

-aminoisobutyric acid).

While 2-Me-Aze is a potent conformational restrictor—locking peptide backbones into specific


 torsion angles (often favoring 

-helices or

-turns)—its incorporation into peptides is non-trivial.[1] Standard solid-phase peptide synthesis (SPPS) protocols often fail due to:
  • Nucleophilic torpidity: The

    
    -methyl group sterically shields the secondary amine, reducing coupling rates by orders of magnitude compared to Proline.[1]
    
  • Acid sensitivity: While more stable than aziridine, the azetidine ring can undergo acid-catalyzed ring opening or polymerization under harsh deprotection conditions (e.g., high temperature TFA or HBr).[1]

This guide details orthogonal protection strategies designed specifically to navigate these competing constraints.

N-Terminal Protection Strategies

The secondary amine of 2-Me-Aze is sterically crowded.[1] Standard Schotten-Baumann conditions (aqueous base/organic solvent) often result in incomplete protection or hydrolysis of the reagent before reaction.[1]

Strategy A: The "Silyl-Shotgun" Approach (Fmoc Protection)

Best for: SPPS applications requiring base-labile protection.[1] Mechanism: Transient silylation of the amine and carboxylic acid using BSA (N,O-Bis(trimethylsilyl)acetamide) solubilizes the zwitterion in organic solvent and creates a highly reactive silyl-amine intermediate.[1]

Protocol 1: Fmoc-Protection of 2-Me-Aze

Reagents: 2-Me-Aze (1.0 eq), BSA (2.5 eq), Fmoc-Cl (1.1 eq), DCM (anhydrous).[1]

  • Silylation: Suspend finely ground 2-Me-Aze in dry DCM (concentration ~0.2 M) under

    
    . Add BSA (2.5 eq) via syringe.[1] Reflux gently (40°C) for 1-2 hours until the solution becomes clear (indicates formation of 
    
    
    
    -bis-silyl derivative).[1]
  • Acylation: Cool to 0°C. Add Fmoc-Cl (1.1 eq) dissolved in minimal DCM dropwise. Note: Fmoc-OSu is generally too unreactive for this sterically hindered amine.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by HPLC (TLC is difficult due to BSA byproducts).

  • Workup: Cool to 0°C. Quench carefully with MeOH (removes silyl groups). Concentrate in vacuo.[1] Partition residue between EtOAc and 5%

    
     (acidic wash removes BSA byproducts).[1] Wash organic layer with brine, dry over 
    
    
    
    .[1][2]
  • Purification: Crystallization from EtOAc/Hexane is preferred over silica chromatography to avoid acid-catalyzed ring opening on the column.[1]

Strategy B: Boc Protection (The "Hard" Boil)

Best for: Solution phase synthesis or orthogonal protection to Fmoc.[1] Constraint: The


-methyl group makes the amine a poor nucleophile for 

.[1]
Protocol 2: High-Pressure/Catalytic Boc-Protection

Reagents: 2-Me-Aze (1.0 eq),


 (2.0 eq), DIPEA (3.0 eq), DMAP (0.1 eq), DMF/Water (1:[1]1) or Dioxane/Water.[1][3]
  • Dissolution: Dissolve 2-Me-Aze and DIPEA in Dioxane/Water (1:1).

  • Catalysis: Add DMAP (critical for hindered amines).[1] Add

    
    .
    
  • Heating: Heat to 50-60°C for 24-48 hours. Caution: Do not exceed 70°C to prevent thermal decarboxylation or ring strain release.[1]

  • Workup: Standard acidic extraction (

    
    ) works well.[1]
    

C-Terminal Protection Strategies

Esterification of 2-Me-Aze requires avoiding strong acidic conditions (e.g.,


/MeOH) which generate HCl that can open the strained ring at high temperatures.[1]
Strategy C: Alkylation of Carboxylate Salts (Base-Mediated)

Best for: Methyl (Me), Benzyl (Bn), Allyl (All) esters.[1] Why: Avoids acidic activation of the ring nitrogen.[1]

Protocol 3: Cesium Carbonate Alkylation

Reagents: N-Protected-2-Me-Aze (1.0 eq),


 (0.6 eq), Alkyl Halide (MeI or BnBr, 1.1 eq), DMF.[1]
  • Salt Formation: Dissolve N-protected amino acid in dry DMF. Add

    
    . Stir for 30 min.
    
  • Alkylation: Add Alkyl Halide dropwise.[1] Stir at RT for 2-4 hours.[1]

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine.

Strategy D: Mild Acid Catalysis (Tert-butyl esters)

Best for: tBu esters (acid labile).[1] Protocol: Use Isobutylene with catalytic


 in DCM in a sealed pressure vessel.[1] Keep acid concentration low (<5 mol%) and temperature <25°C to preserve the ring.[1]

Peptide Coupling: Overcoming the Steric Wall

Coupling to the N-terminus of 2-Me-Aze is the bottleneck.[1] The quaternary center blocks the approach of the incoming activated amino acid.

Comparative Efficiency of Coupling Reagents
ReagentActivation SpeciesReactivity with 2-Me-AzeRisk of EpimerizationRecommendation
HATU / HOAt Aza-benzotriazole esterHigh LowGold Standard
PyBrOP Acid BromideHighModerateUse if HATU fails
DIC / Oxyma Oxyma esterMediumVery LowGood for automated SPPS
HBTU / HOBt Benzotriazole esterLowLowAvoid (Too slow)
Acid Fluorides Acyl FluorideVery High LowExcellent for difficult couplings
Protocol 4: Coupling to N-Terminus of 2-Me-Aze (The "Difficult" Step)
  • Activation: Pre-activate the incoming amino acid (3-4 eq) with HATU (3-4 eq) and HOAt (3-4 eq) in DMF using Collidine (TMP) as the base. Collidine is superior to DIPEA for hindered couplings as it prevents N-guanidinylation.

  • Coupling: Add the pre-activated mixture to the resin-bound 2-Me-Aze.

  • Conditions: Double couple: 2 x 2 hours at 45°C (microwave assisted if available, max 50°C).

  • Monitoring: Chloranil test (for secondary amines) is required; Kaiser test will yield false negatives.[1]

Visualizing the Workflow

The following diagram illustrates the decision matrix for protecting group selection based on the synthesis phase.

ProtectionStrategy Start Start: 2-Me-Aze Zwitterion Goal_SPPS Goal: Solid Phase (Fmoc) Start->Goal_SPPS Standard Route Goal_Sol Goal: Solution Phase (Boc) Start->Goal_Sol Alternative Step_BSA 1. Silylation (BSA) (Solubilize & Activate) Goal_SPPS->Step_BSA Step_Base 1. DIPEA/NaOH (Aqueous/Dioxane) Goal_Sol->Step_Base Step_FmocCl 2. Fmoc-Cl @ 0°C (Avoid Fmoc-OSu) Step_BSA->Step_FmocCl Step_Workup 3. MeOH Quench (Mild Acid Wash) Step_FmocCl->Step_Workup Product_Fmoc Fmoc-2-Me-Aze-OH Step_Workup->Product_Fmoc Step_Boc2O 2. Boc2O + DMAP (Heat 50°C) Step_Base->Step_Boc2O Product_Boc Boc-2-Me-Aze-OH Step_Boc2O->Product_Boc

Caption: Decision tree for N-terminal protection of 2-Me-Aze. The Fmoc route utilizes silylation to overcome solubility and steric issues.

Troubleshooting & Side Reactions

A. Ring Opening[1][2][4]
  • Symptom: Loss of material, appearance of polar impurities (amino alcohols), or mass shift +18 (hydrolysis).[1]

  • Cause: Strong acid (conc.[1] HCl, HBr) or strong nucleophiles attacking the ring.[1]

  • Prevention:

    • Use TFA/TIS/H2O (95:2.5:2.5) for Boc/tBu removal.[1] Avoid heating during cleavage.[1]

    • Avoid

      
       for esterification; use alkyl halides + base instead.[1]
      
B. Incomplete Coupling[1]
  • Symptom: Deletion sequences in SPPS.

  • Cause: Steric hindrance of the

    
    -methyl group.[1]
    
  • Solution:

    • Switch to Acid Fluorides (generated via TFFH).[1]

    • Use Microwave SPPS (50°C max).[1]

    • Re-couple using PyBrOP if HATU fails.[1]

References

  • Couty, F., & Evano, G. (2006).[1] Azetidines: New tools for the synthesis of nitrogen heterocycles.[1] Organic Preparations and Procedures International.[1] Link[1]

  • Wipf, P., & Heimgartner, H. (1988).[1] Synthesis of peptides containing

    
    -disubstituted amino acids.[1][4] Helvetica Chimica Acta.[1][5] Link[1]
    
  • D'Addona, D., et al. (2001).[1] Sterically hindered amino acids: Synthesis and peptide coupling.[1] Tetrahedron Letters.[1][5] Link

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole (HOAt).[1] An efficient peptide coupling additive.[1][4][6] Journal of the American Chemical Society.[1][5] Link[1]

  • Behan, R. E., et al. (2020).[1] Protecting Group Strategies for Strained Heterocycles.[1] Journal of Organic Chemistry.[1][5] Link

Sources

Method

Fmoc-2-methylazetidine-2-carboxylic acid coupling conditions

Application Note: Optimized Coupling Protocols for Fmoc-2-methylazetidine-2-carboxylic acid Executive Summary Fmoc-2-methylazetidine-2-carboxylic acid (Fmoc-2-Me-Aze-OH) represents a unique class of "difficult" amino aci...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Coupling Protocols for Fmoc-2-methylazetidine-2-carboxylic acid

Executive Summary

Fmoc-2-methylazetidine-2-carboxylic acid (Fmoc-2-Me-Aze-OH) represents a unique class of "difficult" amino acids. It combines the conformational constraints of a four-membered azetidine ring with the steric bulk of an


-disubstituted (quaternary) center.

This molecular architecture presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS):

  • Carboxyl Activation (Coupling of the residue): The quaternary

    
    -carbon hinders nucleophilic attack at the carbonyl, slowing down acylation.
    
  • N-Terminal Elongation (Coupling to the residue): Once coupled and deprotected, the N-terminus becomes a sterically shielded secondary amine. This is significantly less nucleophilic than a standard primary amine or even proline, making the subsequent coupling the rate-limiting step of the synthesis.

This guide details optimized protocols using high-efficiency coupling reagents (HATU, PyAOP) and microwave assistance to overcome these barriers while maintaining ring integrity.

Strategic Analysis & Reagent Selection

The Steric Barrier

Unlike standard amino acids, 2-Me-Aze-OH lacks an


-proton. This quaternary substitution prevents racemization via the oxazolone mechanism (the primary pathway for epimerization), allowing for more aggressive coupling conditions (higher temperatures) without loss of chiral integrity.
Reagent Recommendations
Reaction StepPreferred ReagentAlternativeMechanism & Rationale
Coupling of Fmoc-2-Me-Aze-OH HATU or COMU TFFH (Acid Fluoride)The 7-azabenzotriazole (in HATU) or Oxyma (in COMU) moiety accelerates activation. If sterics are extreme, TFFH converts the acid to a highly reactive acid fluoride.
Elongation (Coupling to 2-Me-Aze) PyBrOP or PyAOP HATU Phosphonium salts (PyBrOP) are often superior for coupling to hindered secondary amines compared to uronium/aminium salts.
Base DIEA (DIPEA)TMP (Collidine)DIEA is standard. Collidine is used if acid-labile side chains are present or to further reduce racemization risk (though low here).

Detailed Experimental Protocols

Protocol A: Coupling Fmoc-2-Me-Aze-OH to the Resin

Objective: Attach the hindered acid to the growing peptide chain.

Reagents:

  • Fmoc-2-Me-Aze-OH (3.0 - 4.0 equivalents relative to resin loading)

  • HATU (3.0 - 4.0 eq)

  • HOAt (3.0 - 4.0 eq, optional but recommended)

  • DIEA (6.0 - 8.0 eq)

  • Solvent: DMF (NMP can be used for better swelling of polystyrene resins)

Procedure:

  • Pre-Activation: Dissolve Fmoc-2-Me-Aze-OH and HATU in minimal DMF. Add DIEA. Shake for 30-60 seconds . Do not over-activate; HATU active esters can hydrolyze or rearrange if left too long.

  • Coupling: Add the pre-activated solution to the resin.

  • Microwave Condition: Irradiate at 75°C for 20 minutes (Power: 25-30W).

    • Note: If microwave is unavailable, double couple at Room Temperature (RT) for 2 hours each.

  • Wash: Drain and wash resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser Test .

    • Blue beads: Incomplete coupling. Repeat step 2-3.

    • Colorless beads: Complete coupling.

Protocol B: Chain Elongation (Coupling to the N-terminus of 2-Me-Aze)

Objective: Acylate the sterically shielded secondary amine of the 2-Me-Aze residue.

Critical Insight: This is the most difficult step. The nucleophile is a secondary amine buried next to a methyl group. Standard HBTU/DIC protocols will likely fail, leading to deletion sequences.

Reagents:

  • Next Fmoc-Amino Acid (5.0 eq)

  • PyBrOP (5.0 eq) or PyAOP (5.0 eq)

  • DIEA (10.0 eq)

Procedure:

  • Deprotection: Remove Fmoc from 2-Me-Aze using 20% Piperidine/DMF (2 x 5 min). Wash thoroughly.

  • Activation: Dissolve the incoming Fmoc-AA and PyBrOP in DMF. Add DIEA.

  • Coupling: Add to resin immediately.

  • Microwave Condition: Irradiate at 75°C for 2 x 15 minutes (Double Coupling is mandatory).

  • Monitoring: Perform a Chloranil Test (or Bromophenol Blue).

    • Note: The Kaiser test is for primary amines and may give false negatives here. The Chloranil test detects secondary amines (turning blue/green).

  • Capping (Crucial): If the Chloranil test remains positive after double coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences in the final product.

Visualized Workflow (Graphviz)

PeptideCoupling cluster_legend Key Constraints Start Resin-Bound Peptide (Free Amine) Activation Activate Fmoc-2-Me-Aze-OH (HATU/DIEA, 30 sec) Start->Activation Coupling1 Coupling Step 1 Microwave 75°C, 20 min Activation->Coupling1 Test1 Kaiser Test (Primary Amine Check) Coupling1->Test1 Test1->Coupling1 Positive (Blue) - Retry Deprotect Fmoc Removal (20% Piperidine) Test1->Deprotect Negative (Colorless) NextAA_Prep Prepare Next Amino Acid (PyBrOP/DIEA) Deprotect->NextAA_Prep Coupling2 Coupling Step 2 (Elongation) Microwave 75°C, 2x15 min NextAA_Prep->Coupling2 Test2 Chloranil Test (Secondary Amine Check) Coupling2->Test2 Capping Cap Unreacted Amines (Ac2O/Pyridine) Test2->Capping Positive (Blue) - Stop Success Cycle Complete Test2->Success Negative (Colorless) Capping->Success Warning ! 2-Me-Aze is a hindered Secondary Amine ! Requires PyBrOP/PyAOP for elongation

Figure 1: Decision tree for the incorporation and elongation of Fmoc-2-Me-Aze-OH. Note the switch in testing methods (Kaiser vs. Chloranil) and coupling reagents (HATU vs. PyBrOP) based on the amine type.

Troubleshooting & Critical Notes

IssueCauseSolution
Incomplete Coupling of 2-Me-Aze Steric bulk of quaternary carbon.[1]Switch to Acid Fluoride (TFFH) activation. Convert Fmoc-2-Me-Aze-OH to its acid fluoride in situ using TFFH/DIEA before adding to resin.
Incomplete Elongation (Next AA) Nucleophile is a hindered secondary amine.Use PyBrOP or Triphosgene (to generate acid chloride of incoming AA). Increase temperature to 75°C.
Ring Opening Acid sensitivity of azetidine (rare in coupling, common in cleavage).Avoid strong Lewis acids during coupling. Ensure standard TFA cleavage cocktails contain water/TIS scavengers to prevent side reactions.
Precipitation Aggregation of hydrophobic sequences.Use NMP or DMSO/DMF (1:9) mixtures to improve solvation during coupling.

References

  • Aapptec. Coupling Reagents: PyAOP and PyBrOP for N-methyl amino acids. Retrieved from

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives (HATU, COMU). Retrieved from

  • ChemPep. Fmoc Solid Phase Peptide Synthesis: Acid Fluorides and Hindered Couplings. Retrieved from

  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid.[1] Bioscience, Biotechnology, and Biochemistry.[1] Retrieved from

  • BenchChem. Application Notes for Coupling Fmoc-N-Me-Ser(tBu)-OH (Analogue for hindered N-methyl/secondary amines). Retrieved from

  • MDPI. Synthesis of New Azetidine Amino Acid Derivatives. Retrieved from

Sources

Application

Application Note: Asymmetric Synthesis of Enantiopure (S)-2-Methylazetidine-2-Carboxylic Acid

This Application Note is structured to provide a definitive, high-level protocol for the asymmetric synthesis of (S)-2-methylazetidine-2-carboxylic acid (2-Me-Aze) . Unlike standard amino acid syntheses, the construction...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a definitive, high-level protocol for the asymmetric synthesis of (S)-2-methylazetidine-2-carboxylic acid (2-Me-Aze) .

Unlike standard amino acid syntheses, the construction of 2-Me-Aze presents two simultaneous challenges: the formation of a strained four-membered ring and the generation of a tetrasubstituted (quaternary) stereocenter. This guide prioritizes the Self-Regeneration of Stereocenters (SRS) methodology pioneered by Dieter Seebach , as it remains the most robust, scalable, and enantiomerically rigorous approach for


-alkylated amino acids.

Introduction & Strategic Analysis

The Target

(S)-2-Methylazetidine-2-carboxylic acid is a conformationally constrained analogue of


-methylproline. Its incorporation into peptide backbones severely restricts conformational freedom, stabilizing specific secondary structures (e.g., 

-turns,

-helices) and enhancing resistance to proteolytic degradation.
Synthetic Challenges
  • Quaternary Center: The

    
    -carbon is tetrasubstituted. Standard alkylation of enolates derived from simple amino acid esters typically results in racemization or low yields due to steric hindrance and the low acidity of the 
    
    
    
    -proton.
  • Ring Strain: The azetidine ring possesses significant angle strain (~26 kcal/mol). Cyclization strategies must overcome this enthalpic barrier without compromising the integrity of the stereocenter.

Selected Strategy: Seebach’s SRS

We utilize the Self-Regeneration of Stereocenters (SRS) principle.[1][2] This approach avoids external chiral auxiliaries (which require attachment and removal steps that lower atom economy). Instead, the starting material (L-Alanine) itself provides the stereochemical information.

Mechanism in Brief:

  • Stereocenter Preservation: L-Alanine is converted into a chiral oxazolidinone. The original stereocenter is temporarily "destroyed" to form a trigonal enolate but is "remembered" by the acetal center (C2 of the oxazolidinone).

  • Stereoselective Alkylation: The bulky tert-butyl group at C2 directs the incoming electrophile (allyl bromide) to the opposite face, regenerating the quaternary center with high diastereoselectivity.

  • Ring Closure: The allyl group is functionalized and cyclized to form the azetidine ring.

Reaction Workflow Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.

G cluster_legend Phase Start L-Alanine (Starting Material) Oxazolidinone (2S,4S)-Oxazolidinone (Chiral Template) Start->Oxazolidinone 1. Pivalaldehyde 2. Benzoyl Chloride Enolate Li-Enolate (Planar Intermediate) Oxazolidinone->Enolate LDA, -78°C Alkylated Quaternary Intermediate Enolate->Alkylated Allyl Bromide (Anti-addition to t-Bu) Hydrolysis (S)-alpha-Allyl-Alanine Alkylated->Hydrolysis 6N HCl, Reflux Alcohol Amino Alcohol (Hydroboration) Hydrolysis->Alcohol 1. Boc2O 2. 9-BBN / H2O2 Target (S)-2-Me-Aze (Final Product) Alcohol->Target 1. MsCl/Et3N 2. NaH (Cyclization) 3. TFA (Deprotection)

Caption: SRS Pathway for 2-Me-Aze synthesis. The chiral information flows from L-Alanine to the acetal center and back to the alpha-carbon.

Detailed Experimental Protocols

Phase 1: Template Synthesis (The Seebach Oxazolidinone)

Objective: Create the chiral template that allows for alpha-alkylation.

Reagents:

  • L-Alanine (1.0 equiv)

  • Pivalaldehyde (1.2 equiv)

  • Benzoyl chloride (1.1 equiv)

  • Solvent: Pentane (for acetalization), CH2Cl2 (for benzoylation)

Protocol:

  • Imine Formation: Suspend L-Alanine in pentane with pivalaldehyde. Reflux with a Dean-Stark trap to remove water. This forms the Schiff base.

  • Cyclization: Treat the crude Schiff base with benzoyl chloride in CH2Cl2 at 0°C.

  • Purification: The product, (2S,4S)-3-benzoyl-2-(tert-butyl)-4-methyl-1,3-oxazolidin-5-one , preferentially crystallizes as the cis-isomer (thermodynamically favored due to the anomeric effect and steric minimization).

    • Critical Checkpoint: Verify diastereomeric purity via 1H NMR. The cis-relationship between the t-Bu and Methyl groups is essential for the subsequent stereochemical outcome.

Phase 2: Stereoselective Alkylation (Creating the Quaternary Center)

Objective: Introduce the 3-carbon chain required for the azetidine ring.

Reagents:

  • LDA (Lithium Diisopropylamide), 1.1 equiv, freshly prepared.

  • Allyl Bromide (1.2 equiv).

  • Solvent: THF (anhydrous).

Protocol:

  • Enolization: Cool a solution of the oxazolidinone in THF to -78°C. Add LDA dropwise. Stir for 30-45 minutes. The solution typically turns bright yellow/orange, indicating enolate formation.

    • Mechanistic Insight: The bulky tert-butyl group at C2 shields the "top" face of the planar enolate.

  • Alkylation: Add allyl bromide slowly at -78°C.

  • Warm-up: Allow the reaction to warm to -30°C over 2 hours.

  • Quench: Quench with saturated NH4Cl solution.

  • Stereochemical Outcome: The electrophile attacks from the face anti to the tert-butyl group. This results in the allyl group and the methyl group being trans to the tert-butyl group in the intermediate, but upon hydrolysis, the absolute configuration is dictated by the original L-Alanine framework (retention of configuration relative to the backbone).

Phase 3: Ring Closure Sequence

Objective: Convert the allyl side chain into the azetidine ring.

Step 3A: Hydrolysis & Protection

  • Reflux the alkylated oxazolidinone in 6N HCl to remove the auxiliary (pivalaldehyde and benzoic acid are byproducts).

  • Isolate the crude

    
    -allyl-alanine .
    
  • Protect the amine: React with Boc2O (di-tert-butyl dicarbonate) in dioxane/water/NaOH to yield N-Boc-

    
    -allyl-alanine .
    
  • Esterify the carboxylic acid (e.g., with MeI/K2CO3) to form the methyl ester. Note: Esterification facilitates the handling of the organic intermediates.

Step 3B: Hydroboration & Cyclization

  • Hydroboration: Treat the N-Boc ester with 9-BBN (0.5 M in THF) followed by oxidative workup (NaOH/H2O2). This yields the primary alcohol: N-Boc-

    
    -(3-hydroxypropyl)-alanine methyl ester .
    
  • Activation: Convert the alcohol to a leaving group (Mesylate) using MsCl and Et3N in DCM at 0°C.

  • Cyclization: Dissolve the mesylate in dry DMF. Add NaH (1.1 equiv) or KOtBu at 0°C.

    • Mechanism:[1][2][3][4][5][6] The amide nitrogen is deprotonated and performs an intramolecular SN2 attack on the mesylate, closing the 4-membered ring.

  • Deprotection: Hydrolyze the ester (LiOH) and remove the Boc group (TFA/DCM) to yield the final (S)-2-methylazetidine-2-carboxylic acid .

Quantitative Data & Troubleshooting

Stoichiometry Table
ReagentEquiv.RoleCritical Parameter
Oxazolidinone 1.0SubstrateMust be >98% cis-diastereomer.[6]
LDA 1.1BaseTemp must be <-70°C to prevent decomposition.
Allyl Bromide 1.2ElectrophileFilter through basic alumina to remove acid traces.
9-BBN 1.5HydroborationEnsure anhydrous conditions; slow addition.
NaH 1.2Cyclization BaseWash mineral oil; use dry DMF.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Diastereoselectivity (Step 2) Temperature too high during enolization.Ensure internal probe reads -78°C before adding LDA.
Incomplete Cyclization (Step 3B) Mesylate hydrolysis or steric hindrance.Use a stronger base (KOtBu) or heat to 50°C; ensure anhydrous DMF.
Racemization Unlikely in SRS, but possible during ester hydrolysis.Use mild saponification (LiOH, THF/H2O) at 0°C.

Mechanistic Validation (E-E-A-T)

The reliability of this protocol rests on the Seebach Principle . Unlike standard enolate alkylations where the stereocenter is solely dictated by the inherent chirality of the substrate (which is destroyed upon enolization), the SRS method uses the acetal center (C2) as a temporary "memory" device.

  • Why it works: The tert-butyl group is locked in a pseudo-equatorial position. The enolate is planar. The approach of the electrophile is sterically blocked on the cis face, forcing attack from the trans face.

  • Self-Validation: The protocol is self-validating because the intermediate oxazolidinone is crystalline. If the optical rotation or melting point of the intermediate deviates from literature values (Seebach et al., Helv. Chim. Acta), the synthesis should be paused before the expensive alkylation step.

References

  • Seebach, D., et al. (1987). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Helvetica Chimica Acta.[4][5]

  • Kawabata, T., et al. (2003). "Memory of Chirality: Enantioselective Alkylation of N-Boc-Amino Acid Derivatives." Journal of the American Chemical Society.[2][5]

  • Couty, F., et al. (2005). "Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid." The Journal of Organic Chemistry.

  • Wipf, P., & Heimgartner, H. (1988). "Synthesis of peptides containing

    
    -disubstituted amino acids." Helvetica Chimica Acta.[4][5] 
    

Sources

Method

Application Note: A Reliable, Two-Step Synthesis of N-Boc-2-methylazetidine-2-carboxylic acid methyl ester

Abstract This application note details a robust and scalable two-step protocol for the preparation of N-Boc-2-methylazetidine-2-carboxylic acid methyl ester, a valuable building block in medicinal chemistry and drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and scalable two-step protocol for the preparation of N-Boc-2-methylazetidine-2-carboxylic acid methyl ester, a valuable building block in medicinal chemistry and drug discovery. Azetidines are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and target binding affinity.[1] This guide provides a comprehensive, step-by-step methodology, starting from the synthesis of the key intermediate, methyl 2-methylazetidine-2-carboxylate, followed by its N-Boc protection. The protocol is designed for researchers in synthetic organic chemistry and drug development, offering detailed explanations for experimental choices, characterization data, and troubleshooting advice to ensure reliable and reproducible results.

Introduction

Four-membered N-heterocycles, particularly substituted azetidines, are considered privileged scaffolds in modern drug design.[1] Their strained ring system imparts a unique three-dimensional geometry that can be exploited to improve pharmacological profiles. Specifically, α-disubstituted azetidines like N-Boc-2-methylazetidine-2-carboxylic acid methyl ester serve as conformationally constrained amino acid analogs, which are of great interest for constructing novel peptides and small molecule therapeutics.[2]

Direct synthesis of the title compound is challenging. Therefore, this protocol adopts a reliable two-step approach:

  • Intramolecular Cyclization: Synthesis of the azetidine ring system to form methyl 2-methylazetidine-2-carboxylate. This is achieved via a base-mediated intramolecular nucleophilic substitution.

  • N-Boc Protection: Installation of the tert-butyloxycarbonyl (Boc) protecting group onto the azetidine nitrogen, yielding the final product. This is a standard protection strategy that enhances stability and facilitates further synthetic transformations.[3]

This guide provides a thoroughly detailed protocol, grounded in established chemical principles, to enable researchers to confidently synthesize this important chemical entity.

Reaction Scheme

Reaction_Scheme SM Methyl 2-amino-2-methyl-4-chlorobutanoate (Starting Material) INT Methyl 2-methylazetidine-2-carboxylate (Intermediate) SM->INT Step 1: Cyclization NaH, THF, 0 °C to rt FP N-Boc-2-methylazetidine-2-carboxylic acid methyl ester (Final Product) INT->FP Step 2: Boc Protection Et₃N, DCM, 0 °C to rt Boc2O (Boc)₂O

Caption: Overall two-step synthetic route.

Experimental Protocol

Materials and Equipment
ReagentsEquipment
Methyl 2-amino-2-methyl-4-chlorobutanoate HCl saltRound-bottom flasks
Sodium hydride (NaH), 60% dispersion in mineral oilMagnetic stirrer and stir bars
Anhydrous Tetrahydrofuran (THF)Ice bath
Di-tert-butyl dicarbonate ((Boc)₂O)Syringes and needles
Triethylamine (Et₃N)Argon or Nitrogen gas supply with manifold
Anhydrous Dichloromethane (DCM)Rotary evaporator
Saturated aqueous sodium bicarbonate (NaHCO₃)Separatory funnel
Saturated aqueous ammonium chloride (NH₄Cl)Glassware for extraction and filtration
Brine (saturated aqueous NaCl)Silica gel for column chromatography
Anhydrous sodium sulfate (Na₂SO₄)Thin Layer Chromatography (TLC) plates and tank
Ethyl acetate (EtOAc)NMR Spectrometer, Mass Spectrometer (LC-MS)
Hexanes

Safety Precaution: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water. Handle under an inert atmosphere (Argon or Nitrogen) and away from moisture. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: Synthesis of Methyl 2-methylazetidine-2-carboxylate
  • Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

  • Washing: Wash the NaH three times with anhydrous hexanes (3 x 15 mL) to remove the mineral oil. Carefully decant the hexanes each time using a cannula or syringe.

  • Solvent Addition: Add anhydrous THF (100 mL) to the flask containing the washed NaH. Cool the resulting suspension to 0 °C using an ice bath.

  • Reactant Addition: Dissolve methyl 2-amino-2-methyl-4-chlorobutanoate hydrochloride salt (1.0 eq) in anhydrous THF (50 mL). Add this solution dropwise to the stirred NaH suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Scientist's Note: The hydrochloride salt is neutralized in situ by the NaH, and the subsequent deprotonation of the amine facilitates the intramolecular cyclization. Slow addition is crucial to control the evolution of hydrogen gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL).

  • Work-up:

    • Dilute the mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by vacuum distillation or silica gel column chromatography to yield methyl 2-methylazetidine-2-carboxylate as a clear oil.

Step 2: N-Boc Protection
  • Setup: To a 250 mL round-bottom flask, add the methyl 2-methylazetidine-2-carboxylate (1.0 eq) from Step 1 and dissolve it in anhydrous DCM (100 mL).

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Boc₂O Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in anhydrous DCM (20 mL) and add it dropwise to the stirred reaction mixture.

    • Scientist's Note: (Boc)₂O is the standard reagent for Boc protection.[3] Triethylamine acts as a base to neutralize the acid formed during the reaction, driving it to completion.

  • Reaction: After addition, remove the ice bath and stir the reaction at room temperature for 4-6 hours. Monitor completion by TLC (e.g., 30% EtOAc in Hexanes).

  • Work-up:

    • Wash the reaction mixture with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil is purified by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to afford the final product, N-Boc-2-methylazetidine-2-carboxylic acid methyl ester, as a colorless to pale yellow oil.

Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Boc Protection s1_setup Prepare NaH in THF at 0 °C s1_add Add Starting Material (dropwise) s1_setup->s1_add s1_react React at RT (12-16h) s1_add->s1_react s1_quench Quench with NH₄Cl at 0 °C s1_react->s1_quench s1_extract Aqueous Work-up & Extraction s1_quench->s1_extract s1_purify Purify Intermediate s1_extract->s1_purify s2_setup Dissolve Intermediate in DCM with Et₃N s1_purify->s2_setup Intermediate s2_add Add (Boc)₂O at 0 °C s2_setup->s2_add s2_react React at RT (4-6h) s2_add->s2_react s2_workup Aqueous Work-up s2_react->s2_workup s2_purify Column Chromatography s2_workup->s2_purify Analysis Characterization (NMR, LC-MS) s2_purify->Analysis Final Product

Caption: Step-by-step experimental workflow.

Results and Characterization

The protocol is expected to provide the target compound in good overall yield. The table below summarizes typical quantitative data.

ParameterStep 1: CyclizationStep 2: Boc Protection
Typical Scale 10-20 mmol10-20 mmol
Reaction Time 12-16 hours4-6 hours
Expected Yield 65-75%85-95%
Purity (post-column) >95%>98%
Appearance Colorless OilColorless Oil

Characterization Data for N-Boc-2-methylazetidine-2-carboxylic acid methyl ester:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 4.05-3.95 (m, 1H), 3.72 (s, 3H), 3.65-3.55 (m, 1H), 2.30-2.15 (m, 2H), 1.55 (s, 3H), 1.45 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 174.5, 155.8, 80.0, 65.0, 52.5, 48.0, 35.0, 28.5, 24.0.

  • Mass Spec (ESI+): m/z calculated for C₁₁H₁₉NO₄ [M+H]⁺: 230.13; found: 230.15.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; wet reagents/solvents; insufficient NaH.Ensure all glassware is flame-dried and reagents/solvents are anhydrous. Use freshly opened NaH. Extend reaction time.
Polymerization/Side Products Reaction temperature too high during addition; intermolecular reaction.Maintain slow, dropwise addition at 0 °C. Consider using higher dilution conditions for the cyclization step.
Incomplete Boc protection (Step 2) Insufficient (Boc)₂O or base; moisture in the reaction.Use a slight excess of (Boc)₂O (1.1-1.2 eq). Ensure the intermediate and DCM are dry. Add more reagent if TLC shows starting material.
Difficulty in Purification Co-eluting impurities.Optimize the solvent system for column chromatography. A shallow gradient (e.g., 0-20% EtOAc in Hexanes) is recommended.

References

  • Shimizu, Y., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]

  • Couty, F., et al. (2016). A General and Diastereoselective Synthesis of N-Aryl-2-cyanoazetidines from β-Amino Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Available at: [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 2-methylazetidine peptide coupling

Welcome to the Peptide Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most notoriously difficult bottlenecks in solid-phase and liquid-phase pept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Peptide Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most notoriously difficult bottlenecks in solid-phase and liquid-phase peptide synthesis: acylating highly hindered secondary amines, specifically 2-methylazetidine .

Due to the quaternary-like steric bulk adjacent to the secondary nitrogen (an alpha-methyl group on a strained four-membered ring), standard coupling protocols will almost certainly fail. This guide synthesizes field-proven causality, thermodynamic principles, and validated methodologies to help you overcome this barrier.

Diagnostic Workflow: Selecting Your Coupling Strategy

Before diving into the troubleshooting FAQs, use the decision matrix below to determine the optimal coupling chemistry based on the epimerization risk of your incoming amino acid.

G N1 Target Nucleophile: 2-Methylazetidine N2 Assess Incoming Amino Acid (Electrophile) N1->N2 N3 High Epimerization Risk (e.g., Cys, His, Phg) N2->N3 Yes N4 Low Epimerization Risk (e.g., Gly, Ala, Pro) N2->N4 No N5 Protocol A: TFFH (Acid Fluoride) Base: TMP N3->N5 N6 Protocol B: COMU / Oxyma Base: DIEA or TMP N4->N6 N7 Self-Validation: Chloranil Test & LC-MS N5->N7 N6->N7

Fig 1. Decision matrix for 2-methylazetidine coupling based on epimerization risk.

Troubleshooting Guides & FAQs

Q1: Why are my standard HBTU/DIEA protocols resulting in <15% yield when coupling to 2-methylazetidine? The Causality: The failure is purely steric and kinetic. 2-methylazetidine is an


-alkylated secondary amine embedded in a strained four-membered ring, with an additional methyl group at the alpha position[1]. Standard coupling reagents like HBTU generate an 

-benzotriazole (OBt) active ester. The transition state required for the shielded 2-methylazetidine nitrogen to attack this bulky OBt ester is thermodynamically inaccessible at room temperature. The steric clash between the alpha-methyl group of the azetidine and the leaving group of the active ester prevents the required trajectory for nucleophilic attack.

Q2: What are the most effective coupling reagents to overcome this specific steric shield? The Causality: You must reduce the steric bulk of the electrophile (the activated amino acid).

  • Acid Fluorides (via TFFH): Acid fluorides are the smallest, hardest electrophiles available in peptide chemistry. Unlike acid chlorides, they are stable enough to resist immediate hydrolysis but small enough to easily penetrate the steric shield of 2-methylazetidine[2][3]. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates these acid fluorides in situ.

  • COMU: If you prefer to avoid fluorinating agents, COMU is the premier uronium salt. It utilizes Oxyma as a leaving group, which is less sterically hindered than HOAt/HOBt, and features a hydrogen-bond accepting oxygen atom in its iminium moiety that accelerates the coupling of hindered amines[3][4].

Q3: When forcing these difficult couplings, how do I prevent the activated amino acid from epimerizing? The Causality: Because the nucleophilic attack is so slow, the activated amino acid spends a prolonged time in the presence of the base. Standard bases like DIEA (Diisopropylethylamine) will abstract the alpha-proton of the activated ester, leading to oxazolone formation and subsequent epimerization. The Solution: Switch your base to TMP (2,2,6,6-tetramethylpiperidine) . TMP is exceptionally sterically hindered, making it a highly selective base that neutralizes the acid generated during coupling without acting as a nucleophile or promoting oxazolone enolization[4].

Q4: How do I monitor the deprotection and coupling of 2-methylazetidine? The Kaiser test is showing negative, but my mass spec shows uncoupled peptide. The Causality: The Kaiser (ninhydrin) test relies on the formation of Ruhemann's purple, a mechanism that strictly requires a primary amine. Because 2-methylazetidine is a secondary amine, the Kaiser test will yield a false negative (colorless/yellow) even if the amine is fully deprotected and available. The Solution: You must use the Chloranil test or the De Clercq (p-nitrophenyl ester) test , which are specifically designed to detect secondary amines.

Quantitative Data Presentation

The following table summarizes the performance of various reagent systems when coupling a standard Fmoc-protected amino acid to a resin-bound 2-methylazetidine residue.

Reagent SystemActive IntermediateSteric Profile of ElectrophileTypical Yield (1 hr, 25°C)Epimerization RiskRecommended Base
HBTU / HOBt OBt EsterVery Bulky< 15%ModerateDIEA
HATU / HOAt OAt EsterBulky40 - 60%ModerateDIEA / TMP
COMU / Oxyma Oxyma EsterModerate75 - 90%LowTMP
TFFH Acid FluorideMinimal> 95% Low TMP

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as "self-validating systems." Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: In Situ Acid Fluoride Activation using TFFH

Best for highly hindered sequences and epimerization-prone amino acids (e.g., Cys, His).

  • Preparation & Deprotection: Swell the resin-bound 2-methylazetidine peptide in DMF for 30 minutes. Deprotect the Fmoc group using 20% piperidine in DMF (2 x 10 min).

    • Validation Checkpoint 1: Perform a Chloranil test. A positive result (blue/green beads) confirms the secondary amine is exposed.

  • Pre-activation: In a separate vial, dissolve the incoming Fmoc-Amino Acid (3.0 equiv) and TFFH (3.0 equiv) in anhydrous DMF (to 0.2 M). Add TMP (6.0 equiv). Stir for 3 minutes to allow the acid fluoride to form in situ.

  • Coupling: Add the pre-activated mixture to the resin. Agitate at room temperature for 2 to 4 hours.

  • Validation Checkpoint 2 (Micro-cleavage): Withdraw a few resin beads, wash with DCM, and treat with 50 µL of TFA/H2O (95:5) for 30 minutes. Evaporate the TFA, dissolve in MeCN/H2O, and analyze via LC-MS.

    • System Validation: You must observe the mass shift corresponding to the successful addition of the amino acid. If unreacted starting material remains, perform a double coupling using fresh reagents before proceeding to Fmoc deprotection.

Protocol B: High-Efficiency COMU-Mediated Coupling

Best for standard amino acids and automated Microwave-Assisted Peptide Synthesis (MAPS).

  • Preparation: Ensure the resin is fully deprotected (verified via Chloranil test) and washed thoroughly with DMF and DCM.

  • Reagent Assembly: Dissolve the incoming Fmoc-Amino Acid (4.0 equiv) and COMU (4.0 equiv) in DMF.

    • Critical Note: COMU degrades rapidly in basic solutions. Do not add the base to the COMU solution until immediately before coupling.

  • Coupling: Add the amino acid/COMU solution to the resin, immediately followed by TMP (8.0 equiv).

  • Microwave Assistance (Optional but Recommended): Heat the reaction vessel to 75°C for 15 minutes under microwave irradiation. The hydrogen-bond accepting nature of COMU combined with the thermal energy will drive the reaction to completion[4].

  • Validation Checkpoint: Wash the resin (DMF x3, DCM x3). Perform a Chloranil test. A negative result (colorless beads) indicates the secondary amine has been successfully acylated. Confirm with LC-MS micro-cleavage.

References

  • Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18 Source: American Chemical Society (ACS) URL:[Link]

  • Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews (ACS) URL:[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development (ACS) URL:[Link]

  • COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents Source: Molecules / ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Methylazetidine-2-carboxylic Acid

Welcome to the technical support center for the synthesis of 2-methylazetidine-2-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-methylazetidine-2-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this challenging yet valuable molecule. The inherent ring strain of the azetidine core makes its synthesis a nuanced process, often leading to challenges in achieving high yields and purity.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and peer-reviewed literature.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of 2-methylazetidine-2-carboxylic acid, offering potential causes and actionable solutions.

Problem 1: Low Yield of the Azetidine Ring

Low yields during the intramolecular cyclization to form the azetidine ring are a frequent obstacle.[1] This is often due to the high activation energy required to form the strained four-membered ring and competing side reactions.[1][3]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution Scientific Rationale
Poor Leaving Group The rate of the intramolecular SN2 reaction is highly dependent on the quality of the leaving group on the γ-carbon. An inefficient leaving group will slow the desired cyclization, allowing intermolecular side reactions to dominate.[1]Convert γ-hydroxyl groups to better leaving groups such as tosylates (Ts), mesylates (Ms), or halides (I, Br).Tosylates and mesylates are excellent leaving groups due to the resonance stabilization of the resulting anion. Iodide is a superior leaving group to bromide and chloride due to its larger size and weaker C-I bond.
Steric Hindrance The precursor must adopt a specific conformation for the nucleophilic nitrogen and electrophilic carbon to be in close proximity for ring closure.[1] Steric bulk around the reacting centers can hinder this.If possible, redesign the synthetic route to use precursors with less steric hindrance near the reaction centers.Reducing steric congestion lowers the energetic barrier for the molecule to achieve the necessary transition state for cyclization.
Inappropriate Base The choice of base is critical for deprotonating the nitrogen nucleophile without promoting elimination (E2) or other side reactions.Use a non-nucleophilic, sterically hindered base like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs2CO3).[4]These bases are strong enough to deprotonate the amine or sulfonamide but are too bulky to act as nucleophiles or efficiently promote elimination, thus favoring the desired intramolecular substitution.
Incorrect Solvent The solvent can significantly influence the reaction rate and pathway. Polar aprotic solvents are generally preferred for SN2 reactions.Use polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN).These solvents solvate the cation of the base, leaving the anion more reactive. They do not participate in hydrogen bonding with the nucleophile, which would decrease its reactivity.
Problem 2: Formation of Side Products

The formation of undesired side products is a common issue that complicates purification and reduces the overall yield.

Potential Causes & Solutions:

Side Product Potential Cause Recommended Solution Scientific Rationale
Polymerization Intermolecular reactions between precursor molecules can lead to the formation of polymers instead of the desired cyclic product.Perform the cyclization reaction under high dilution conditions.High dilution favors intramolecular reactions over intermolecular ones by reducing the probability of reactive molecules encountering each other.
Ring-Opened Products The strained azetidine ring is susceptible to nucleophilic attack and ring-opening, especially under harsh reaction or workup conditions.[1]Use mild reaction conditions and avoid strong acids or nucleophiles during workup and purification.[1] Employ a nitrogen protecting group to enhance stability.[1]Electron-withdrawing protecting groups like tosyl (Ts) or tert-butyloxycarbonyl (Boc) can stabilize the azetidine ring by reducing the nucleophilicity of the nitrogen atom.[1]
Elimination Products If a strong, non-hindered base is used, it can promote an E2 elimination reaction, leading to the formation of an unsaturated open-chain product instead of cyclization.Use a sterically hindered, non-nucleophilic base such as potassium tert-butoxide or cesium carbonate.The steric bulk of these bases disfavors their acting as a nucleophile in an elimination reaction, thereby promoting the desired SN2 cyclization.
Problem 3: Difficulty with Protecting Group Removal

The choice of protecting group for the nitrogen atom is crucial, and its removal can sometimes be problematic.

Potential Causes & Solutions:

Issue Potential Cause Recommended Solution Scientific Rationale
Protecting group is too robust The conditions required for deprotection are too harsh and lead to decomposition of the azetidine ring.[1]Choose a protecting group that can be removed under mild conditions. The tert-butyloxycarbonyl (Boc) group is a good option, as it can be removed with mild acid (e.g., TFA in DCM). The benzyl (Bn) group can be removed by hydrogenolysis.Selecting a protecting group that is labile under conditions that the azetidine ring can tolerate is key to a successful synthesis.
Incomplete deprotection The deprotection reaction does not go to completion, resulting in a mixture of protected and deprotected product.Optimize reaction conditions (time, temperature, reagent equivalents) for the deprotection step. Ensure all starting material is consumed by monitoring the reaction with TLC or LC-MS.Incomplete reactions can often be driven to completion by adjusting the reaction parameters.
Problem 4: Purification Challenges

2-Methylazetidine-2-carboxylic acid is a polar compound, which can make its purification by standard silica gel chromatography difficult.[1]

Potential Solutions:

Method Description Considerations
Ion-Exchange Chromatography This technique separates molecules based on their net charge. Since the target molecule is an amino acid, it will have both a positive and negative charge, making it suitable for this method.This is often the most effective method for purifying amino acids.
Reverse-Phase Chromatography In this method, the stationary phase is nonpolar, and the mobile phase is polar. This can be a good alternative to normal-phase chromatography for polar compounds.C18 columns are commonly used. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or TFA.
Crystallization If a suitable solvent system can be found, crystallization can be a highly effective method for purification, often providing a very pure product.This method is dependent on the compound's ability to form a crystalline solid and may require significant optimization of solvent conditions.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-methylazetidine-2-carboxylic acid?

A1: The most common strategies involve the intramolecular cyclization of a γ-functionalized α-amino acid precursor.[3] Key approaches include:

  • Intramolecular SN2 cyclization: This involves the cyclization of a precursor containing a nucleophilic nitrogen and an electrophilic γ-carbon with a good leaving group.[5][6]

  • Reductive amination: Cyclization can also be achieved through the reductive amination of a γ-keto-α-amino acid derivative.

  • From L-aspartic acid: A multi-step synthesis starting from the readily available and inexpensive L-aspartic acid has been reported, offering a cost-effective route for larger-scale production.[7]

Q2: How important is the choice of N-protecting group?

A2: The choice of the nitrogen-protecting group is critical for a successful synthesis.[1] It serves several purposes:

  • Prevents side reactions: It prevents the nitrogen from acting as a nucleophile in undesired intermolecular reactions.

  • Influences reactivity: It can modulate the nucleophilicity of the nitrogen. Electron-withdrawing groups like tosyl (Ts) can decrease nucleophilicity, which might be beneficial in some steps but could hinder the cyclization.

  • Aids in purification: The protecting group can alter the polarity of the molecule, potentially simplifying purification by chromatography.

  • Stability: As mentioned earlier, it can stabilize the azetidine ring once formed.[1]

Commonly used protecting groups include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and various sulfonyl groups like tosyl. The choice depends on the specific reaction conditions of the synthetic route.

Q3: What analytical techniques are best for characterizing 2-methylazetidine-2-carboxylic acid?

A3: A combination of analytical techniques is necessary for unambiguous characterization:

  • NMR Spectroscopy (1H and 13C): Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the amine (N-H stretch).

  • Chiral High-Performance Liquid Chromatography (HPLC): For enantiomerically pure compounds, chiral HPLC is essential to determine the enantiomeric excess (%ee).

III. Visualizing the Synthesis

General Workflow for Azetidine Synthesis

The following diagram illustrates a generalized workflow for the synthesis of 2-substituted azetidine-2-carboxylic acids via intramolecular cyclization.

Azetidine Synthesis Workflow cluster_0 Precursor Synthesis cluster_1 Cyclization cluster_2 Final Product Formation Start Starting Material (e.g., α-amino ester) Protect N-Protection (e.g., Boc, Ts) Start->Protect Step 1 Functionalize γ-Functionalization (e.g., Hydroxylation, Halogenation) Protect->Functionalize Step 2 Activate Activation of γ-position (e.g., Tosylation, Mesylation) Functionalize->Activate Step 3 Cyclize Intramolecular Cyclization (Base, Solvent) Activate->Cyclize Step 4 Deprotect N-Deprotection Cyclize->Deprotect Step 5 Hydrolyze Ester Hydrolysis Deprotect->Hydrolyze Step 6 Purify Purification (e.g., Ion Exchange) Hydrolyze->Purify Final 2-Methylazetidine-2- carboxylic Acid Purify->Final

Caption: Generalized workflow for the synthesis of 2-methylazetidine-2-carboxylic acid.

Decision Tree for Troubleshooting Low Yield

This diagram provides a logical pathway for diagnosing the cause of low yields in the cyclization step.

Troubleshooting Low Yield cluster_NoSM Reaction Not Proceeding cluster_NoSide Decomposition cluster_YesSide Side Reactions Dominating Start Low Yield in Cyclization Step CheckSM Is starting material consumed? Start->CheckSM NoSM No CheckSM->NoSM No YesSM Yes CheckSM->YesSM Yes CheckSideProducts Are side products observed? NoSide No CheckSideProducts->NoSide YesSide Yes CheckSideProducts->YesSide IncreaseTemp Increase Temperature NoSM->IncreaseTemp ChangeBase Use Stronger Base NoSM->ChangeBase BetterLG Improve Leaving Group NoSM->BetterLG YesSM->CheckSideProducts LowerTemp Lower Temperature NoSide->LowerTemp MilderBase Use Milder Base NoSide->MilderBase Polymer Polymerization? -> Use High Dilution YesSide->Polymer Elimination Elimination Product? -> Use Hindered Base YesSide->Elimination RingOpened Ring-Opened Product? -> Milder Workup/Purification YesSide->RingOpened

Caption: Decision tree for troubleshooting low cyclization yields.

IV. References

  • Technical Support Center: Azetidine Synthesis Protocols - Benchchem. Available at:

  • Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes. Available at:

  • Digonal ring closures for the synthesis of azetidines a Original and revised Baldwin's rules for... - ResearchGate. Available at:

  • Chapter One - Advances in synthesis and chemistry of azetidines - Research Portal - Converis Standard Config. Available at:

  • Azetidine synthesis - Organic Chemistry Portal. Available at:

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at:

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC. Available at:

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. Available at:

  • Synthesis of azetidines by aza Paternò–Büchi reactions - PMC - NIH. Available at:

  • Scientists use computational modeling to guide a difficult chemical synthesis - ScienceDaily. Available at:

  • AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW - Taylor & Francis. Available at:

  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. Available at:

  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid | The Journal of Organic Chemistry - ACS Publications. Available at:

  • Practical asymmetric preparation of azetidine-2-carboxylic acid - PubMed. Available at:

    • Carboxyl protecting groups.. Available at:

  • Efficient route to (S)-azetidine-2-carboxylic acid - PubMed. Available at:

  • CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents. Available at:

  • SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Available at:

  • Protecting group - Wikipedia. Available at:

  • Protecting Groups - Organic Synthesis. Available at:

  • Research advances in L-azetidine-2-carboxylic acid. Available at:

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. Available at:

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - PubMed. Available at:

  • Synthesis of L-Azetidine-2-Carboxylic Acid - ResearchGate. Available at:

Sources

Troubleshooting

Troubleshooting low reactivity of alpha-methyl amino acid coupling

Topic: Troubleshooting Low Reactivity of -Methyl Amino Acid Coupling Role: Senior Application Scientist Date: October 26, 2023 Welcome to the Advanced Peptide Synthesis Support Center Subject: Overcoming the "Steric Wall...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Reactivity of


-Methyl Amino Acid Coupling
Role:  Senior Application Scientist
Date:  October 26, 2023

Welcome to the Advanced Peptide Synthesis Support Center

Subject: Overcoming the "Steric Wall" in


-Methyl Amino Acid Couplings (Aib, 

-Me-Phe, etc.)

You are likely here because your standard SPPS (Solid Phase Peptide Synthesis) protocol—which works perfectly for Alanine or Glycine—has stalled completely when introducing an


-methyl amino acid.

The Physics of the Problem: The issue is not chemical incompatibility; it is steric occlusion . In


-methyl amino acids, the 

-carbon is quaternary (tetrasubstituted). It lacks the

-proton found in standard amino acids. This additional methyl group acts as a rigid "shield," physically blocking the trajectory of the incoming nucleophile (the amine of the resin-bound peptide) to the activated electrophile (the carbonyl of the incoming amino acid).

This guide abandons "standard" protocols in favor of high-energy, high-efficiency systems required to breach this steric wall.

Part 1: The Chemical Engine (Reagent Selection)

Core Directive: Stop using DIC/HOBt. It is kinetically insufficient for quaternary centers.

The Hierarchy of Activation

For


-methyl couplings, you must move up the reactivity ladder.
TierReagent SystemIndicationMechanism Note
1 (Standard) DIC / Oxyma PureMild steric hindrance.Carbodiimide-based.[1] Often too slow for Aib-Aib junctions.
2 (High) COMU / Oxyma / DIPEA Single

-methyl insertion.
Uronium-based.[1][2][3] Safer than HATU (non-explosive). High efficiency.
3 (Severe) PyAOP / HOAt / DIPEA The Gold Standard. Aib-Aib or N-Me to

-Me couplings.
Phosphonium salt.[2][4][5] Crucial: Avoids guanidinylation (a capping side-reaction common with HATU/HBTU in slow reactions).
4 (Extreme) TFFH / NMI "Impossible" junctions.Generates Acid Fluorides in situ.[2] Smallest leaving group (F-) minimizes steric clash.

Critical Warning on HATU: While HATU is powerful, it is a uronium salt. In extremely slow reactions (common with


-methyls), the unreacted amine can attack the uronium moiety instead of the carbonyl, permanently "capping" your peptide with a guanidino group. Switch to PyAOP (a phosphonium salt) for reaction times >2 hours. 

Part 2: The Physical Engine (Energy Input)

Chemical activation alone is often insufficient. You must increase the kinetic energy of the system to increase the frequency of effective collisions.

Protocol: Microwave-Assisted Coupling

Standard heating (convection) is slower and less uniform than microwave irradiation for SPPS.

Parameters for


-Methyl Coupling: 
  • Temperature: 75°C - 90°C (Aggressive heating is permitted because

    
    -methyl amino acids cannot racemize  via the standard base-catalyzed enolization mechanism, as they lack an 
    
    
    
    -proton).
  • Time: 2 x 10 minutes (Double coupling is mandatory).

  • Power: 25-30 Watts (Dynamic cycling).

Step-by-Step Workflow:

  • Swell Resin: DCM (20 min), then DMF (20 min).

  • Activation: Dissolve AA (5 eq) and PyAOP (5 eq) in DMF. Add DIPEA (10 eq).

    • Note: Pre-activate for only 30 seconds. Long pre-activation leads to ester hydrolysis.

  • Irradiation: Add to vessel. Ramp to 75°C over 2 mins. Hold for 8 mins.

  • Wash: DMF (4x).

  • Repeat: Perform Step 2-4 again (Double Couple).

Part 3: Troubleshooting & Diagnostics

Visualizing the Decision Matrix

Troubleshooting Start Problem: Low Yield with Alpha-Methyl AA CheckSeq Analyze Sequence Junction Start->CheckSeq IsAibAib Is it Aib-Aib or N-Me-X to Alpha-Me-X? CheckSeq->IsAibAib UseAcidFluoride Method: Acid Fluoride (TFFH) + Microwave (90°C) IsAibAib->UseAcidFluoride Yes (Extreme) CheckReagent Current Reagent? IsAibAib->CheckReagent No (Single Insertion) IsUronium Using HATU/HBTU? CheckReagent->IsUronium SwitchPyAOP Switch to PyAOP (Avoids Guanidinylation) IsUronium->SwitchPyAOP Yes CheckAgg Resin Aggregation? IsUronium->CheckAgg No (Already using PyAOP) SolventSwitch Switch Solvent: NMP or LiCl/DMA CheckAgg->SolventSwitch Yes (Gel/Clumping)

Caption: Decision tree for optimizing difficult sterically hindered couplings.

Part 4: Frequently Asked Questions (FAQs)

Q1: I am worried about racemization if I heat the reaction to 90°C. Is this safe? A: Yes, it is safe specifically for the


-methyl amino acid.
Racemization typically occurs via proton abstraction from the 

-carbon, forming a planar enolate.[6]

-Methyl amino acids (like Aib or

-Me-Phe) have no

-proton
. Therefore, they are chemically immune to this primary racemization pathway. Caveat: If you are coupling onto a sensitive amino acid (like Cys or His) that is already on the resin, high heat can racemize the resin-bound residue. In that case, limit temp to 50°C and extend time.

Q2: The Kaiser test says the coupling is incomplete, but I've double-coupled with HATU. What now? A: First, verify the test. The Kaiser (Ninhydrin) test relies on the reaction of ninhydrin with a primary amine. If the amine on the resin is sterically crowded (e.g., an N-terminal Aib), the Kaiser test itself may give a "false negative" (look clear) or be slow to develop because the ninhydrin cannot reach the amine.

  • Action: Use the Chloranil Test (for secondary amines, but works for hindered primaries) or perform a micro-cleavage and check via LC-MS. If truly incomplete, switch to TFFH (Acid Fluoride) activation.

Q3: My product mass shows M+43 peaks. What is this? A: This is likely Guanidinylation (+42/43 Da depending on ionization). If you used HATU or HBTU and the reaction was slow, the resin-bound amine attacked the reagent's uronium carbon instead of the amino acid's carbonyl.

  • Solution: You cannot reverse this. You must restart. For the next attempt, use PyAOP or PyBOP (Phosphonium salts), which do not react to form stable guanidines.

Q4: Can I use "Magic Mixture" (DCM/DMF/NMP) for these couplings? A: Yes. Pure DMF is sometimes insufficient for solvating hydrophobic, hindered sequences (which tend to aggregate into


-sheets).
  • Recommendation: Use NMP (N-Methyl-2-pyrrolidone) as the primary solvent during the coupling step. Alternatively, add 0.4M LiCl in DMA to disrupt hydrogen bonding networks (chaotropic effect).

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Definitive review on H
  • Carpino, L. A., et al. (2002). The 7-Azabenzotriazole System and Peptide Chemistry. Accounts of Chemical Research. Link

    • Establishes the superiority of the Aza-analogs (HO
  • Biotage Application Note. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Link

    • Practical protocols for double coupling and concentr
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Link

    • Specific parameters for Aib coupling using microwave energy.
  • Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols. Journal of Organic Chemistry. Link

    • Validates the use of Acid Fluorides (TFFH) for Aib-Aib junctions.

Sources

Optimization

Technical Support Center: Troubleshooting Azetidine-2-Carboxylic Acid (Aze) Activation

Welcome to the Peptide Synthesis Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering stereochemical loss (racemization/epimerization) during the i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Peptide Synthesis Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering stereochemical loss (racemization/epimerization) during the incorporation of L-Azetidine-2-carboxylic acid (Aze) into peptide backbones.

Azetidine-2-carboxylic acid is a highly strained, 4-membered cyclic non-protein amino acid homologue of proline [1]. While it is an excellent structural tool for rigidifying peptide conformations and enhancing pharmacological properties, its unique geometry makes it notoriously prone to racemization during standard C-terminal activation. This guide provides mechanistic insights, troubleshooting FAQs, and field-proven protocols to preserve stereointegrity.

Mechanistic Insight: The Causality of Aze Racemization

To prevent racemization, we must first understand the thermodynamic and kinetic forces driving it. The azetidine ring possesses significant angle strain (~26 kcal/mol). To accommodate the compressed internal bond angles of the 4-membered ring, the exocyclic bonds (including the


-C–H bond) adopt higher s-character.

This increased s-character makes the


-proton of Aze significantly more acidic than that of unstrained aliphatic amino acids. When the C-terminus is activated into a highly electrophilic intermediate (e.g., an active ester), the presence of a tertiary base rapidly abstracts this acidic 

-proton. This triggers the formation of a planar, achiral oxazolone intermediate (or a direct enolate). When the incoming amine nucleophile attacks this planar intermediate, it does so from both faces, resulting in a disastrous mixture of L- and D-epimers in the final peptide.

AzeRacemization A Fmoc-L-Aze-OH B Activated Aze (O-Acylisourea / Active Ester) A->B Activation (DIC/HATU) C Oxazolone Intermediate (Planar / Achiral) B->C Base (e.g., DIPEA) (Deprotonation) D Desired L-Aze Peptide B->D Amine Nucleophile (Fast Pathway) C->D Amine Attack (Retention) E Racemized D-Aze Peptide C->E Amine Attack (Inversion)

Figure 1: Mechanistic pathway of base-catalyzed Aze racemization via oxazolone formation.

Frequently Asked Questions (FAQs)

Q: Which coupling reagents should I avoid when activating Aze? A: Avoid uronium/aminium-based coupling reagents such as HATU, HBTU, or TBTU. These reagents mandate the use of strong tertiary bases (like DIPEA) to drive the activation step. Because the


-proton of Aze is highly acidic, exposing the activated amino acid to DIPEA almost guarantees high levels of oxazolone formation and subsequent racemization [2].

Q: What is the best coupling chemistry to maintain stereointegrity? A: Carbodiimide-based activation is the gold standard for racemization-prone residues. Specifically, the combination of DIC (Diisopropylcarbodiimide) and OxymaPure (Ethyl cyanohydroxyiminoacetate) is highly recommended [4]. OxymaPure is more acidic than HOBt, which helps maintain a slightly acidic microenvironment during coupling, thereby suppressing base-catalyzed enolization. Furthermore, DIC/Oxyma activation does not require the addition of any tertiary base.

Q: If my sequence requires a base, how does the choice of base impact racemization? A: If a base must be used (e.g., to neutralize a salt), the basicity (pKa) and steric hindrance of the amine are critical variables. DIPEA (N,N-Diisopropylethylamine) is a strong base that accelerates enolization. Replacing DIPEA with weaker, sterically hindered bases like TMP (2,4,6-trimethylpyridine / collidine) significantly suppresses the racemization pathway by physically hindering the abstraction of the


-proton [3].

Q: Does temperature play a role in Aze activation? A: Yes. The formation of the oxazolone intermediate is a kinetically driven process. Lowering the activation temperature (e.g., chilling reagents to 0–5 °C) during the pre-activation step reduces the kinetic rate of


-proton abstraction, allowing the desired aminolysis (coupling) reaction to outcompete the racemization pathway [2].

Quantitative Comparison of Coupling Conditions

To assist in experimental design, the following table summarizes the expected racemization risks associated with various coupling environments for Fmoc-L-Aze-OH.

Coupling ReagentAdditiveBaseSolventRelative Racemization RiskMechanistic Rationale
HATU NoneDIPEADMFHigh Strong base promotes rapid oxazolone formation; uronium salts can form guanidinium byproducts.
HBTU HOBtDIPEADMFModerate-High HOBt suppresses some racemization, but DIPEA still abstracts the acidic

-proton of Aze.
DIC HOBtTMP (Collidine)DMFLow TMP is sterically hindered and weakly basic, minimizing deprotonation [3].
DIC OxymaPureNoneDMFVery Low OxymaPure is highly acidic and suppresses enolization; DIC requires no tertiary base [4].

Optimized Protocol: Zero-Base DIC/OxymaPure Coupling

This self-validating protocol is engineered to eliminate the chemical triggers of racemization. By utilizing a "zero-base" environment and cold pre-activation, the kinetic pathway to the oxazolone intermediate is effectively shut down.

Objective: Achieve >99% stereochemical retention during Fmoc-L-Aze-OH incorporation. Scale: 0.1 mmol (Adjust proportionally for larger syntheses).

Reagents Required:

  • Fmoc-L-Aze-OH (3.0 equivalents, 0.3 mmol)

  • OxymaPure (3.0 equivalents, 0.3 mmol)

  • DIC (3.0 equivalents, 0.3 mmol)

  • DMF (Peptide synthesis grade, anhydrous)

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptidyl-resin in DMF for 20 minutes at room temperature.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group of the resin-bound peptide using 20% piperidine in DMF (2 treatments: 5 minutes, then 10 minutes). Wash the resin thoroughly with DMF (5 × 1 min) to ensure all residual piperidine (a secondary base) is completely removed.

  • Cold Pre-Activation (Critical Step):

    • Dissolve Fmoc-L-Aze-OH and OxymaPure in 1.5 mL of DMF.

    • Chill the solution to 0–5 °C using an ice bath for 5 minutes.

    • Add DIC to the chilled solution and stir for exactly 2 minutes to form the active ester. Do not over-activate.

  • Coupling: Transfer the activated mixture immediately to the resin. Agitate at room temperature for 60–90 minutes. Causality Note: Do not add DIPEA, NMM, or any tertiary base to this mixture. The absence of base prevents the deprotonation of the Aze

    
    -carbon.
    
  • Verification: Drain the reaction mixture and wash the resin with DMF (5 × 1 min). Perform a Kaiser test (or Chloranil test if coupling onto a secondary amine like proline) to confirm complete coupling. If a second coupling is required, repeat steps 3-4 rather than extending the reaction time.

References

  • Azetidine-2-carboxylic acid - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Custom Peptides and Custom Peptide Synthesis Source: AAPPTec URL:[Link]

  • PIPECOLIC LINKER AND ITS USE FOR CHEMISTRY ON SOLID SUPPORT (EP 2321277 B1) Source: European Patent Office URL:[Link] (Referenced via Google Patents/EPO data grounding)

  • GASTRIC INHIBITORY PEPTIDE RECEPTOR LIGANDS (EP 4170347 A1) Source: European Patent Office URL:[Link] (Referenced via Googleapis data grounding)

Troubleshooting

Solubilizing hydrophobic peptides containing 2-methylazetidine

Technical Support Center: Solubilizing 2-Methylazetidine (2-MeAz) Peptides Introduction: The 2-MeAz Challenge Why this is difficult: You are likely experiencing solubility issues not just because your peptide is hydropho...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilizing 2-Methylazetidine (2-MeAz) Peptides

Introduction: The 2-MeAz Challenge

Why this is difficult: You are likely experiencing solubility issues not just because your peptide is hydrophobic, but because 2-methylazetidine (2-MeAz) is a conformational "lock." Unlike standard hydrophobic residues (Leu, Val) which are flexible, 2-MeAz is a rigid, four-membered ring proline analogue.

  • Lattice Energy: The methyl group at the

    
    -position and the strained azetidine ring restrict bond rotation (
    
    
    
    and
    
    
    angles), often forcing the peptide into a stable, crystalline secondary structure (typically
    
    
    -turns) that resists solvation.
  • Solvent Exclusion: As a secondary amine, 2-MeAz lacks an amide proton to donate for hydrogen bonding with water. When clustered with other hydrophobic residues, it creates "dry pockets" that aqueous buffers cannot penetrate.

Module 1: The Diagnostic Phase

Before attempting to dissolve your peptide, you must characterize its physicochemical profile.[1][2][3][4][5][6] Blindly adding buffer will likely result in irreversible precipitation (gelation).

Step 1: Calculate the Isoelectric Point (pI)
  • pI < 6 (Acidic): Solubilize in basic conditions (

    
    ).
    
  • pI > 8 (Basic): Solubilize in acidic conditions (Acetic acid/TFA).

  • pI

    
     7 (Neutral) or Hydrophobic:  Requires organic cosolvents or chaotropes.
    
Step 2: The "Hydrophobic Density" Check

Count your residues. If 2-MeAz is flanked by bulky hydrophobic residues (Trp, Phe, Ile), the local hydrophobicity is higher than calculated averages suggest due to the formation of hydrophobic clusters.

Module 2: The Solvent Matrix

Use this matrix to select your primary solvent. Always dissolve in the primary solvent before adding the secondary buffer.

Peptide ClassPrimary Solvent (High Concentration)Secondary Diluent (Dropwise)Mechanism of Action
Neutral / High Hydrophobicity DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide)Water or PBSDMSO disrupts inter-peptide H-bonds and solvates hydrophobic side chains.
Basic (High pI) 10% - 50% Acetic Acid WaterProtonation of basic residues repels aggregates via electrostatic repulsion.
Acidic (Low pI) 0.1% - 1%

PBS (pH 7.4)Ionization of acidic residues increases polarity.
"Brick-Dust" (Insoluble) TFA (Trifluoroacetic acid) or HFIP (Hexafluoroisopropanol)Evaporate and swapBreaks strong secondary structures (helices/sheets) induced by 2-MeAz.
Aggregated/Gelled 6M Guanidine HCl or 8M Urea Buffer of choiceChaotropic denaturation (use only if structure is not critical for immediate assay).

Module 3: Visualizing the Workflow

The following diagram outlines the logical decision path for solubilization.

SolubilityDecisionTree Start Start: Lyophilized 2-MeAz Peptide CheckCharge Step 1: Check Net Charge (pI) Start->CheckCharge IsAcidic Net Charge < 0 (Acidic) CheckCharge->IsAcidic IsBasic Net Charge > 0 (Basic) CheckCharge->IsBasic IsNeutral Net Charge = 0 (Neutral/Hydrophobic) CheckCharge->IsNeutral Ammonia Add 0.1% NH4OH (dropwise) IsAcidic->Ammonia Acetic Add 10% Acetic Acid IsBasic->Acetic OrganicCheck Check Sequence Hydrophobicity IsNeutral->OrganicCheck Sonication Step 2: Sonication (Essential) Break Crystal Lattice Ammonia->Sonication Acetic->Sonication DMSO Dissolve in 100% DMSO/DMF (Max 50uL) OrganicCheck->DMSO DMSO->Sonication VisualCheck Visual Inspection: Clear? Sonication->VisualCheck Success Dilute with Buffer (Dropwise) VisualCheck->Success Yes Fail Precipitation/Cloudiness VisualCheck->Fail No Chaotrope Add 6M Guanidine HCl or HFIP treatment Fail->Chaotrope

Caption: Decision tree for selecting the optimal solubilization strategy based on peptide charge and hydrophobicity.

Module 4: Experimental Protocols

Protocol A: The "Stepwise Solubilization" (Standard)

Use this for peptides with moderate hydrophobicity.

  • Aliquot: Do not dissolve the entire vial. Weigh out ~1 mg of peptide.

  • Primary Solvent: Add DMSO or DMF to the peptide powder. Use the minimum volume necessary (e.g., 20–50 µL for 1 mg).

    • Note: The solution must be completely clear. If it is cloudy, the peptide is not dissolved; it is a suspension.[7][8]

  • Energy Input: Sonicate for 15–30 seconds. 2-MeAz peptides have high lattice energies; sonication is often required to disrupt the crystal packing [1].

  • Dilution: Slowly add your aqueous buffer (PBS, Saline) dropwise while vortexing.

    • Stop if turbidity appears. This indicates you have reached the solubility limit.

Protocol B: The "TFA Switch" (For Stubborn Aggregates)

Use this if the peptide forms a gel or "brick dust" in DMSO.

  • Dissolve the peptide completely in 100% TFA (Trifluoroacetic acid). This disrupts hydrogen bonding networks.[9]

  • Evaporate the TFA under a nitrogen stream or rotary evaporator. The peptide will form a thin film.

  • Immediately redissolve the film in DMSO or HFIP .

  • Dilute with buffer as per Protocol A.

Module 5: Troubleshooting & FAQs

Q1: My peptide dissolved in DMSO, but precipitated immediately upon adding water. Why? A: This is "crashing out." The local concentration of water around the hydrophobic 2-MeAz clusters became too high too quickly.

  • Fix: Use a "stepping stone" solvent. Dilute your DMSO stock with 50% Acetonitrile/Water , then dilute that into your final buffer. Alternatively, ensure the final DMSO concentration remains above the critical threshold (often 5-10% for difficult peptides, though check cell toxicity limits).

Q2: I see a "jelly-like" substance instead of a solution. A: You have formed a hydrogel. 2-MeAz can induce


-turns or 

-turns that stack into fibrils [2].
  • Fix: Add a chaotrope. Add Guanidine HCl (solid) to a final concentration of 2–6M, or add Urea to 8M. If the peptide is for HPLC, use 6M Urea or Acetic Acid in the sample injection.

Q3: My HPLC peak is tailing severely. A: 2-MeAz secondary amines can interact with residual silanols on the HPLC column stationary phase.

  • Fix: Add 0.1% Triethylamine (TEA) or Ammonium Acetate to your mobile phase to mask silanol interactions. Alternatively, run the column at 60°C to increase mass transfer kinetics [3].

Q4: Can I use DMSO for cell culture? A: Yes, but keep the final concentration


 (v/v) to avoid cytotoxicity. If your peptide requires 10% DMSO to stay soluble, it may not be suitable for standard cell assays without modification (e.g., PEGylation).

Module 6: Mechanism of Action (Visualized)

Understanding why 2-MeAz aggregates helps in choosing the right solvent.

AggregationMechanism cluster_Agg Aggregation (Insoluble) cluster_Sol Solvation (Soluble) Peptide 2-MeAz Peptide Stack Ordered Fibrils (Gamma-Turn Stacking) Peptide->Stack Rigid Conformation (Restricted Phi/Psi) Solvent Water Molecules Exclusion Hydrophobic Exclusion of Water Stack->Exclusion No H-Bond Donors DMSO DMSO/Organic Cosolvent DMSO->Stack Intercalates Disruption Disrupted Lattice Energy DMSO->Disruption Breaks Stacking Disruption->Solvent Allows Mixing

Caption: Mechanism showing how organic cosolvents disrupt the rigid stacking of 2-MeAz peptides.

References

  • Couty, F., et al. (2012).[10] Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a

    
    -turn promoter. Tetrahedron: Asymmetry.[10] Retrieved from [Link]
    

Sources

Optimization

Technical Support Center: Accelerating Couplings for Sterically Hindered Quaternary Amino Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to address the challenges of reducing coupling times for sterically hindered quaternary amino acids, such as α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid).

Troubleshooting Guide: Overcoming Difficult Couplings

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My standard coupling reaction failed or is extremely slow. What's the underlying cause?

A1: The primary reason for slow or failed couplings with quaternary amino acids is steric hindrance. The presence of two substituents on the α-carbon (e.g., two methyl groups in Aib) physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2][3] This spatial crowding increases the activation energy required for the peptide bond to form, rendering standard coupling methods inefficient.[1] As the peptide chain elongates, it can also adopt secondary structures or aggregate, further masking the reactive sites and compounding the difficulty.[1][4]

Q2: My go-to coupling reagent (like DCC or DIC) is ineffective. What should be my first step?

A2: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often too weak for sterically demanding couplings.[1][3] The first and most critical step is to switch to a more potent in-situ activating reagent.

  • Recommended Solution: Upgrade to an onium salt-based reagent (uronium or phosphonium). Reagents like HATU , HCTU , and PyAOP are significantly more effective because they form highly reactive OAt or O-6-ClBt esters, which can better overcome the steric barrier.[1][5] COMU, an oxyma-based reagent, is also an excellent choice with a superior safety profile compared to HOBt-based reagents.[1][6]

Q3: I've switched to HATU, but my coupling is still incomplete. What are my next optimization steps?

A3: When a powerful coupling reagent alone is insufficient, a multi-pronged approach is necessary. Consider the following strategies:

  • Double Coupling: This is a highly effective and common technique. After the initial coupling reaction, simply repeat the step with a fresh portion of activated amino acid and coupling reagents to drive the reaction to completion.[1][3]

  • Increase Reaction Temperature: Applying heat can provide the necessary energy to overcome the activation barrier.

    • Conventional Heating: A modest increase in temperature (e.g., to 40-50°C) can be beneficial, but must be carefully monitored to minimize the risk of racemization.[1][7]

    • Microwave-Assisted Synthesis: This is a superior method for heating as it provides rapid and uniform energy distribution, significantly accelerating difficult couplings.[2][8][9] Syntheses that take hours or days conventionally can often be completed in minutes with high purity using microwave energy.[8][10]

  • Optimize the Solvent: The solvent's ability to solvate the growing peptide chain is crucial. Poor solvation can lead to aggregation, which further inhibits the reaction.[1][4]

    • N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[1]

    • For particularly stubborn sequences, a solvent mixture such as DCM/DMF/NMP may improve results.[1]

Q4: How do I know if my coupling reaction is incomplete?

A4: The most common method for monitoring the completion of a coupling reaction in solid-phase peptide synthesis (SPPS) is the Kaiser test . A positive Kaiser test (which results in a blue or purple color on the resin beads) indicates the presence of unreacted primary amines, signifying an incomplete coupling.[3] For a definitive analysis, a small sample of the peptide can be cleaved from the resin and analyzed by mass spectrometry to check for the presence of deletion sequences (peptides missing the intended amino acid).[3]

Frequently Asked Questions (FAQs)
What is the chemical basis for the high reactivity of HATU and COMU?

HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) and its analogs form highly reactive OAt esters.[1][5] Similarly, COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) generates even more reactive Oxyma esters.[1][6] These active esters are excellent leaving groups, which facilitates the nucleophilic attack by the amine terminus of the peptide chain, even when sterically hindered.

How does microwave synthesis accelerate these difficult reactions?

Microwave-assisted peptide synthesis (MA-SPPS) utilizes microwave energy to rapidly and uniformly heat the reaction mixture.[9] This efficient energy transfer directly to the solvent and reagents helps to overcome the high activation energy of sterically hindered couplings, dramatically increasing the reaction rate without significant overheating that could lead to degradation or racemization.[2][8][9] This allows for difficult couplings, like those involving sequential Aib residues, to be completed in minutes instead of hours.[8]

For extremely challenging couplings, are there alternatives to onium salts?

Yes. For cases where even the most potent onium salt reagents fail, converting the carboxylic acid of the incoming amino acid to an acyl fluoride can be a highly effective strategy.[1][6][11] Acyl fluorides are small, highly reactive intermediates that can overcome extreme steric hindrance.[11][12] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the acyl fluoride in situ.[11]

Troubleshooting Workflow for Failed Couplings

The following diagram outlines a logical workflow for troubleshooting an incomplete coupling reaction involving a sterically hindered quaternary amino acid.

G cluster_troubleshooting Troubleshooting Path start Coupling Reaction kaiser_test Perform Kaiser Test start->kaiser_test is_complete Is Test Negative (Complete)? kaiser_test->is_complete proceed Proceed to Next Deprotection Step is_complete->proceed Yes troubleshoot Troubleshoot Failed Coupling is_complete->troubleshoot No reagent_check Using Standard Reagent (e.g., DIC/HOBt)? troubleshoot->reagent_check switch_reagent Switch to High-Potency Reagent (HATU, HCTU, COMU) reagent_check->switch_reagent Yes double_couple Perform Double Coupling reagent_check->double_couple No switch_reagent->kaiser_test increase_temp Increase Temperature (Conventional or Microwave) double_couple->increase_temp acyl_fluoride Consider Acyl Fluoride Chemistry increase_temp->acyl_fluoride acyl_fluoride->kaiser_test

Caption: A step-by-step decision tree for addressing incomplete couplings.

Data Presentation
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
Reagent ClassExamplesRelative ReactivityKey Advantages & Considerations
Carbodiimides DCC, DICLowGenerally inefficient for hindered couplings; risk of N-acylurea formation.[1][3]
HOBt-based Onium Salts HBTU, PyBOPModerateBetter than carbodiimides, but can be insufficient for highly hindered residues.[1][6]
HOAt-based Onium Salts HATU, PyAOPVery HighAmong the most efficient reagents due to the high reactivity of OAt esters.[1]
Oxyma-based Onium Salts COMUVery HighReactivity is comparable or superior to HATU; improved safety profile (non-explosive).[1][6]
Fluorinating Agents TFFHHighestGenerates highly reactive acyl fluorides in situ, ideal for the most extreme cases of steric hindrance.[6][11]
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU

This protocol is recommended as the first-line approach after a standard coupling method fails.

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group, wash the resin-bound peptide thoroughly with DMF (3x).

  • First Coupling - Activation: In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[1] Allow pre-activation to proceed for 1-5 minutes.

  • First Coupling - Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-90 minutes.

  • Wash: Drain the reaction solution and wash the resin thoroughly with DMF (3x).

  • Second Coupling: Immediately prepare a fresh solution of activated amino acid as described in step 2 and add it to the resin. Allow the second coupling reaction to proceed for another 45-90 minutes.[1]

  • Final Wash: Wash the resin thoroughly with DMF (3x) and then DCM (3x) to prepare for the subsequent deprotection step or final cleavage.

  • Verification (Optional but Recommended): Perform a Kaiser test to confirm the absence of free amines.

Protocol 2: Acyl Fluoride-Mediated Coupling for Extremely Hindered Residues

This protocol is for situations where even potent onium reagents and double coupling fail.

  • Resin Preparation: Ensure the N-terminal Fmoc group on the resin-bound peptide is fully deprotected and the resin is washed with anhydrous DCM (3x).

  • Acyl Fluoride Formation: In a separate, dry vessel, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (3 equivalents) in anhydrous DCM. Add a fluorinating agent like TFFH (3 equivalents) and a suitable base like DIPEA (6 equivalents).[11][12] Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[1]

  • Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

  • Reaction Time: Allow the reaction to proceed. Reaction times can be significantly longer and should be monitored for completeness using a Kaiser test at various time points (e.g., 2 hours, 4 hours, overnight).

  • Final Wash: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DCM (3x) and DMF (3x).

Mechanism of Uronium Salt (HATU) Activation

This diagram illustrates the activation of a carboxylic acid by HATU to form a highly reactive OAt-ester, which is then susceptible to nucleophilic attack by the peptide's N-terminal amine.

G AA_COOH Fmoc-AA-COOH (Carboxylic Acid) Active_Ester Fmoc-AA-OAt (Highly Reactive Ester) AA_COOH->Active_Ester Activation HATU HATU + Base (e.g., DIPEA) HATU->Active_Ester Peptide_Bond Fmoc-AA-NH-Peptide-Resin (New Peptide Bond) Active_Ester->Peptide_Bond Nucleophilic Attack Peptide_NH2 H2N-Peptide-Resin (N-Terminal Amine) Peptide_NH2->Peptide_Bond

Caption: The activation and coupling pathway using HATU.

References
  • Microwave Assisted SPPS of Hindered Non-Standard Amino Acids - AWS. (n.d.).
  • Rapid Microwave-Assisted Solid Phase Peptide Synthesis. (n.d.).
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. (n.d.).
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation. (n.d.).
  • Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(74), 10971-10974. DOI:10.1039/D0CC04698A.
  • Microwave-Assisted Peptide Synthesis: A Faster Approach. (n.d.).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
  • Novabiochem® Coupling reagents - Merck. (n.d.).
  • Hansen, F. G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11468-11478. DOI:10.1039/C5OB02129D.
  • Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. (n.d.). PMC - NIH.
  • Coupling & Side Reactions - Peptide Chemistry Resources. (n.d.).
  • Collins, J. M. (2014). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. Methods in molecular biology (Clifton, N.J.), 1184, 139–156. DOI:10.1007/978-1-4939-1115-8_10.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025, August 6).
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Pennington, M. W., & Byrnes, M. E. (1994). Procedures to Improve Difficult Couplings. In Peptide Synthesis Protocols (pp. 51-66). Humana Press.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19).
  • Technical Support Information Bulletin 1147 - Coupling Dialkylglycines - Peptides. (n.d.).
  • Technical Support Center: Optimizing Difficult Ile-Thr Peptide Synthesis - Benchchem. (n.d.).
  • Optimizing coupling reagents for sterically hindered Boc-L-proline - Benchchem. (n.d.).
  • Bruno, F., et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules, 28(20), 7136.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. (n.d.).
  • Berts, R., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 179.
  • ​What are the Sustainability Challenges in Peptide Synthesis and Purification? - Biomatik. (2022, November 28).

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Methylazetidine Stability During Acidic Deprotection

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex stability issues associated wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex stability issues associated with 2-methylazetidine rings during deprotection workflows.

Core Principles: The Mechanistic Dichotomy of 2-Methylazetidines

Azetidines are highly strained four-membered nitrogen heterocycles, possessing an inherent ring strain energy of approximately 25.2 kcal/mol[1]. When working with 2-methylazetidines , chemists face a unique mechanistic dichotomy. While the 2-methyl substituent provides steric hindrance, it simultaneously introduces electronic liability. During acidic deprotection (e.g., removing an N-Boc group), the nitrogen is protonated to form an azetidinium ion. The 2-methyl group stabilizes the developing partial positive charge at the C2 position in the transition state. This effectively lowers the activation energy for C2–N bond cleavage, making the ring highly susceptible to nucleophilic attack and irreversible ring-opening[2].

G N1 N-Protected 2-Methylazetidine (e.g., N-Boc) N2 Protonated Azetidinium Intermediate N1->N2 Strong Acid (TFA/HCl) N3 Ring-Opened Product (Acyclic Amine) N2->N3 Prolonged time / Nucleophile (SN1/SN2 at C2) N4 Intact 2-Methylazetidine (Desired Product) N2->N4 Controlled conditions / Scavengers N5 N-Botc-2-Methylazetidine N5->N4 Mild Acid / Thermal (Rapid cleavage)

Mechanistic pathways of 2-methylazetidine acidic deprotection and ring-opening.

Troubleshooting Guides & Validated Protocols

Issue 1: Extensive Ring-Opening During N-Boc Deprotection

Symptom: LC-MS or NMR analysis of the crude reaction mixture shows a significant ratio of acyclic amine byproducts (e.g., trifluoroacetate esters or amino alcohols) alongside or instead of the desired 2-methylazetidine after treatment with Trifluoroacetic Acid (TFA).

Causality: The standard3[3]. Protonation of the azetidine nitrogen creates a highly reactive azetidinium ion. Because the 2-methyl group stabilizes the transition state for C2–N cleavage[2], extended exposure to TFA allows even weakly nucleophilic species (like the trifluoroacetate counterion or trace moisture) to attack the C2 position, permanently opening the strained ring.

Self-Validating Protocol: Controlled HCl/Dioxane Deprotection To mitigate this, we replace TFA with anhydrous HCl in a non-nucleophilic solvent, strictly controlling temperature and time.

  • Preparation: Dissolve the N-Boc-2-methylazetidine (1.0 eq) in anhydrous 1,4-dioxane (0.1 M concentration) under an inert argon atmosphere.

  • Thermal Control: Chill the solution to 0 °C using an ice bath. Lowering the temperature suppresses the thermal activation barrier required for ring-opening[3].

  • Acid Addition: Dropwise add 4.0 M HCl in dioxane (5.0 eq). Critical: Do not use aqueous HCl. Water is a strong nucleophile that will rapidly cleave the protonated azetidinium ring.

  • Kinetic Monitoring: Stir the reaction at 0 °C to 15 °C. Monitor strictly via TLC or LC-MS every 15 minutes.

  • Rapid Quenching: Once the starting material is consumed (typically 1–2 hours), immediately remove the volatiles under reduced pressure at a low temperature (<25 °C). Concentration increases the effective molarity of the acid; leaving the product in concentrated acid will induce delayed ring-opening.

  • Validation: Analyze the crude product via ¹H NMR. The absence of downfield-shifted, acyclic methyl-bearing methine protons confirms the azetidine ring remains intact.

Issue 2: Intramolecular Ring-Opening via Pendant Nucleophiles

Symptom: Deprotection of a 2-methylazetidine bearing a pendant amide, ester, or carbamate group yields a lactone, lactam, or expanded ring system (e.g., dihydro-1,3-oxazine) instead of the free amine.

Causality: Azetidines are prone to 4[4]. When a pendant nucleophile (such as an amide carbonyl oxygen) is present in the molecule, the protonated azetidine nitrogen acts as an excellent leaving group. The pendant nucleophile attacks the ring, forming a new, thermodynamically favored (less strained) ring system.

Self-Validating Protocol: Orthogonal Protecting Group Strategy (N-Botc) If intramolecular attack is unavoidable under standard acidic conditions, you must switch to a protecting group that cleaves under milder conditions or at a faster rate than the decomposition pathway.

  • Synthesis: Protect the 2-methylazetidine using the5[5] instead of Boc.

  • Deprotection: Dissolve the N-Botc-2-methylazetidine in a mild acidic medium (e.g., highly dilute TFA) or utilize thermal conditions (refluxing ethanol).

  • Isolation: The Botc group is significantly more acid-labile than Boc. It cleaves rapidly, minimizing the residence time of the protonated azetidine intermediate and successfully outcompeting the kinetics of intramolecular nucleophilic attack[5].

Data Presentation: Protecting Group Stability Matrix

To aid in experimental design, use the following table to select the appropriate protecting group based on your molecule's sensitivity to acid-catalyzed ring-opening.

Protecting GroupStability under Acidic ConditionsRing-Opening Risk during RemovalRecommended Removal Conditions
Boc (tert-Butoxycarbonyl)Labile (TFA, HCl)High (Requires strict time/temp control)4M HCl in Dioxane at 0 °C
Botc (tert-Butoxythiocarbonyl)Very LabileLow (Rapid cleavage prevents side reactions)Mild dilute TFA or Ethanol (Reflux)
Cbz (Carboxybenzyl)StableVery Low (Orthogonal to acid)Hydrogenolysis (H₂, Pd/C)
Sulfonyl (e.g., Tosyl)StableLow (Requires harsh reductive conditions)Na/NH₃ or Mg/MeOH

Frequently Asked Questions (FAQs)

Q: Why does my 2-methylazetidine open faster than my unsubstituted azetidine under the exact same TFA conditions? A: The ring-opening of azetidines is thermodynamically driven by the release of ~25.2 kcal/mol of ring strain[1]. Kinetically, the 2-methyl group provides inductive stabilization to the developing positive charge at the C2 carbon during the transition state of C–N bond cleavage. This electronic stabilization overrides the steric hindrance of the methyl group, accelerating acid-catalyzed ring-opening compared to unsubstituted azetidines[2].

Q: Can I use cation scavengers (like TIPS or anisole) to prevent ring-opening during TFA deprotection? A: Scavengers are useful for capturing reactive tert-butyl cations generated from the Boc group, preventing unwanted alkylation of your substrate. However, they do not prevent the direct nucleophilic attack of the trifluoroacetate ion (or trace water) on the activated azetidinium ring. Temperature control and minimizing reaction time are the only reliable ways to prevent ring-opening in strong acid[3].

Q: Is it possible to avoid acidic deprotection entirely for highly sensitive 2-methylazetidines? A: Absolutely. If your substrate is highly prone to acid-catalyzed decomposition, it is strongly recommended to use orthogonal protecting groups. For instance, the Cbz group can be removed via palladium-catalyzed hydrogenolysis under completely neutral conditions, entirely bypassing the formation of the reactive azetidinium intermediate[3].

References

  • BenchChem. How to prevent the ring-opening of azetidines during subsequent reactions.3

  • NIH PMC. Intramolecular Ring-Opening Decomposition of Aryl Azetidines.4

  • ACS Publications (Organic Letters). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution.5

  • Organic Chemistry Frontiers (RSC Publishing). Structurally divergent reactivity of 2,2-disubstituted azetidines.

  • BenchChem. Technical Support Center: Azetidine Ring-Opening Reactions.2

  • CLOCKSS. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES.1

Sources

Optimization

Technical Support Center: Handling Aggregation in 2-Methylazetidine Peptide Sequences

Introduction: The "Hidden" Steric Clash Welcome to the technical support center. If you are working with 2-methylazetidine-2-carboxylic acid (2-MeAz) , you are likely utilizing it to induce specific conformational constr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Hidden" Steric Clash

Welcome to the technical support center. If you are working with 2-methylazetidine-2-carboxylic acid (2-MeAz) , you are likely utilizing it to induce specific conformational constraints (turn induction) or to improve metabolic stability against proteases.

However, you are likely encountering low coupling yields or intractable precipitation (aggregation).

The Science of the Problem: 2-MeAz is not just a proline analogue; it is a sterically occluded secondary amine . The methyl group at the C2 position creates significant steric hindrance near the nucleophilic nitrogen. Furthermore, the rigid azetidine ring restricts the


 and 

torsion angles, often forcing the growing peptide chain into a fixed conformation that promotes intermolecular beta-sheet stacking (aggregation) on the resin or in solution.

This guide provides self-validating protocols to overcome these thermodynamic traps.

Part 1: Synthesis Troubleshooting (The Root Cause)

Issue: "My coupling efficiency is low (<80%), and the resin beads appear clumped or opaque."

Diagnosis: You are fighting two enemies: Steric Hindrance (the methyl group blocks the incoming activated amino acid) and On-Resin Aggregation (beta-sheet formation).

Q1: Which coupling conditions should I use for 2-MeAz?

Answer: Standard carbodiimides (DIC/Oxyma) are often insufficient for the acylation of 2-MeAz or coupling to 2-MeAz. You must use high-reactivity aminium or phosphonium salts.[1]

Recommended Protocol (The "Power" Coupling):

  • Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBrOP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate).

  • Base: DIEA (Diisopropylethylamine).[2]

  • Solvent: NMP (N-methyl-2-pyrrolidone) is superior to DMF for preventing aggregation in hindered sequences.

  • Temperature: 50°C - 60°C (Microwave or heated water bath). Note: Do not exceed 60°C to avoid epimerization of the chiral center.

ParameterStandard ConditionOptimized for 2-MeAz
Coupling Reagent HBTU / DICHATU or PyBrOP
Solvent DMFNMP or DMF/DMSO (1:1)
Reaction Time 45 mins2 x 1 hour (Double Couple)
Temperature RT50°C
Q2: The resin is aggregating (clumping). How do I break the secondary structure?

Answer: If the resin clumps, the reactive sites are buried. You need "Chaotropic disruption."[1]

The "Magic Mixture" Wash Protocol: Before the difficult coupling step, wash the resin with:

  • DCM / DMF / NMP (1:1:1) containing 1% Triton X-100 and 2M Ethylene Carbonate .[3]

  • Why: This mixture disrupts the hydrogen bonding network holding the beta-sheets together, "swelling" the resin to expose the amine.

Visual Workflow: Synthesis Optimization

SynthesisOptimization Start Issue: Low Yield / Resin Clumping CheckSeq Analyze Sequence Position Start->CheckSeq Decision1 Is 2-MeAz the N-terminal acceptor? CheckSeq->Decision1 Action1 Use PyBrOP or HATU Double Coupling @ 50°C Decision1->Action1 Yes (Hard coupling) Action2 Standard HATU Single Coupling Decision1->Action2 No Decision2 Resin still clumped? Action1->Decision2 MagicMix Apply 'Magic Mixture' Wash (DCM/DMF/NMP + Triton X) Decision2->MagicMix Yes Pseudopro Insert Pseudoproline (if Ser/Thr/Cys nearby) Decision2->Pseudopro Recurrent Failure

Caption: Decision tree for optimizing coupling efficiency when 2-MeAz induces aggregation or steric hindrance.

Part 2: Purification & Isolation (The Separation)

Issue: "My peptide elutes as a broad, ugly hump," or "The HPLC backpressure spikes immediately."

Diagnosis: 2-MeAz peptides are often highly hydrophobic. They are likely precipitating on the column or interacting too strongly with the C18 stationary phase.[4]

Q3: The peptide precipitates in the HPLC vial. How do I solubilize it?

Answer: Do not use pure water or weak buffers.

  • Dissolution: Dissolve the crude peptide in minimal DMSO or Hexafluoroisopropanol (HFIP) .

  • Dilution: Slowly dilute with water/acetonitrile containing 0.1% TFA .

  • Check: If it turns cloudy, add Acetic Acid (up to 10-20% v/v).

Q4: How do I fix the broad peak/hump on the HPLC?

Answer: The "hump" indicates the peptide is slowly interconverting between conformers or aggregating on the column.

Protocol: High-Temperature Chromatography

  • Column Heating: Set the column oven to 60°C - 70°C .

    • Why: Heat breaks the intermolecular hydrophobic interactions and speeds up the exchange between cis/trans isomers at the azetidine amide bond, sharpening the peak.

  • Stationary Phase: Switch from C18 to C4 or Phenyl-Hexyl .

    • Why: C18 is often too hydrophobic. C4 allows for easier desorption of lipophilic peptides.

SymptomSolutionMechanism
Ghost Peaks / Carryover Inject TFE (Trifluoroethanol) or HFIP blanks between runs.Solubilizes stubborn aggregates stuck to the frit.
Broad/Split Peaks Heat Column to 65°C.Accelerates conformational exchange (cis/trans).
High Backpressure Use a larger pore size column (300 Å).Prevents physical clogging by large aggregates.
Visual Workflow: Purification Logic

PurificationLogic Problem Problem: Broad Peak or High Pressure Step1 Step 1: Heat Column (60°C) Problem->Step1 Check1 Resolved? Step1->Check1 Step2 Step 2: Change Solvent Add Isopropanol to Mobile B Check1->Step2 No Success Pure Peptide Check1->Success Yes Check2 Resolved? Step2->Check2 Step3 Step 3: Change Column Switch C18 -> C4 or Phenyl Check2->Step3 No Check2->Success Yes

Caption: Step-by-step troubleshooting for purifying aggregating hydrophobic peptides.

Part 3: Storage & Handling (The Maintenance)

Issue: "I lyophilized the peptide, but now it won't go back into solution."

Diagnosis: Lyophilization can induce irreversible aggregation in hydrophobic peptides (formation of amyloid-like fibrils).

Q5: How should I store 2-MeAz peptides?

Answer:

  • Avoid: Repeated freeze-thaw cycles in aqueous buffer.

  • Preferred: Store as a lyophilized powder at -20°C.

  • Reconstitution: Always use the "Drop-wise" method:

    • Add 10-20

      
      L of DMSO  or 10% Acetic Acid  to the powder first.
      
    • Vortex until fully dissolved (clear gel/liquid).

    • Slowly add the buffer (PBS/Water) while vortexing.

References
  • Biotage. (2023). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation of Azetidine Amino Acids

This guide provides a technical comparison of the mass spectrometry fragmentation patterns of azetidine amino acids, specifically focusing on Azetidine-2-carboxylic acid (Aze) and its discrimination from Proline (Pro) an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the mass spectrometry fragmentation patterns of azetidine amino acids, specifically focusing on Azetidine-2-carboxylic acid (Aze) and its discrimination from Proline (Pro) and structural isomers like Azetidine-3-carboxylic acid .

Executive Summary

Azetidine-2-carboxylic acid (Aze) is a toxic, non-proteinogenic homolog of proline containing a four-membered ring.[1] Its structural similarity allows it to evade cellular proofreading and misincorporate into proteins (e.g., collagen, myelin), leading to proteotoxic stress.

For drug development and proteomics, distinguishing Aze from Proline is critical but challenging due to their similar physicochemical properties. This guide details the specific MS/MS fragmentation signatures—driven by ring strain and alpha-cleavage kinetics—that allow for the unambiguous identification of Aze residues in peptide sequences.

Key Differentiators at a Glance
FeatureProline (Pro) Azetidine-2-carboxylic acid (Aze) Azetidine-3-carboxylic acid
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)4-membered (Azetidine)
Residue Mass 97.05 Da83.04 Da83.04 Da
Diagnostic Immonium Ion m/z 70 m/z 56 Weak/Absent (No

-stabilization)
Fragmentation Behavior "Proline Effect" (N-terminal cleavage)"Proline Effect" (N-terminal cleavage)Non-selective / Complex
Ring Strain Energy ~6 kcal/mol~26 kcal/mol~26 kcal/mol

Mechanistic Deep Dive: The "Azetidine Effect"

The fragmentation of Aze-containing peptides is governed by two competing forces: the high basicity of the secondary amine (similar to proline) and the immense ring strain of the four-membered system.

The Modified "Proline Effect"

In Collision-Induced Dissociation (CID), proline residues facilitate the cleavage of the peptide bond N-terminal to them. This occurs because the cyclic secondary amine is highly basic, sequestering the ionizing proton. The protonated nitrogen then facilitates a nucleophilic attack on the preceding carbonyl carbon, leading to the formation of a stable oxazolone b-ion and a truncated y-ion.

Aze-2-carboxylic acid exhibits this same behavior. Despite the ring strain, the secondary amine remains the preferred site of protonation.

  • Observation: High intensity of the y-ion series starting at the Aze residue.

  • Mechanism: Proton bridging between the amide nitrogen and the N-terminal carbonyl is energetically favorable, mirroring the "Proline Effect."

The Diagnostic Immonium Ion (m/z 56)

The most definitive spectral marker for Aze is its immonium ion.

  • Proline: Forms a stable immonium ion at m/z 70 (

    
    ).
    
  • Azetidine-2-carboxylic acid: Forms a stable immonium ion at m/z 56 (

    
    ).
    

This 14 Da mass shift is diagnostic. The formation of the m/z 56 ion proceeds via the loss of CO (28 Da) from the internal acylium ion (


 type fragment).
Ring Opening and Strain Release

Unlike Proline, the Aze ring is highly strained (~26 kcal/mol). Under higher collision energies (HCD or high-energy CID), the Aze ring is susceptible to ring-opening fragmentation.

  • Pathway: Homolytic cleavage of the C-N bond or C-C bond within the ring.

  • Result: While the intact immonium ion (m/z 56) is dominant at low energies, "satellite" ions corresponding to ring fragmentation (e.g., loss of

    
    ) may appear at higher energies, though these are less reliable for quantification than the m/z 56 peak.
    

Comparative Analysis: Isomers and Homologs

Differentiation between the alpha-amino acid (Aze-2) and the beta-amino acid (Aze-3) is crucial for synthetic peptide validation.

Aze-2 vs. Aze-3 (Positional Isomers)

Azetidine-3-carboxylic acid is a


-amino acid analog. The carboxylic acid is attached to C3, not the 

-carbon (C2) adjacent to the nitrogen.
  • Aze-2 (Alpha): The proximity of the amine and carbonyl groups facilitates the formation of the 5-membered oxazolone intermediate required for standard backbone fragmentation. This yields clear b- and y-series ions.

  • Aze-3 (Beta): The

    
    -position disrupts the standard oxazolone formation pathway. Fragmentation is often dominated by non-sequence-specific pathways or retro-Mannich reactions. The m/z 56 immonium ion is significantly suppressed  or absent because the 
    
    
    
    -cleavage mechanism cannot produce the resonance-stabilized
    
    
    species as efficiently.
Aze vs. Pipecolic Acid (Pip)

Pipecolic acid is the 6-membered ring homolog.

  • Pip Effect: Unlike Pro and Aze, Pip residues often direct cleavage to the C-terminal amide bond (forming b-ions) due to steric factors preventing the N-terminal nucleophilic attack.

  • Differentiation: Aze follows the Pro-like N-terminal cleavage; Pip follows C-terminal cleavage.

Visualization of Fragmentation Pathways[3][4][5][6]

The following diagram illustrates the divergent pathways for Proline and Azetidine-2-carboxylic acid, highlighting the critical mass shifts.

FragmentationPathways Precursor Protonated Peptide [M+H]+ Pro_Path Proline Residue (5-membered) Precursor->Pro_Path Sequence contains Pro Aze_Path Azetidine-2 Residue (4-membered) Precursor->Aze_Path Sequence contains Aze Oxazolone Oxazolone Formation (N-terminal cleavage) Pro_Path->Oxazolone Nucleophilic Attack Internal_Frag Internal Fragmentation (a-type ion) Pro_Path->Internal_Frag Double Backbone Cleavage Aze_Path->Oxazolone Nucleophilic Attack Aze_Path->Internal_Frag Double Backbone Cleavage y_ion_Pro y-ion Series (High Intensity) Oxazolone->y_ion_Pro Pro Pathway y_ion_Aze y-ion Series (High Intensity) Oxazolone->y_ion_Aze Aze Pathway Imm_Pro Pro Immonium Ion m/z 70 Internal_Frag->Imm_Pro -CO (28 Da) Imm_Aze Aze Immonium Ion m/z 56 Internal_Frag->Imm_Aze -CO (28 Da)

Caption: Comparative fragmentation pathways showing the parallel mechanisms of Pro and Aze, diverging only at the final mass of the diagnostic immonium ion.

Experimental Protocols

To reliably detect and differentiate Aze residues, the following protocol is recommended. This workflow is self-validating by using the m/z 56 ion as an internal check for the residue assignment.

Sample Preparation
  • Derivatization (Optional): While Aze can be analyzed directly, derivatization with FMOC or molecular weight tagging can improve retention on C18 columns, as free Aze is highly polar and elutes in the void volume.

  • Digestion: For protein analysis, use Trypsin. Note that Trypsin may cleave C-terminal to Aze (similar to Pro) but with significantly reduced efficiency (approx. 10-100x slower), often resulting in missed cleavages .

LC-MS/MS Acquisition Parameters
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Collision Energy (CE):

    • Screening: Use Stepped NCE (Normalized Collision Energy) of 25, 30, 35. High energy is required to efficiently generate the immonium ion from the strained ring.

    • Targeted: If performing PRM (Parallel Reaction Monitoring), set a specific inclusion for the m/z 56.05 fragment.

  • Resolution: High resolution (Orbitrap/TOF) is recommended to distinguish the m/z 56.0500 (

    
    ) from the ubiquitous 
    
    
    
    background (m/z 55.93) or
    
    
    (m/z 56.06).
Data Analysis Workflow
  • Search Parameter: Define Aze as a variable modification on Proline (-14.0156 Da) or as a custom amino acid "Aze" (Mass: 83.0371 Da).

  • Filter 1 (Retention Time): Aze-containing peptides typically elute slightly earlier than their Pro-containing counterparts on Reverse Phase (C18) due to the smaller hydrophobic surface area of the 4-membered ring.

  • Filter 2 (Diagnostic Ion): Extract the ion chromatogram (XIC) for m/z 56.0500 .

    • Validation Logic: If the peptide spectrum contains the -14 Da shift vs Pro sequence BUT lacks the m/z 56 ion (at high CE), suspect the Azetidine-3-carboxylic acid isomer or a linear isomer.

Summary of Diagnostic Data

ParameterValue / ObservationNotes
Monoisotopic Mass (Residue) 83.0371 DaUsed for precursor mass calculation.
Mass Difference vs Pro -14.0156 Da"Lighter Proline"
Immonium Ion m/z 56.0500 Primary Diagnostic. High specificity.
y-ion Series Enhanced N-terminal cleavageSimilar to Proline; intense y-ions at Aze.
Trypsin Cleavage Inhibited / SlowExpect missed cleavages at ...-Aze-K-... sites.
Elution Order (RP-HPLC) Aze < ProAze is slightly more polar/compact.

References

  • Rodgers, K. J., et al. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Toxicology. Link

  • Matrix Science. (n.d.). Peptide Fragmentation and Immonium Ions. Mascot Help. Link

  • Rubenstein, E., et al. (2009).[2] Azetidine-2-carboxylic acid in the food chain. Phytochemistry. Link

  • Zagol-Ikapitte, I., et al. (2019). Characterization of Azetidine-2-carboxylic Acid Containing Peptides by Tandem Mass Spectrometry.
  • NIST Chemistry WebBook. (2025). 2-Azetidinecarboxylic acid Mass Spectrum. Link

Sources

Comparative

X-ray Crystallography of 2-Methylazetidine-2-Carboxylic Acid Peptides: A Comparative Structural Guide

Executive Summary: The Quaternary Constraint In the landscape of peptidomimetics, 2-methylazetidine-2-carboxylic acid (2-Me-Aze) represents a pinnacle of conformational restriction. Unlike its natural homologue Proline (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Quaternary Constraint

In the landscape of peptidomimetics, 2-methylazetidine-2-carboxylic acid (2-Me-Aze) represents a pinnacle of conformational restriction. Unlike its natural homologue Proline (Pro) or its unmethylated counterpart Azetidine-2-carboxylic acid (Aze), 2-Me-Aze combines ring strain (4-membered ring) with quaternary steric hindrance (


-methylation).

This guide objectively compares the crystallographic performance of 2-Me-Aze peptides against standard alternatives (Pro, Aze, Aib). Experimental evidence confirms that while Aib promotes helical structures (


-helix), 2-Me-Aze is a privileged scaffold for stabilizing 

-turns
, making it a critical tool for nucleating specific reverse-turn geometries in drug design.

Comparative Analysis: 2-Me-Aze vs. Alternatives

The following analysis synthesizes crystallographic data to highlight the structural divergence of 2-Me-Aze.

Table 1: Structural & Crystallographic Performance Matrix
FeatureProline (Pro) Azetidine-2-COOH (Aze) Aib (

-Me-Ala)
2-Me-Aze
Ring Size 5-membered4-memberedAcyclic4-membered

-Substitution
HHMethylMethyl (Quaternary)
Dominate Secondary Structure

-turns (I/II), Polyproline II
Flexible,

-turns

-helix,

-helix

-turns (Inverse)
Backbone Torsion (

)

(restricted)

to


to

Fixed ~ fixed geometry
Crystallization Tendency Moderate (often oils)ModerateHigh (rigid helices)High (Pre-organized)
Key Structural Role Turn initiatorReduced flexibilityHelix nucleatorTurn locker
Mechanistic Insight: The "Double-Lock" Effect
  • Proline: The 5-membered ring restricts

    
     to 
    
    
    
    , but the
    
    
    angle remains relatively flexible, allowing for both
    
    
    -helical and polyproline II conformations.
  • Aze: The ring contraction to 4 members increases strain. While it lowers the energy barrier for cis/trans isomerization compared to Pro, it generally destabilizes

    
    -helices.
    
  • 2-Me-Aze: The addition of the

    
    -methyl group creates a "double-lock." The ring constrains 
    
    
    
    , while the methyl group sterically clashes with the preceding carbonyl oxygen, severely restricting
    
    
    . This forces the backbone into a kinked geometry characteristic of
    
    
    -turns
    (
    
    
    hydrogen bond), effectively pre-organizing the peptide for crystallization.

Structural Workflow & Causality

Diagram 1: Conformational Selection Hierarchy

This diagram illustrates the logical flow of how structural constraints dictate the final crystallographic outcome.

ConformationHierarchy Start Peptide Backbone Design Constraint_Ring Constraint 1: Ring Contraction (Pro → Aze) Start->Constraint_Ring Reduce Ring Size Outcome_Aib Aib: 3-10 Helix / Alpha Helix Start->Outcome_Aib Add Methyl (Acyclic) Outcome_Pro Proline: Flexible Turn / PPII Helix Constraint_Ring->Outcome_Pro 5-Membered Outcome_Aze Azetidine (Aze): Destabilized Helix Constraint_Ring->Outcome_Aze 4-Membered Constraint_Methyl Constraint 2: Quaternary Carbon (Aze → 2-Me-Aze) Outcome_2MeAze 2-Me-Aze: Rigid Gamma-Turn Constraint_Methyl->Outcome_2MeAze Steric Locking Outcome_Aze->Constraint_Methyl Add alpha-Methyl Outcome_Aib->Outcome_2MeAze Cyclization (Conceptual)

Caption: Hierarchy of constraints showing how 2-Me-Aze combines ring contraction and methylation to force


-turn induction.

Experimental Protocols: Synthesis to Structure

Achieving diffraction-quality crystals of 2-Me-Aze peptides requires navigating significant steric hindrance during synthesis and exploiting their solubility profiles during crystallization.

Phase 1: Synthesis of the Quaternary Scaffold

Protocol based on Drouillat et al. (2012)

Challenge: The quaternary carbon makes standard coupling difficult due to steric bulk. Solution: Use of Schöllkopf bis-lactim ether method or intramolecular alkylation of phenylglycinol-derived substrates.

  • Starting Material:

    
    -alkylated 
    
    
    
    -amino ester or phenylglycinol auxiliary.
  • Cyclization: Induce ring closure using a strong base (e.g., LiHMDS) to form the azetidine ring. The steric bulk of the auxiliary directs stereochemistry.

  • Hydrolysis: Acidic hydrolysis yields the enantiopure 2-Me-Aze.

  • Peptide Coupling:

    • Activator: Use HATU/HOAt rather than HBTU/HOBt. The 7-aza moiety of HOAt improves coupling rates for sterically hindered amines.

    • Time: Extend coupling times (4–12 hours) compared to standard amino acids.

    • Validation: Monitor via LC-MS; steric hindrance often leads to incomplete coupling or deletion sequences.

Phase 2: Crystallization Strategy

2-Me-Aze peptides are often highly soluble in organic solvents but crystallize well due to their rigid pre-organization.

Step-by-Step Protocol:

  • Screening: Focus on slow evaporation from binary solvent mixtures.

    • System A: Ethyl Acetate / Hexane (for hydrophobic protected peptides).

    • System B: Methanol / Water (for deprotected polar peptides).

  • Solvate Formation: 2-Me-Aze peptides frequently form solvates. Include potential H-bond donors/acceptors (e.g., trace water, ethanol) in the screen to stabilize the crystal lattice.

  • Racemic vs. Enantiopure:

    • If enantiopure crystallization fails, synthesize the racemate . Racemic crystallography (using centrosymmetric space groups like

      
       or 
      
      
      
      ) often yields higher resolution data because enantiomers pack more efficiently than single enantiomers.

Data Presentation: X-ray Diffraction Metrics

The following metrics are typical for 2-Me-Aze peptide structures compared to Aib-rich peptides.

Metric2-Me-Aze Peptide Aib Peptide Interpretation
Space Group Often

or

Often

or

Chiral space groups dominate; packing is dictated by turn motifs.
Resolution High (

Å)
High (

Å)
Rigidity leads to low B-factors and high order.
H-Bond Pattern

(

)

(

)
Definitive Marker: 2-Me-Aze forms

-turns; Aib forms

-helices.

Angle
Fixed


to

The azetidine ring restricts

variance.

Angle
Fixed

to


The methyl group restricts

, preventing helix propagation.
Diagram 2: Experimental Workflow

Workflow cluster_0 Synthesis cluster_1 Crystallization cluster_2 X-ray Analysis S1 Auxiliary-Directed Cyclization S2 HATU/HOAt Coupling S1->S2 S3 Purification (HPLC) S2->S3 C1 Solvent Screen: EtOAc/Hex vs MeOH S3->C1 C2 Evaporation (Slow) C1->C2 C3 Crystal Harvest C2->C3 X1 Diffraction (100 K) C3->X1 X2 Phase Solution (Direct Methods) X1->X2 X3 Refinement (Identify Gamma-Turn) X2->X3

Caption: Integrated workflow for obtaining X-ray structures of sterically hindered 2-Me-Aze peptides.

References

  • Drouillat, B., Wright, K., Marrot, J., & Couty, F. (2012). Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a

    
    -turn promoter.[1] Tetrahedron: Asymmetry, 23(9), 690-696.[1] Link
    
  • Drouillat, B., et al. (2009). Further evidence for 2-alkyl-2-carboxyazetidines as

    
    -turn inducers.[1] The Journal of Organic Chemistry, 74(21), 8280-8289. Link
    
  • Toniolo, C., et al. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon.[2] Biopolymers, 33(7), 1061-1072.[2] Link[2]

  • Zagari, A., Nemethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. Biopolymers, 30(9-10), 951-959. Link

  • Berman, H. M., et al. (1969). The crystal and molecular structure of L-azetidine-2-carboxylic acid. Journal of the American Chemical Society, 91(22), 6177-6182. Link

Sources

Validation

Comparing 2-methylazetidine-2-carboxylic acid with alpha-methylproline

Technical Guide: Comparing 2-Methylazetidine-2-Carboxylic Acid vs. -Methylproline[1] Executive Summary This guide provides a technical comparison between 2-methylazetidine-2-carboxylic acid (2-Me-Aze) and -methylproline...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Comparing 2-Methylazetidine-2-Carboxylic Acid vs. -Methylproline[1]

Executive Summary

This guide provides a technical comparison between 2-methylazetidine-2-carboxylic acid (2-Me-Aze) and


-methylproline (

-Me-Pro)
. Both are non-canonical,

-disubstituted amino acids used in peptidomimetics to constrain backbone conformation and enhance metabolic stability.

The Core Distinction:

  • 
    -Me-Pro  is the industry standard for inducing rigid helical (
    
    
    
    -helix)
    or
    
    
    -turn
    structures due to the synergistic constraint of the 5-membered ring and the
    
    
    -methyl group.
  • 2-Me-Aze offers a unique, tighter constraint via a 4-membered ring. It is structurally distinct, often favoring

    
    -turns  or specific "kink" geometries that are inaccessible to proline analogues. It is less lipophilic but imposes higher ring strain, altering the electronic properties of the amide bond.
    

Part 1: Structural & Physicochemical Analysis[2]

The fundamental difference lies in the ring size (azetidine vs. pyrrolidine) and its interaction with the quaternary


-carbon.
Ring Strain and Geometry
  • 2-Me-Aze (4-membered): The azetidine ring is highly strained (~26 kcal/mol). This strain forces the ring into a puckered conformation that is distinct from the "envelope" pucker of proline. The internal bond angles are compressed (~90°), which increases the s-character of the nitrogen lone pair, lowering its basicity and nucleophilicity compared to proline.

  • 
    -Me-Pro (5-membered):  The pyrrolidine ring is less strained and adopts well-defined 
    
    
    
    -endo or
    
    
    -exo puckers. The
    
    
    -methyl group locks the backbone torsion angle
    
    
    to a very narrow range (approx. -65°
    
    
    10°).
Physicochemical Properties Table
Feature2-Methylazetidine-2-carboxylic acid (2-Me-Aze)

-Methylproline (

-Me-Pro)
Ring Size 4-membered (Azetidine)5-membered (Pyrrolidine)
Steric Bulk High (Quaternary

-carbon)
High (Quaternary

-carbon)
Amine Basicity (pKa) Lower (~8.5 - 9.0) due to ring strainStandard secondary amine (~10.6)
Lipophilicity Moderate (Lower LogP than

-Me-Pro)
High (Increased by

-methyl)
Conformational Role

-turn inducer; "Kink" generator

-helix /

-turn inducer
Peptide Bond Favors trans (but higher cis population than Pro)Strongly favors trans in helices

Part 2: Conformational Utility in Drug Design

The choice between these two synthons depends on the desired secondary structure of the target peptide.

The "Constraint" Mechanism

Both amino acids restrict the conformational space of the peptide backbone, specifically the


 (phi) and 

(psi) torsion angles.
  • 
    -Me-Pro:  The 5-membered ring restricts 
    
    
    
    to ~-60°, while the
    
    
    -methyl group sterically clashes with the preceding carbonyl oxygen, severely restricting
    
    
    . This "locking" effect is ideal for nucleating helices.
  • 2-Me-Aze: The 4-membered ring allows for a different range of

    
     angles. The reduced ring size pulls the backbone atoms closer, often destabilizing standard 
    
    
    
    -helices but stabilizing tighter turns like the
    
    
    -turn
    (a 3-residue turn involving a hydrogen bond between
    
    
    and
    
    
    ).
Visualization of Conformational Impact

Conformational_Landscape Start Target Peptide Design AlphaMePro Select α-Methylproline Start->AlphaMePro Need Rigid Helix/Turn TwoMeAze Select 2-Me-Azetidine-COOH Start->TwoMeAze Need Unique Kink/Constraint Helix Helix Stabilization (3_10 or Alpha) AlphaMePro->Helix Strong Inducer BetaTurn Beta-Turn Induction (Type I/III) AlphaMePro->BetaTurn Stabilizes i+1/i+2 GammaTurn Gamma-Turn / Kink (Tight turn) TwoMeAze->GammaTurn Geometry permits 2.2_7 helix cisAmide Cis-Amide Population (Increased probability) TwoMeAze->cisAmide Ring strain effect

Figure 1: Decision tree for selecting between 2-Me-Aze and


-Me-Pro based on desired secondary structure outcomes.

Part 3: Synthetic Accessibility & Protocols

Synthesizing peptides with these residues is challenging due to the steric hindrance at the quaternary carbon. The nucleophilic attack required to form the peptide bond is significantly slower than with standard amino acids.

Synthesis of the Monomers
  • 
    -Me-Pro:  typically synthesized via alkylation of proline derivatives (e.g., using Seebach's self-regeneration of stereocenters) or cyclization of open-chain amino acid precursors.
    
  • 2-Me-Aze: More complex due to ring strain. Common routes include:

    • Cyclization: Intramolecular displacement of a leaving group (halide or sulfonate) on a

      
      -functionalized amino acid derivative (e.g., from isovaline).
      
    • Ring Contraction/Expansion: Specialized rearrangements from pyrrolidines or aziridines.

Experimental Protocol: Solid-Phase Coupling

Challenge: Standard coupling reagents (DIC/HOBt) often fail or result in low yields/deletions when coupling to or from these sterically hindered residues.

Optimized Protocol (Self-Validating): This protocol uses HATU/HOAt , which generates a highly reactive active ester (7-azabenzotriazole ester) that accelerates coupling despite steric bulk.

Materials:

  • Resin-bound peptide (swelled in DMF).

  • Fmoc-protected 2-Me-Aze-OH or Fmoc-

    
    -Me-Pro-OH (3-4 equivalents).
    
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3-4 equivalents).

  • HOAt (1-Hydroxy-7-azabenzotriazole) (3-4 equivalents) - Crucial additive for hindered amines.

  • DIPEA (Diisopropylethylamine) (6-8 equivalents).

Workflow:

  • Activation: Dissolve the Fmoc-amino acid, HATU, and HOAt in dry DMF. Add DIPEA immediately before adding to the resin. Color change (yellowing) indicates activation.

  • Coupling: Add the activated mixture to the resin.

  • Incubation: Shake at room temperature for 2 to 4 hours (standard AA is 45 mins).

    • Note: For extremely difficult couplings (e.g., 2-Me-Aze onto another hindered residue), perform a double coupling (repeat step 1-3 with fresh reagents) or elevate temperature to 50°C (microwave assisted).

  • Validation (Chloranil Test): Do not use the Kaiser test (ninhydrin) as it does not detect secondary amines (like Pro/Aze) effectively. Use the Chloranil test or p-Nitrophenol ester test .

    • Result: Blue/Green beads = Free secondary amine (Coupling Incomplete). Colorless/Yellow beads = Coupled.

Coupling_Protocol Step1 Prepare Resin (Swell in DMF) Step2 Activation Mixture Fmoc-AA + HATU + HOAt + DIPEA Step1->Step2 Step3 Coupling Reaction 2-4 Hours @ RT or 50°C Step2->Step3 Step4 Validation Test (Chloranil / p-Nitrophenol) Step3->Step4 Decision Beads Blue? Step4->Decision Recouple Double Couple (Fresh Reagents) Decision->Recouple Yes (Incomplete) Cap Capping & Wash (Acetic Anhydride) Decision->Cap No (Complete) Recouple->Step3

Figure 2: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for sterically hindered amino acids.

Part 4: Pharmacokinetics & Stability

Proteolytic Resistance

Both residues significantly enhance metabolic stability compared to their non-methylated counterparts (Proline and Azetidine-2-carboxylic acid).

  • Mechanism: The

    
    -methyl group eliminates the 
    
    
    
    -proton, preventing abstraction by enzymes that rely on this mechanism. Furthermore, the steric bulk shields the carbonyl carbon from nucleophilic attack by proteases (e.g., chymotrypsin, trypsin).
  • Comparison:

    
    -Me-Pro is generally more effective at stabilizing the entire peptide secondary structure (helix), which globally protects the peptide from unfolding and degradation. 2-Me-Aze provides local protection at the specific cleavage site.
    
Membrane Permeability
  • Lipophilicity: The addition of the methyl group increases LogP.

  • Permeability: Peptides containing

    
    -Me-Pro often show improved cell permeability, not just due to lipophilicity, but because the rigidification (helix formation) hides polar backbone amides from the solvent (the "chameleon effect"), facilitating membrane transit.
    

References

  • Conformational Analysis of Azetidine-2-carboxylic Acid: Zagari, A., et al. (1990). "The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides."[1][2] Biopolymers.[1] Link

  • Ring Size Effects: Kang, Y.K. (2007). "Conformational preferences of proline analogues with different ring size." New Journal of Chemistry. Link

  • Synthesis of Hindered Amino Acids: Seebach, D., et al. (1996). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment.
  • Coupling Reagents for Hindered Amines: Carpino, L.A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[3] Journal of the American Chemical Society. Link

  • Peptide Stability: Hruby, V.J., et al. (1990).

Sources

Comparative

A Comparative Guide to HPLC Retention Time Shifts for Methyl-Substituted Azetidines

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical analysis of the factors influencing High-Performance Liquid Chromatography (HPL...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical analysis of the factors influencing High-Performance Liquid Chromatography (HPLC) retention times of methyl-substituted azetidines. We will explore the nuanced shifts in retention arising from the positional isomerism of the methyl group, comparing 2-methylazetidine, 3-methylazetidine, and N-methylazetidine. This guide moves beyond theoretical principles to offer practical, data-driven insights and detailed experimental protocols to empower researchers in developing robust and reproducible analytical methods.

The Challenge of Small, Polar Analytes: Why Azetidines Demand Careful Method Development

Azetidines, as small, polar, and basic nitrogen-containing heterocycles, present a unique set of challenges in reversed-phase HPLC (RP-HPLC). Their high polarity often leads to poor retention on conventional C18 columns, as they have a stronger affinity for the polar mobile phase than the nonpolar stationary phase. Furthermore, their basic nature means their ionization state is highly dependent on the mobile phase pH, which can dramatically alter their retention behavior and peak shape.[1]

The addition of a methyl group introduces another layer of complexity. While methylation generally increases the hydrophobicity of a molecule, the position of this substitution on the azetidine ring significantly impacts its interaction with the stationary phase, leading to distinct retention time shifts among isomers. Understanding and controlling these shifts is critical for accurate identification and quantification in complex matrices.

Understanding the Impact of Methyl Group Position on Retention

The retention of methyl-substituted azetidines in RP-HPLC is primarily governed by a combination of hydrophobic interactions and, depending on the mobile phase pH, ionic interactions with residual silanols on the stationary phase. The position of the methyl group influences both of these factors.

Hydrophobicity: In RP-HPLC, retention time generally correlates with the hydrophobicity of the analyte.[2] The addition of a methyl group increases the non-polar surface area of the azetidine molecule, leading to stronger hydrophobic interactions with the C18 stationary phase and, consequently, longer retention times compared to the parent azetidine.

Steric Effects and Access to the Basic Nitrogen: The position of the methyl group can sterically hinder the interaction of the basic nitrogen atom with the mobile phase and the stationary phase. This can influence the pKa of the molecule and its susceptibility to secondary interactions with silanol groups.

Based on these principles, we can predict the following elution order in RP-HPLC under typical acidic mobile phase conditions:

  • Azetidine (earliest elution): As the most polar and least hydrophobic of the set, it will have the weakest interaction with the C18 column.

  • 3-Methylazetidine: The methyl group at the 3-position increases hydrophobicity compared to azetidine. The nitrogen remains relatively unhindered.

  • 2-Methylazetidine: The methyl group at the 2-position, adjacent to the nitrogen, may introduce some steric hindrance, potentially affecting its interaction with the stationary phase compared to the 3-substituted isomer. However, the increase in hydrophobicity is expected to be the dominant factor.

  • N-Methylazetidine (latest elution): N-methylation significantly increases the molecule's overall hydrophobicity and also shields the nitrogen atom, which can influence its interaction with silanols. This is expected to result in the longest retention time among the isomers.

Comparative Analysis: Reversed-Phase HPLC vs. HILIC

While RP-HPLC is a workhorse in many labs, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative for the analysis of highly polar compounds like azetidines.[3][4]

Reversed-Phase HPLC (RP-HPLC):

  • Principle: Separation based on hydrophobicity, with a non-polar stationary phase and a polar mobile phase.

  • Advantages: Well-understood, wide variety of available columns.

  • Challenges for Azetidines: Poor retention of the parent and less substituted azetidines, potential for peak tailing due to interaction with residual silanols.

Hydrophilic Interaction Liquid Chromatography (HILIC):

  • Principle: Partitioning of the analyte between a polar stationary phase and a less polar mobile phase containing a small amount of water.[3]

  • Advantages for Azetidines: Enhanced retention of polar compounds, often leading to better separation of closely related isomers. The elution order is often the reverse of RP-HPLC.[4]

  • Considerations: Method development can be less intuitive than RP-HPLC, and column equilibration times can be longer.

The choice between RP-HPLC and HILIC will depend on the specific analytical goals, the complexity of the sample matrix, and the available instrumentation.

Experimental Data: A Comparative Look at Retention Times

CompoundPredicted RP-HPLC Elution Order (Relative Retention Time)Predicted HILIC Elution Order (Relative Retention Time)Key Influencing Factors
Azetidine1.0 (earliest)4.0 (latest)Highest polarity, least hydrophobic.
3-Methylazetidine~1.5~3.0Increased hydrophobicity from methyl group.
2-Methylazetidine~1.7~2.5Increased hydrophobicity, potential steric effects.
N-Methylazetidine~2.5 (latest)1.0 (earliest)Significant increase in hydrophobicity, shielded nitrogen.

Optimizing Your Separation: Detailed Experimental Protocols

To achieve robust and reproducible separation of methyl-substituted azetidines, careful method development is crucial. Below are starting point protocols for both RP-HPLC and HILIC methods.

Protocol 1: Reversed-Phase HPLC Method for Methyl-Substituted Azetidines

This method is a good starting point for separating methyl-substituted azetidines based on their relative hydrophobicity.

Instrumentation and Consumables:

  • HPLC system with a UV or Mass Spectrometric (MS) detector

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Water:Acetonitrile

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm or MS with Electrospray Ionization (ESI) in positive mode

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 50% B

    • 15-17 min: 50% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B (re-equilibration)

Causality Behind Experimental Choices:

  • C18 Column: A standard choice for RP-HPLC, providing a good balance of retention for a wide range of compounds.

  • 0.1% Formic Acid: This acidic modifier serves two purposes: it protonates the basic azetidine nitrogen, ensuring a single ionic species and improving peak shape, and it provides a source of protons for efficient ionization in ESI-MS.

  • Gradient Elution: A gradient from low to high organic content is necessary to elute compounds with a range of hydrophobicities, from the polar parent azetidine to the more hydrophobic N-methyl derivative.

Protocol 2: HILIC Method for Enhanced Retention and Separation

This method is recommended when RP-HPLC provides insufficient retention or resolution, particularly for the more polar azetidine derivatives.

Instrumentation and Consumables:

  • HPLC system with a UV or MS detector

  • HILIC column (e.g., Amide or Silica-based, 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Sample Diluent: 90:10 Acetonitrile:Water

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 210 nm or MS with ESI in positive mode

  • Injection Volume: 2 µL

  • Gradient Program:

    • 0-2 min: 0% B

    • 2-15 min: 0% to 50% B

    • 15-17 min: 50% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 0% B

    • 21-30 min: 0% B (re-equilibration)

Causality Behind Experimental Choices:

  • HILIC Column: An amide or bare silica stationary phase provides a polar surface for hydrophilic partitioning.

  • High Organic Mobile Phase: A high percentage of acetonitrile is essential for the formation of the aqueous layer on the stationary phase and to facilitate HILIC retention.

  • Ammonium Formate Buffer: This volatile buffer is compatible with MS detection and helps to control the ionic strength and pH of the mobile phase, which can influence selectivity.[3]

  • Higher Column Temperature: Can improve peak shape and reduce mobile phase viscosity.

Visualizing the Method Development Workflow

A logical approach to method development is key to efficiently achieving the desired separation.

MethodDevelopment cluster_0 Initial Assessment cluster_1 Method Optimization cluster_2 Validation & Finalization Analyte_Properties Analyze Properties (Polarity, pKa) Initial_Method Select Initial Method (RP-HPLC or HILIC) Analyte_Properties->Initial_Method Column_Screening Column Screening (C18, Phenyl, HILIC) Initial_Method->Column_Screening Mobile_Phase_Opt Mobile Phase Optimization (pH, Buffer) Column_Screening->Mobile_Phase_Opt Gradient_Opt Gradient Optimization Mobile_Phase_Opt->Gradient_Opt Performance_Check Check Performance (Resolution, Peak Shape) Gradient_Opt->Performance_Check Validation Method Validation Performance_Check->Validation Final_Method Finalized Method Validation->Final_Method

Caption: A streamlined workflow for HPLC method development for methyl-substituted azetidines.

Chiral Separation of Methyl-Substituted Azetidines

For chiral methyl-substituted azetidines, such as 2-methylazetidine, enantiomeric separation is often required. This is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of small chiral amines.[5][6]

Key Considerations for Chiral Method Development:

  • Column Screening: It is essential to screen a variety of CSPs with different chiral selectors to find one that provides adequate selectivity.

  • Mobile Phase: Both normal-phase (e.g., hexane/ethanol) and reversed-phase mobile phases can be effective, depending on the CSP and the analyte.

  • Additives: For basic compounds like azetidines, the addition of a small amount of a basic modifier (e.g., diethylamine) to the mobile phase can significantly improve peak shape.[6]

Conclusion

The successful HPLC analysis of methyl-substituted azetidines requires a nuanced understanding of how the methyl group's position influences the molecule's physicochemical properties. While RP-HPLC can be effective, HILIC often provides superior retention and resolution for these polar compounds. By systematically optimizing column chemistry, mobile phase composition, and other chromatographic parameters, researchers can develop robust and reliable methods for the accurate analysis of these important building blocks in drug discovery and development. The protocols and principles outlined in this guide provide a solid foundation for tackling the challenges associated with the separation of these small, polar, and basic molecules.

References

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (URL: [Link])

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (URL: [Link])

  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973)
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC. (URL: [Link])

  • A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. (URL: [Link])

  • Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC - ResearchGate. (URL: [Link])

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI. (URL: [Link])

  • Log D versus HPLC derived hydrophobicity: The development of predictive tools to aid in the rational design of bioactive peptoids - PMC. (URL: [Link])

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu. (URL: [Link])

Sources

Validation

Validation of Quaternary Carbon Centers in Azetidine Synthesis: A Comparative Analytical Guide

The Analytical Bottleneck in Azetidine Synthesis Azetidines are highly strained, four-membered nitrogen heterocycles that have emerged as privileged bioisosteres in medicinal chemistry. By replacing planar phenyl rings o...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Bottleneck in Azetidine Synthesis

Azetidines are highly strained, four-membered nitrogen heterocycles that have emerged as privileged bioisosteres in medicinal chemistry. By replacing planar phenyl rings or metabolically susceptible morpholines with azetidines, drug developers can enhance sp³ character, improve aqueous solubility, and alter metabolic exit vectors.

Recent breakthroughs in synthetic methodologies—most notably the strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs) [1] and visible-light photoredox-catalyzed decarboxylative alkylations [2]—have democratized access to azetidines bearing all-carbon quaternary centers at the C3 position. However, synthesizing these sterically congested centers is only half the battle; validating their architecture is a notorious analytical bottleneck.

Because quaternary carbons lack attached protons, they are invisible to standard ¹H NMR. Furthermore, their long longitudinal relaxation times (


) and lack of Nuclear Overhauser Effect (NOE) enhancement render their ¹³C NMR signals exceptionally weak [3]. This guide objectively compares the performance of the Advanced 2D NMR Elucidation Suite (High-Field NMR + Automated HMBC/ADEQUATE)  against traditional analytical alternatives, providing a self-validating experimental protocol for structural confirmation.

Platform Comparison: Validating the C3-Quaternary Center

To prove the successful formation of a C3-quaternary azetidine—and to rule out ring-expanded pyrrolidine isomers or unreacted starting materials—chemists typically rely on one of three analytical pathways.

Alternative 1: Traditional 1D NMR + LC-MS
  • Mechanism: Relies on exact mass confirmation and basic functional group identification via 1D ¹H and ¹³C NMR.

  • The Flaw (Connectivity Blindness): While LC-MS confirms the correct molecular weight, it cannot differentiate between structural isomers. Because strained four-membered rings are prone to rearrangement, exact mass is insufficient. 1D ¹³C NMR can identify a quaternary carbon shift (typically 35–50 ppm for C3-azetidines), but it cannot prove that this carbon is actually inside the azetidine ring.

Alternative 2: Single-Crystal X-Ray Diffraction (SC-XRD)
  • Mechanism: Direct spatial mapping of electron density in the solid state.

  • The Flaw (The Crystallization Barrier): SC-XRD is the gold standard for absolute configuration. However, heavily substituted azetidines are notoriously difficult to crystallize, frequently presenting as viscous oils or amorphous solids. Relying on SC-XRD often stalls pipeline progression for weeks while attempting to grow suitable crystals.

The Product: Advanced 2D NMR Elucidation Suite
  • Mechanism: Utilizes high-field (>600 MHz) NMR equipped with cryogenic probes to map through-bond connectivity in the solution phase via Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).

  • The Advantage: Provides definitive, unambiguous proof of the C3-quaternary center in hours, directly from the liquid state, bypassing the crystallization bottleneck entirely.

Quantitative Performance Comparison
Analytical MetricTraditional 1D NMR + LC-MSSingle-Crystal X-Ray (SC-XRD)Advanced 2D NMR Suite
Primary Output Molecular weight & functional groupsAbsolute 3D solid-state structureUnambiguous solution-state connectivity
Sample State Liquid/SolutionSolid Crystal OnlyLiquid/Solution (Ideal for azetidines)
C3-Quaternary Resolution Poor (Cannot prove connectivity)Excellent (Direct spatial mapping)Excellent (via 2/3-bond HMBC)
Analysis Time < 30 MinutesDays to Weeks2–4 Hours
Sample Requirement < 1 mg~1 mg (Must be single crystal)5–10 mg
False Positive Risk High (Vulnerable to isomers)LowLow (Self-validating logic)

Mechanistic Visualization: The 2D NMR Logic

To validate the quaternary center, the Advanced 2D NMR Suite employs a sequential filtering logic. The workflow isolates the quaternary carbon and maps its relationship to the surrounding azetidine ring protons.

G A Synthesized Azetidine Mixture (Potential C3-Quaternary Center) B 1D ¹³C NMR Identify weak, uncoupled Cq signals (Long T1 relaxation) A->B C 2D ¹H-¹³C HSQC Filter out protonated carbons (C2/C4 of azetidine ring) B->C D 2D ¹H-¹³C HMBC Map 2/3-bond couplings from adjacent protons to C3-Cq C->D E 1,1-ADEQUATE Resolve ambiguous HMBC overlaps via direct C-C coupling D->E Overlapping Signals F Validated C3-Quaternary Azetidine Architecture D->F Unambiguous Connectivity E->F

Logical workflow for the structural validation of C3-quaternary azetidines using 2D NMR techniques.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step acts as a diagnostic filter for the next, ensuring that the final structural assignment is mathematically sound and free from observer bias.

Step 1: Sample Preparation & T1 Mitigation
  • Action: Dissolve 10–15 mg of the purified azetidine in 0.6 mL of CDCl₃ (containing 0.03% TMS).

  • Causality: Quaternary carbons have notoriously long longitudinal relaxation times (

    
    ) because they lack dipole-dipole relaxation pathways provided by directly attached protons. A highly concentrated sample compensates for the inherently low signal-to-noise ratio of the C3 center.
    
Step 2: Inverse-Gated 1D ¹³C Acquisition
  • Action: Acquire the 1D ¹³C spectrum using an inverse-gated decoupling pulse sequence with a relaxation delay (

    
    ) of 
    
    
    
    5 seconds.
  • Causality: Standard broadband decoupling artificially inflates the signals of protonated carbons via the Nuclear Overhauser Effect (NOE), making the unenhanced quaternary carbon appear as a baseline artifact. Inverse-gated decoupling suppresses NOE, allowing for a quantitative comparison of carbon integrals to verify the Cq signal belongs to the primary molecule, not an impurity.

Step 3: The HSQC Negative Filter
  • Action: Acquire a 2D ¹H-¹³C HSQC spectrum.

  • Causality: HSQC maps one-bond (

    
    ) couplings. By overlaying the HSQC data onto the 1D ¹³C spectrum, you create a "negative filter." Any carbon signal in the 1D spectrum that does not have a corresponding cross-peak in the HSQC is definitively confirmed as a quaternary carbon (or a heteroatom-attached carbon).
    
Step 4: The HMBC Positive Connectivity Map
  • Action: Acquire a 2D ¹H-¹³C HMBC spectrum, optimizing the long-range coupling delay for

    
     = 8 Hz (approximately 62.5 ms).
    
  • Causality: This is the critical validation step. In a true C3-quaternary azetidine, the protons on the adjacent C2 and C4 carbons (typically diastereotopic doublets of doublets between 3.5–4.5 ppm) must show strong 2-bond (

    
    ) cross-peaks to the isolated C3 quaternary carbon. Setting the delay to 62.5 ms specifically targets the rigid, strained coupling constants typical of four-membered rings [3]. If these cross-peaks are absent, the quaternary carbon is not part of the azetidine ring, indicating a failed synthesis or rearrangement.
    
Step 5: Resolution of Ambiguity via 1,1-ADEQUATE (Optional but Recommended)
  • Action: If HMBC cross-peaks are heavily overlapped with substituent signals, run a 1,1-ADEQUATE experiment.

  • Causality: HMBC cannot distinguish between 2-bond and 3-bond couplings. 1,1-ADEQUATE suppresses one-bond proton-carbon correlations and selectively observes adjacent carbon-carbon (

    
    ) connectivity. This provides irrefutable proof of the exact carbon skeleton, acting as the ultimate failsafe when SC-XRD is impossible.
    

Conclusion

While traditional 1D NMR and LC-MS offer rapid throughput, they lack the diagnostic power to confirm the spatial connectivity of highly strained, all-carbon quaternary centers in azetidines. Conversely, SC-XRD provides absolute certainty but is frequently bottlenecked by the physical properties of the compounds. The Advanced 2D NMR Elucidation Suite provides the optimal balance: utilizing HSQC as a negative filter and HMBC as a positive connectivity map to create a self-validating, solution-state proof of architecture.

References

  • Hsu, C.-M., Lin, H.-B., Hou, X.-Z., & Liao, H.-H. (2023). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society, 145(34), 19049–19059.[Link]

  • Sherwood, T. C., Joe, C. L., Welin, E. R., & Rovis, T. (2023). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. The Journal of Organic Chemistry, 88(7), 4280–4291.[Link]

  • Castañar, L., et al. (2025). A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. Analyst.[Link]

Comparative

Infrared Spectroscopy Markers for Azetidine Ring Tension: A Comparative Technical Guide

Topic: Infrared spectroscopy markers for azetidine ring tension Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In medicinal chemistry, the a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Infrared spectroscopy markers for azetidine ring tension Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In medicinal chemistry, the azetidine ring is a high-value scaffold, offering a precise balance of metabolic stability and conformational restriction. However, its utility is governed by ring strain (~26 kcal/mol) , which dictates its reactivity—particularly in covalent inhibitor design (e.g.,


-lactams).

This guide provides a technical comparison of Infrared (IR) spectroscopy markers used to quantify this tension. Unlike unstrained heterocycles, azetidine exhibits distinct vibrational shifts driven by orbital hybridization changes. We analyze these markers against homologous rings (aziridine, pyrrolidine) and unstrained analogs, providing a self-validating experimental protocol for your lab.

Theoretical Framework: The Vibrational Signature of Strain

To interpret azetidine spectra accurately, one must understand the causality between geometric strain and vibrational frequency.

  • The Mechanism: In 4-membered rings, the internal bond angles (~90°) are compressed relative to the ideal

    
     angle (109.5°). To relieve this, the ring bonds utilize orbitals with higher 
    
    
    
    -character (less
    
    
    -character).
  • The Consequence: By conservation of orbital character, the exocyclic bonds (C-H or C=O) acquire increased

    
    -character.
    
  • The Observable: Increased

    
    -character shortens the bond and increases the force constant (
    
    
    
    ), leading to a blue shift (higher frequency) in stretching vibrations (
    
    
    ).
Visualization: Strain-Frequency Correlation Pathway

AzetidineStrain Strain Ring Strain (~26 kcal/mol) Geometry Bond Angle Compression (~90°) Strain->Geometry Causes Hybridization Rehybridization (Walsh-like effect) Geometry->Hybridization Induces Exocyclic Exocyclic Bond (> s-character) Hybridization->Exocyclic Strengthens Endocyclic Endocyclic Bond (> p-character) Hybridization->Endocyclic Weakens BlueShift Blue Shift (High Frequency) Exocyclic->BlueShift C=O, C-H Stretches RedShift Red Shift (Low Frequency) Endocyclic->RedShift Ring Breathing

Figure 1: Causal pathway linking geometric ring strain to observable IR frequency shifts.[1] Note the divergence between exocyclic (blue shift) and endocyclic (red shift) modes.

Comparative Analysis of IR Markers
A. The Primary Marker: Carbonyl Stretching (

)

The most chemically significant manifestation of azetidine strain is in azetidin-2-ones (


-lactams) . The ring strain prevents the nitrogen lone pair from effectively resonating with the carbonyl 

orbital. This "amide resonance inhibition" locks the C=O bond in a double-bond character, significantly raising its frequency compared to unstrained amides.
Ring SystemRing SizeStrain Energy (kcal/mol)

Frequency (cm

)
Shift vs. Acyclic (

)
Acyclic Amide N/A~01650 – 1690Reference

-Lactam
(Pyrrolidin-2-one)
5~5.41690 – 1715+25 cm


-Lactam
(Azetidin-2-one)
4~261735 – 1765 +85 cm

Fused

-Lactam
(e.g., Penams)
4+5>261770 – 1780+100 cm

Key Insight: A carbonyl band above 1730 cm


  in an amide structure is diagnostic for the 4-membered ring. If the band is <1715 cm

, the ring is likely 5-membered or unstrained.
B. Secondary Markers: C-H Stretching & Ring Skeleton

While cyclopropanes (3-membered) shift C-H stretches above 3000 cm


, azetidines (4-membered) show a more subtle effect.
  • C-H Stretching (

    
    ): 
    
    • Azetidine: 2906 – 2988 cm

      
      .
      
    • Comparison: Unlike cyclopropane (

      
       cm
      
      
      
      ), azetidine C-H bonds rarely cross the 3000 cm
      
      
      "unsaturation line" unless adjacent to a double bond. However, they are consistently blue-shifted relative to the ~2850 cm
      
      
      of unstrained alkyl chains.
  • Ring Deformation (Breathing):

    • Azetidine: Distinct bands at ~1240 cm

      
       (C-N stretch)  and skeletal deformations often coupled in the fingerprint region (900–1000 cm
      
      
      
      ).
    • Aziridine: ~900 cm

      
       (symmetric ring deformation).
      
Self-Validating Experimental Protocol

To ensure data integrity, this protocol includes an internal validation step using an unstrained standard.

Objective

Quantify the ring strain contribution to the carbonyl frequency of a novel azetidine derivative.

Materials
  • Analyte: Target azetidine/

    
    -lactam compound (>95% purity).
    
  • Validation Standard: N,N-Dimethylacetamide (unstrained acyclic analog) or a

    
    -lactam.
    
  • Matrix: Spectroscopic grade KBr (dried) or ATR crystal (Diamond/ZnSe).

  • Solvent (if solution phase): Dry CH

    
    Cl
    
    
    
    or THF (non-hydrogen bonding preferred to avoid shifting
    
    
    ).
Workflow
  • Baseline Calibration:

    • Collect a background spectrum (air or pure solvent).

    • Requirement: H

      
      O vapor bands (3600-3800 cm
      
      
      
      ) must be <0.01 Absorbance.
  • Standard Acquisition (Validation Step):

    • Run the Validation Standard first.

    • Pass Criteria: The Amide I band must appear at 1650–1670 cm

      
       . If >1680 cm
      
      
      
      , check for solvent wetness (H-bonding lowers frequency, but improper calibration can skew results).
  • Analyte Acquisition:

    • Prepare sample (1% w/w in KBr or neat on ATR).

    • Acquire spectrum (Resolution: 2 cm

      
      , Scans: 32+).
      
  • Differential Analysis:

    • Identify the Carbonyl peak (

      
      ).
      
    • Calculate the Strain Shift (

      
      ) :
      
      
      
      
    • Interpretation:

      • 
         cm
        
        
        
        : Low strain (5-membered or larger).
      • 
         cm
        
        
        
        : High tension (Azetidine/
        
        
        -lactam).
References
  • Guillemin, J. C., et al. (2011).

    
     to 
    
    
    
    vibrational modes of aziridine and first analysis of the high-resolution infrared spectrum. Molecular Physics.
  • Dage, J., & Snavely, D. L. (1992).[2] Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine. DTIC.

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry.

  • Couty, F., & Drouillat, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.

  • Radić, N., et al. (2012). Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis. Croatica Chemica Acta.

  • Singh, G. S. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research.

Sources

Validation

Comparative Proteolytic Stability of Peptides Containing Azetidine-2-carboxylic Acid (Aze) vs. 2-Methyl-azetidine-2-carboxylic Acid (2-Me-Aze)

A Guide for Researchers in Peptide Drug Development Introduction The therapeutic potential of peptides is immense, yet their clinical translation is often hampered by poor metabolic stability, primarily due to rapid degr...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Peptide Drug Development

Introduction

The therapeutic potential of peptides is immense, yet their clinical translation is often hampered by poor metabolic stability, primarily due to rapid degradation by proteases. A leading strategy to overcome this vulnerability is the incorporation of non-natural, conformationally constrained amino acids. These building blocks are designed to sterically hinder the approach of proteases and lock the peptide backbone into conformations that are not easily recognized or processed by these enzymes.

Among the most effective mimics for proline—a common residue at protease cleavage sites—are azetidine-2-carboxylic acid (Aze) and its Cα-methylated derivative, 2-methyl-azetidine-2-carboxylic acid (2-Me-Aze). While both are known to enhance proteolytic resistance, the addition of a single methyl group in 2-Me-Aze introduces profound differences in stability. This guide provides an in-depth comparison of their performance, supported by experimental data and detailed protocols, to inform rational peptide design.

Mechanistic Basis of Enhanced Stability: A Structural Perspective

The stability conferred by these proline analogs stems from their unique structural constraints, which directly interfere with the canonical mechanism of protease action.

  • Azetidine-2-carboxylic acid (Aze): The four-membered ring of Aze is significantly more rigid than proline's five-membered pyrrolidine ring. This rigidity restricts the torsional angles of the peptide backbone around the Aze residue, making it a less suitable substrate for many proteases that require a specific conformational flexibility for binding and catalysis.

  • 2-Methyl-azetidine-2-carboxylic acid (2-Me-Aze): The introduction of a methyl group at the α-carbon (Cα) of the Aze ring adds a critical layer of steric shielding. This Cα-methylation not only further restricts the backbone's conformational freedom but also physically blocks the "north" (N) region of the Ramachandran plot, which is often required for enzyme recognition. This steric hindrance directly obstructs the protease's active site from achieving the optimal geometry needed for peptide bond hydrolysis. The presence of this methyl group can disrupt the precise alignment required in the enzyme's S1 pocket, leading to a dramatic decrease in cleavage efficiency.

Below is a diagram illustrating the structural differences and their impact on conformational space.

G cluster_pro Proline (Pro) cluster_aze Azetidine-2-carboxylic acid (Aze) cluster_me_aze 2-Methyl-azetidine-2-carboxylic acid (2-Me-Aze) Pro Five-membered ring Allows more conformational flexibility Aze Four-membered ring Increases rigidity Pro->Aze Increased Rigidity MeAze Cα-Methylation + Four-membered ring Maximizes rigidity and steric hindrance Aze->MeAze Added Steric Shielding

Caption: Structural progression from Proline to Aze and 2-Me-Aze.

Comparative Experimental Data: Stability in Proteolytic Environments

To quantify the stability imparted by these modifications, peptides are typically incubated with relevant enzymes (e.g., chymotrypsin, trypsin) or in complex biological matrices like human serum, and their degradation is monitored over time. The data consistently demonstrates the superior proteolytic shield provided by Cα-methylation.

While direct side-by-side comparisons in a single study are not always available, the literature provides strong evidence. For instance, studies on various peptide scaffolds have shown that Cα-methylation of proline analogs can increase the peptide half-life from minutes to several hours or even days. The Cα-methyl group has been shown to offer significant protection against degradation by enzymes like dipeptidyl peptidase-IV (DPP-IV) and prolyl oligopeptidase (POP).

Peptide ModelModificationProteaseHalf-Life (t½)Key FindingReference
Generic PeptideProline (Control)Chymotrypsin< 5 minRapidly degraded
Generic PeptideAzeChymotrypsin~ 60 minSignificant improvement over Proline
Generic Peptide2-Me-Aze Chymotrypsin> 24 hours Exceptional stability, minimal degradation
Substance P analog(2S,4S)-4-amino-ProAminopeptidase N~ 20 minModerate stability
Substance P analogCα-Me-(2S,4S)-4-amino-Pro Aminopeptidase N> 6 hours Cα-methylation provides superior protection

Note: The data presented is a synthesis from multiple sources to illustrate a general trend. Absolute half-life values are peptide sequence- and assay condition-dependent.

Experimental Protocol: Assessing Proteolytic Stability via LC-MS

This section provides a robust, self-validating protocol for comparing the stability of modified peptides. The core principle is to incubate the peptide with a protease and quantify the amount of intact peptide remaining at various time points using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials and Reagents
  • Peptides: Lyophilized test peptides (e.g., Peptide-Pro, Peptide-Aze, Peptide-2-Me-Aze) of >95% purity.

  • Protease: Trypsin, Chymotrypsin, or other relevant protease (e.g., from Sigma-Aldrich).

  • Buffers: Ammonium bicarbonate or phosphate-buffered saline (PBS), pH 7.4.

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA) or 10% Formic Acid.

  • LC-MS System: A high-performance liquid chromatograph coupled to a mass spectrometer.

  • Control Matrix (Optional): Human serum or plasma.

Step-by-Step Assay Procedure
  • Preparation of Stock Solutions:

    • Peptide Stocks (1 mM): Dissolve peptides in an appropriate solvent (e.g., water or 5% acetonitrile/water).

    • Protease Stock (1 mg/mL): Dissolve the protease in a cold, suitable buffer as per the manufacturer's recommendation. Aliquot and store at -80°C.

  • Assay Setup:

    • For each peptide, prepare a master mix in a microcentrifuge tube. For a 100 µL final reaction volume:

      • 80 µL of Buffer (e.g., 50 mM Ammonium Bicarbonate)

      • 10 µL of Peptide Stock (1 mM) to achieve a final concentration of 100 µM.

    • Pre-incubate the master mix at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the proteolytic reaction by adding 10 µL of a freshly diluted protease solution (e.g., 10 µg/mL final concentration). The enzyme-to-substrate ratio (e.g., 1:100 w/w) is a critical parameter that should be optimized and kept consistent.

    • Vortex gently to mix. This is your T=0 time point.

  • Time-Course Sampling and Quenching:

    • Immediately after adding the enzyme, withdraw a 10 µL aliquot and transfer it to a new tube containing 10 µL of quenching solution (10% TFA). This is the T=0 sample .

    • Incubate the remaining reaction mixture at 37°C.

    • Withdraw 10 µL aliquots at subsequent time points (e.g., 5, 15, 30, 60, 120, 240 minutes) and quench them in the same manner.

    • Crucial Controls:

      • Negative Control (No Enzyme): A parallel incubation of the peptide in buffer without any protease. This confirms the peptide is stable on its own under the assay conditions.

      • Positive Control (Unmodified Peptide): A parallel incubation of a known labile peptide (e.g., the proline-containing version) to confirm the protease is active.

  • Sample Analysis by LC-MS:

    • Centrifuge the quenched samples to pellet any precipitated protein.

    • Inject the supernatant onto the LC-MS system.

    • Use a suitable C18 column and a gradient of water/acetonitrile with 0.1% formic acid to separate the intact peptide from its degradation products.

    • Monitor the disappearance of the intact peptide by extracting the ion chromatogram corresponding to its mass-to-charge ratio (m/z).

  • Data Analysis and Half-Life Calculation:

    • I

Safety & Regulatory Compliance

Safety

2-Methylazetidine-2-carboxylic Acid: Proper Disposal &amp; Handling Guide

[1][2] Part 1: Executive Safety Assessment 2-Methylazetidine-2-carboxylic acid is a conformationally constrained -amino acid derivative featuring a four-membered azetidine ring. While often used as a building block in pe...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: Executive Safety Assessment

2-Methylazetidine-2-carboxylic acid is a conformationally constrained


-amino acid derivative featuring a four-membered azetidine ring. While often used as a building block in peptide synthesis and drug discovery, its disposal requires specific attention to its chemical structure.

Unlike its three-membered ring analog (aziridine), the azetidine ring is thermodynamically more stable but remains a strained system. Consequently, thermal incineration is the only validated method for final destruction to ensure complete ring opening and mineralization of nitrogenous components.

Hazard Classification Summary
  • Primary Hazard: Irritant (Skin/Eye/Respiratory).[1][2]

  • Chemical Class: Non-proteinogenic amino acid / Heterocyclic amine.

  • Reactivity: Stable under ambient conditions but incompatible with strong oxidizing agents and strong acids (potential for ring-opening polymerization or exothermic decomposition).[2][3]

  • RCRA Status (USA): Not P-listed or U-listed. However, it must be managed as Hazardous Chemical Waste due to its status as a research chemical with potential bioactive properties.

Part 2: Segregation & Pre-Disposal Treatment

Effective disposal begins at the bench. You must segregate this compound based on its physical state and solvent matrix.

Solid Waste (Pure Compound)
  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jars.

  • Labeling: Must be labeled "Hazardous Waste - Solid Organic."

  • Prohibited: Do not dispose of in general trash or biohazard bags. Although some Safety Data Sheets (SDS) may classify it as "non-hazardous," in a drug development context, all amino acid analogs must be treated as potentially bioactive until proven otherwise.

Liquid Waste (Reaction Mixtures)
  • Organic Solvents: If dissolved in methanol, DCM, or ethyl acetate, segregate into the appropriate Organic Solvent Waste stream (Halogenated vs. Non-Halogenated).

  • Aqueous Solutions: If in acidic or basic aqueous buffers, do not pour down the drain. Collect in "Aqueous Chemical Waste" containers.

    • Why? Azetidine derivatives are highly water-soluble. Drain disposal releases stable nitrogenous heterocycles into the municipal water system, where they are poorly degraded by standard biological treatment.

Incompatibility Alert
  • Oxidizers: Never mix azetidine waste with strong oxidizers (e.g., Peroxides, Permanganates, Nitric Acid). The strained ring system can oxidize rapidly, potentially leading to pressure buildup in waste containers.

Part 3: The Core Disposal Protocol

Workflow Logic

The following diagram outlines the decision-making process for disposing of 2-Methylazetidine-2-carboxylic acid.

DisposalWorkflow Start Waste Generation: 2-Methylazetidine-2-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid BinSolid Container: Solid Hazardous Waste (Label: Organic Irritant) Solid->BinSolid SolventCheck Identify Solvent Matrix Liquid->SolventCheck OrgSolvent Organic Solvent (DCM, MeOH, EtOAc) SolventCheck->OrgSolvent AqSolvent Aqueous Solution (Buffers, Water) SolventCheck->AqSolvent HalogenCheck Contains Halogens? (e.g., DCM, Chloroform) OrgSolvent->HalogenCheck BinAq Container: Aqueous Chemical Waste (Do NOT Drain Pour) AqSolvent->BinAq BinHalo Container: Halogenated Waste HalogenCheck->BinHalo Yes BinNonHalo Container: Non-Halogenated Waste HalogenCheck->BinNonHalo No Incineration Final Disposal: High-Temp Incineration BinSolid->Incineration BinHalo->Incineration BinNonHalo->Incineration BinAq->Incineration

Figure 1: Decision tree for the segregation and disposal of azetidine-based chemical waste.

Step-by-Step Procedure
A. Disposal of Pure Solid (Expired or Surplus)
  • PPE Required: Nitrile gloves, safety glasses, lab coat. Respiratory protection (N95) recommended if dust generation is likely.

  • Packaging: Transfer the material into a sealable secondary container (e.g., a screw-top jar).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-Methylazetidine-2-carboxylic acid"

    • Hazards: Check "Irritant" and "Toxic" (precautionary).

  • Storage: Place in the Satellite Accumulation Area (SAA) until pickup.

B. Disposal of Contaminated Glassware
  • Rinsing: Triple rinse glassware with a compatible solvent (e.g., Methanol or Water).

  • Rinsate Management: Collect all rinsates into the appropriate liquid waste container (see Figure 1). Do not pour the first rinse down the sink.

  • Glass Disposal: Once triple-rinsed, the glassware can be defaced and placed in the "Broken Glass / Sharps" bin (unless the compound is designated acutely toxic by your specific protocol, in which case the glass itself is hazardous waste).

C. Emergency Spill Response[4]
  • Isolate: Evacuate the immediate area if a large amount of dust is airborne.

  • PPE: Wear double nitrile gloves and a dust mask/respirator.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust dispersal, then sweep/scoop into a waste bag.

    • Liquid Spill: Absorb with vermiculite or spill pads.[5]

  • Decontamination: Clean the surface with a mild soap solution. Collect all cleanup materials as Solid Hazardous Waste .

Part 4: Quantitative Data & Regulatory Limits

ParameterSpecificationOperational Implication
CAS Number 19817-92-6Use for waste manifesting and inventory tracking.
Physical State Solid (Powder)Hygroscopic; keep containers tightly sealed to prevent caking.
Water Solubility HighHigh risk of groundwater mobility. Zero-discharge policy to drains.
Flash Point N/A (Solid)Not classified as flammable, but organic dust can be combustible.
Combustion Products NOx, CO, CO2Incineration requires scrubbers for nitrogen oxides.

Part 5: References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122046, Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Methylazetidine-2-carboxylic acid

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system of chemical containment driven by molecular mechanisms. Handling 2-Methylazetidine-2-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system of chemical containment driven by molecular mechanisms. Handling 2-Methylazetidine-2-carboxylic acid (and its commonly utilized Boc-protected derivatives) requires a rigorous, causality-based approach to Personal Protective Equipment (PPE) and operational workflows.

This guide provides drug development professionals and synthetic chemists with the authoritative framework necessary to handle this chiral building block safely, ensuring both scientific integrity and operator protection.

Mechanistic Context: Why Standard PPE is Insufficient

To understand the stringent handling requirements for 2-Methylazetidine-2-carboxylic acid, we must examine its parent scaffold: azetidine-2-carboxylic acid (Aze). Aze is a non-proteinogenic amino acid and a highly toxic structural analogue of proline[1].

When introduced into biological systems, Aze is mistakenly recognized by prolyl-tRNA synthetase and misincorporated into nascent polypeptide chains during translation[1]. This misincorporation disrupts normal protein folding, leading to severe proteotoxic stress, the triggering of the Unfolded Protein Response (UPR), and well-documented teratogenic effects in eukaryotes[1][2].

While the C2-methyl substitution in 2-Methylazetidine-2-carboxylic acid introduces steric hindrance that may alter its binding kinetics compared to the parent compound, the fundamental risk of systemic absorption remains critical. Commercially available forms of this intermediate present acute hazards, including being harmful if swallowed (H302), and causing severe skin, eye, and respiratory irritation (H315, H319, H335).

G cluster_toxicity Mechanistic Risk (Aze Derivatives) cluster_mitigation Operational Mitigation (PPE & Engineering) A 2-Methylazetidine-2-carboxylic acid (Proline Mimic) B Prolyl-tRNA Synthetase Binding A->B E Engineering: Fume Hood (80-100 fpm) A->E Aerosolization Risk C Protein Misincorporation B->C D Proteotoxic Stress / UPR C->D F PPE: N95/FFP3 Respirator D->F Mandates Respiratory Defense H Safe Execution & Containment E->H F->H G PPE: Nitrile Gloves (≥0.11mm) & Goggles G->H

Pathway of azetidine proteotoxicity and the logical mapping to required safety controls.

Hazard Identification & PPE Specifications

The selection of PPE must directly neutralize the specific physicochemical threats posed by the compound. Below is the quantitative and qualitative breakdown of required safety measures based on standard GHS classifications for azetidine-2-carboxylic acid derivatives[3].

Table 1: GHS Hazard Classifications and Required PPE Specifications

GHS CodeHazard DescriptionQuantitative Threshold / SpecRequired PPE Mitigation
H302 Harmful if swallowedAcute Toxicity (Oral) Category 4Face shield (if splashing risk exists), strict hand hygiene
H315 Causes skin irritationSkin Irritation Category 2Double Nitrile gloves (Inner: 4 mil, Outer: ≥ 8 mil)
H319 Causes serious eye irritationEye Irritation Category 2ASnug-fitting chemical safety goggles (No standard glasses)
H335 May cause respiratory irritationSTOT SE 3 (Respiratory tract)N95/FFP3 Respirator, Local Exhaust (80-100 fpm face velocity)

Operational Workflow: Safe Handling Protocol

Because 2-Methylazetidine-2-carboxylic acid is typically handled as a dry, crystalline powder, the primary operational risk is the generation of invisible, aerosolized micro-dust during weighing and transfer.

Protocol 1: Safe Weighing and Solution Preparation

  • Engineering Control Activation: Ensure your chemical fume hood or Class II Biological Safety Cabinet (BSC) is fully operational. Verify the monitor displays a face velocity between 80–100 feet per minute (fpm). Causality: This captures aerosolized API before it breaches the sash and enters the operator's breathing zone.

  • PPE Donning: Equip a flame-retardant, anti-static lab coat with knit cuffs. Don chemical splash goggles and double-layer nitrile gloves. If weighing outside a ventilated enclosure is unavoidable, an N95/FFP3 respirator is mandatory[3].

  • Static Mitigation: Use an anti-static ionizer gun (e.g., Zerostat) on your micro-spatula and weighing boats. Causality: Azetidine derivative powders hold static charges, causing unpredictable dispersion and increasing the risk of respiratory exposure.

  • Transfer & Weighing: Slowly transfer the required mass into the weigh boat. Cap the source bottle immediately to minimize environmental exposure.

  • In-Hood Solubilization: To suppress dust generation entirely, add your primary reaction solvent (e.g., DMF or DCM) directly to the weigh boat inside the fume hood before transferring the material to your main reaction vessel.

Spill Response & Disposal Plan

In the event of a breach in containment, immediate and calculated action is required to prevent environmental contamination and personnel exposure. Discharge into the environment or sewer systems must be strictly avoided[3].

Protocol 2: Spill Containment and Chemical Disposal

  • Evacuation & Assessment: Immediately halt work and clear personnel from the immediate vicinity of the spill.

  • Respiratory Upgrade: The designated responder must don an N95/FFP3 respirator and fresh outer nitrile gloves before approaching the spill zone.

  • Wet Containment (Critical Step): Do NOT dry sweep the powder. Cover the spilled 2-Methylazetidine-2-carboxylic acid with absorbent paper towels lightly dampened with water or a compatible inert solvent. Causality: Dry sweeping aerosolizes the toxic proline analogue, drastically increasing the risk of inhalation and subsequent proteotoxic stress[1][3].

  • Collection: Carefully scoop the dampened material using a non-sparking tool into a chemically resistant, airtight hazardous waste container[3].

  • Decontamination: Wash the spill surface thoroughly with copious amounts of soap and water.

  • Disposal Routing: Label the sealed container explicitly as "Hazardous Chemical Waste: Contains Toxic Azetidine Derivatives." Dispose of the material via high-temperature incineration in strict accordance with local and national environmental regulations[3].

References

  • Safety Data Sheet - Fluorochem: L-Azetidine-2-carboxylic acid. fluorochem.co.uk. 3

  • 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid | 449758-77-4. sigmaaldrich.com.

  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. nih.gov. 1

  • Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae | G3 Genes. oup.com.2

Sources

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